Barium metaborate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
CAS No. |
13701-59-2 |
|---|---|
Molecular Formula |
BBaHO2 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
barium(2+);oxido(oxo)borane |
InChI |
InChI=1S/BHO2.Ba/c2-1-3;/h2H; |
InChI Key |
BPEDUBGDYRCWOC-UHFFFAOYSA-N |
SMILES |
B(=O)[O-].B(=O)[O-].[Ba+2] |
Canonical SMILES |
B(=O)O.[Ba] |
Other CAS No. |
13701-59-2 |
physical_description |
DryPowde |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Crystal Structure of Beta-Barium Borate (β-BaB2O4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the crystal structure of beta-barium borate (β-BaB2O4), a prominent nonlinear optical crystal. The document details its crystallographic properties, the experimental protocols for its structural determination, and the underlying methodologies for its synthesis.
Core Crystal Structure Properties
Beta-barium borate (β-BaB2O4), commonly known as BBO, crystallizes in the trigonal crystal system.[1] It belongs to the space group R3c.[2] This non-centrosymmetric structure is the key to its valuable nonlinear optical properties. The high-temperature α-phase of barium borate possesses a centric symmetric crystal structure, and the phase transition to the β-phase occurs at approximately 925°C.[3]
The fundamental building blocks of the β-BaB2O4 structure are nearly planar (B3O6)3- rings, which are arranged perpendicular to the c-axis and are bonded together by barium ions. There are two inequivalent B³⁺ sites, both of which are in a trigonal planar geometry bonded to three O²⁻ atoms. The Ba²⁺ ions are in an 8-coordinate geometry, bonded to eight O²⁻ atoms.
A summary of the key crystallographic and physical properties of β-BaB2O4 is presented in the tables below.
Table 1: Crystallographic Data of β-BaB2O4
| Parameter | Value |
| Crystal System | Trigonal |
| Space Group | R3c |
| Lattice Parameters | a = 12.532 Å, c = 12.717 Å, Z = 6 |
| Unit Cell Volume | 1732.87 ų |
Data sourced from multiple consistent reports.[1]
Table 2: Physical and Optical Properties of β-BaB2O4
| Property | Value |
| Molar Mass | 222.94 g/mol |
| Density | 3.85 g/cm³[1][2] |
| Melting Point | 1095 °C[2] |
| Mohs Hardness | 4 |
| Transmission Range | 190-3500 nm[1] |
| Refractive Indices (at 1064 nm) | n_o = 1.6551, n_e = 1.5425 |
Experimental Protocols
The determination of the crystal structure of β-BaB2O4 relies on a combination of crystal growth and single-crystal X-ray diffraction techniques.
Crystal Growth
High-quality single crystals of β-BaB2O4 are essential for accurate structural analysis. Due to a destructive solid-state phase transition that occurs near 925°C, direct melt growth techniques are challenging. Therefore, solution growth methods are commonly employed.
Top-Seeded Solution Growth (TSSG) Method:
A widely used method for growing large, high-quality BBO crystals is the top-seeded solution growth from a flux.
-
Flux Preparation: A flux, commonly composed of Na2O, is used to dissolve the BaB2O4 solute at a temperature below the phase transition.
-
Melt Homogenization: The BaB2O4 and flux are heated in a platinum crucible to a temperature above the saturation point to ensure a homogeneous solution.
-
Seeding: A seed crystal of β-BaB2O4 is introduced into the melt.
-
Crystal Growth: The temperature of the melt is slowly lowered, leading to the crystallization of β-BaB2O4 onto the seed crystal. The crystal is simultaneously pulled from the melt. Precise control of the cooling rate and pulling rate is crucial for obtaining large, inclusion-free crystals.
Single-Crystal X-ray Diffraction
The precise atomic arrangement within the β-BaB2O4 crystal is determined by single-crystal X-ray diffraction.
-
Crystal Selection and Mounting: A small, high-quality single crystal of β-BaB2O4 is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a four-circle automated diffractometer. Monochromatic X-radiation (e.g., Mo Kα, λ = 0.71073 Å) is used. The diffraction data are collected at a controlled temperature, typically room temperature (298 K). A series of diffraction images are recorded as the crystal is rotated through a range of angles. Data is typically collected over a 2θ range of 4° to 60°.
-
Data Reduction: The raw diffraction data are processed to correct for factors such as background scattering, Lorentz polarization effects, and absorption. This process yields a set of indexed reflections with their corresponding intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares techniques. The refinement process optimizes the atomic coordinates, and thermal parameters to achieve the best possible agreement between the observed and calculated structure factors. Software packages such as SHELXTL are commonly used for structure solution and refinement.
Workflow and Logical Relationships
The process of determining the crystal structure of β-BaB2O4 can be visualized as a sequential workflow, from the initial synthesis of the material to the final validation of its crystal structure.
References
Barium Metaborate: A Technical Guide to its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium metaborate (Ba(BO₂)₂) is an inorganic compound with diverse applications stemming from its unique physical and chemical properties. It is utilized as a flame retardant, smoke suppressant, corrosion inhibitor, and fungicide in various materials, including plastics, paints, textiles, and rubber.[1][2] Furthermore, its crystalline forms, particularly the beta phase (β-BaB₂O₄), are highly valued in the field of nonlinear optics. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visualizations of key structural and functional relationships.
Physical and Chemical Properties
This compound is a white, odorless, crystalline powder or solid.[3] It exists in several forms, including different crystalline phases (alpha, beta, and gamma) and various hydrates.[4][5] The properties of these forms can vary significantly, influencing their suitability for specific applications.
General Properties
| Property | Value | References |
| Molecular Formula | Ba(BO₂)₂ or B₂BaO₄ | [6][7] |
| Molecular Weight | 222.95 g/mol | [6][7] |
| Appearance | White orthorhombic crystalline powder | [6] |
| Odor | Odorless | [3] |
| Density | 3.25 - 3.965 g/cm³ | [6] |
| Melting Point | 965 - 1095 °C | [5] |
| Solubility in Water | Slightly soluble (e.g., 9.3 mg/L, 822 mg/L at 25°C, 0.3-0.4% at 25°C) | [6][7] |
| Solubility in Acid | Soluble in hydrochloric acid | [6] |
| pH of Aqueous Suspension | 8.5 - 10.14 |
Crystalline Phases
This compound is known to exist in three primary crystalline phases: alpha (α), beta (β), and gamma (γ).[4][5] The transition between the low-temperature beta phase and the high-temperature alpha phase occurs at approximately 925 °C.[5][8][9]
| Phase | Crystal System | Key Characteristics | References |
| α-BaB₂O₄ | Trigonal (R3c space group) or Monoclinic | Centrosymmetric, high thermal stability, suitable for high-power UV polarization optics. | [5][10] |
| β-BaB₂O₄ | Trigonal (R3c or R3 space group) | Non-centrosymmetric, excellent nonlinear optical properties, wide transparency range. | [8][10][11] |
| γ-BaB₂O₄ | Monoclinic | High-pressure phase, formed from heating the beta phase under high pressure. |
The arrangement of barium ions within the crystal lattice differentiates the alpha and beta forms.[5] The non-centrosymmetric nature of β-BaB₂O₄ is responsible for its significant nonlinear optical coefficients, making it a valuable material for applications like second-harmonic generation.[8][10]
Hydrates
This compound can form several hydrates, with the monohydrate and dihydrate being the most common in industrial applications.[4][6] The presence of water of crystallization affects the compound's thermal stability and decomposition pathway.
| Hydrate | Formula | Dehydration Temperature | References |
| Monohydrate | Ba(BO₂)₂·H₂O | 120 - 150 °C | [12] |
| Dihydrate | Ba(BO₂)₂·2H₂O | Begins to lose water above 70 °C, complete at 140 °C. | [6] |
| Tetrahydrate | Ba(BO₂)₂·4H₂O | - | [6] |
| Pentahydrate | Ba(BO₂)₂·5H₂O | - | [6] |
Experimental Protocols
Synthesis of this compound
Several methods are employed for the synthesis of this compound, with the precipitation method being common for industrial production due to its efficiency and cost-effectiveness.[12]
1. Precipitation from Aqueous Solution:
-
Objective: To synthesize this compound via a precipitation reaction.
-
Materials: Barium chloride (BaCl₂·2H₂O), Borax (Na₂B₄O₇·10H₂O), Sodium hydroxide (NaOH).
-
Procedure:
-
Prepare a 0.2 M borate solution from borax.
-
In a well-mixed reactor equipped with temperature and pH control, add the required stoichiometric amount of BaCl₂·2H₂O to the borax solution in the presence of 0.025 M NaOH.
-
Maintain the solution temperature at 80 °C and a pH in the range of 13 for 5-15 minutes with continuous stirring.
-
After the reaction, cool the mixture to room temperature immediately.
-
Allow crystallization to occur over a period of 2-6 hours.
-
Filter the precipitate, wash with distilled water, and dry to obtain this compound powder.[13]
-
2. Molten Salt Method (for β-BaB₂O₄ crystal growth):
-
Objective: To grow high-quality single crystals of β-barium borate for optical applications.
-
Materials: Barium carbonate (BaCO₃), Boric acid (H₃BO₃), Sodium carbonate (Na₂CO₃) as flux.
-
Procedure:
-
Mix proportional amounts of barium carbonate and boric acid with an appropriate amount of sodium carbonate flux in a crucible.
-
Heat the mixture using resistance heating until the raw materials are completely melted.
-
Maintain the molten state for several hours to ensure homogeneity.
-
Lower a seed crystal into the solution.
-
Gradually lower the temperature while rotating and slowly pulling the seed crystal upward to facilitate the growth of a large, high-quality crystal.
-
Characterization Techniques
1. X-ray Diffraction (XRD):
-
Objective: To identify the crystalline phase of this compound.
-
Methodology:
-
A powdered sample of this compound is placed in the sample holder of an X-ray diffractometer.
-
The sample is irradiated with monochromatic X-rays at various angles (2θ).
-
The intensity of the diffracted X-rays is measured by a detector.
-
The resulting diffraction pattern, a plot of intensity versus 2θ, is compared with standard diffraction patterns to identify the crystal structure.
-
-
Key Observations:
2. Thermal Analysis (TGA/DSC):
-
Objective: To determine the thermal stability, dehydration temperatures, and phase transition temperatures.
-
Methodology:
-
Thermogravimetric Analysis (TGA): A small amount of the sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The change in mass is recorded as a function of temperature.
-
Differential Scanning Calorimetry (DSC): The difference in the amount of heat required to increase the temperature of the sample and a reference is measured as a function of temperature.
-
-
Key Observations for this compound Monohydrate:
Visualizations
Phase Transition of this compound
Caption: Phase transition between β- and α-barium borate.
Dehydration and Phase Transformation of this compound Monohydrate
References
- 1. Barium boron oxide | 13701-59-2 [chemicalbook.com]
- 2. ulprospector.com [ulprospector.com]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. This compound Monohydrate|Research Chemical [benchchem.com]
- 5. Barium borate - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. This compound | B2BaO4 | CID 6101043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. High Quality this compound [attelements.com]
- 9. Beta Barium Borate [pmoptics.com]
- 10. Understanding the Differences: Alpha-BBO and Beta-BBO Crystals - Technical Articles - Dayoptics [en.dayoptics.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound monohydrate | 26124-86-7 | Benchchem [benchchem.com]
- 13. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide to the Crystal Structure Differences Between α-BaB₂O₄ and β-BaB₂O₄
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the crystal structures of the alpha (α) and beta (β) phases of Barium Borate (BaB₂O₄). Understanding these differences is crucial for applications in nonlinear optics, laser technology, and materials science. This document outlines their crystallographic data, structural arrangements, and the experimental methods used for their characterization.
Introduction
Barium borate (BaB₂O₄) is an inorganic compound that exists in two primary crystalline forms at ambient pressure: a high-temperature α phase and a low-temperature β phase. The transition between these two phases occurs at approximately 925 °C. While chemically identical, their distinct crystal structures lead to vastly different optical properties, making one highly suitable for nonlinear optical applications and the other useful for birefringent applications.
Comparative Crystallographic Data
The fundamental differences in the properties of α-BaB₂O₄ and β-BaB₂O₄ stem from their distinct crystal structures. The key crystallographic data are summarized in the table below for easy comparison.
| Property | α-BaB₂O₄ (High-Temperature Phase) | β-BaB₂O₄ (Low-Temperature Phase) |
| Crystal System | Trigonal | Trigonal |
| Space Group | R-3c (No. 167) | R3c (No. 161) |
| Symmetry | Centrosymmetric | Non-centrosymmetric |
| Lattice Parameters | a = 7.235 Å, c = 39.192 Å | a = 12.532 Å, c = 12.717 Å |
| Formula Units (Z) | 6 | 6 |
| Nonlinear Optical (NLO) Coefficient | None (due to centrosymmetry) | High (e.g., d₂₂ ≈ 2.2 pm/V) |
Structural Differences
The most critical distinction between the two phases lies in their symmetry. The α-phase possesses a center of inversion and is therefore centrosymmetric.[1] This symmetry property precludes the generation of second-harmonic signals, rendering it inactive for many nonlinear optical applications.[1] In contrast, the β-phase is non-centrosymmetric, which allows for a large second-order nonlinear optical susceptibility, making it a widely used material for frequency conversion of laser light.[2]
The arrangement of the borate rings also differs significantly. Both structures are composed of (B₃O₆)³⁻ rings. In β-BaB₂O₄, these planar rings are nearly perpendicular to the c-axis. The stacking of these rings and the coordination of the Ba²⁺ ions result in the non-centrosymmetric structure. In the high-temperature α-phase, the (B₃O₆)³⁻ rings are also present, but their arrangement within the unit cell is centrosymmetric. The primary difference between the two forms is the position of the barium ions within the crystal.[3]
Experimental Protocols: Crystal Structure Determination by Single-Crystal X-ray Diffraction
The determination of the crystal structures of α- and β-BaB₂O₄ is primarily achieved through single-crystal X-ray diffraction (SC-XRD). The following provides a detailed, representative methodology for such an experiment.
4.1. Crystal Growth and Sample Preparation
-
β-BaB₂O₄: Single crystals of β-BaB₂O₄ are typically grown from a fluxed melt, for instance, using a Na₂O-B₂O₃ solution, employing the top-seeded solution growth method.[3] A seed crystal is introduced into a supersaturated solution, and the temperature is slowly lowered to promote crystal growth.
-
α-BaB₂O₄: Single crystals of the α-phase can be obtained by heating β-BaB₂O₄ above the phase transition temperature of 925 °C.[3]
-
Sample Mounting: A suitable single crystal of high quality and appropriate dimensions (typically 0.1-0.3 mm) is selected under a microscope. The crystal is then mounted on a goniometer head using a suitable adhesive or oil.
4.2. Data Collection
-
Instrumentation: A four-circle single-crystal X-ray diffractometer (e.g., Bruker APEX II CCD or similar) is commonly used.
-
X-ray Source: Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å) is typically employed. The X-ray tube is operated at a specific voltage and current (e.g., 50 kV and 30 mA).
-
Data Collection Strategy: The data is collected at a controlled temperature, often at room temperature or cooled to a lower temperature (e.g., 100 K) to reduce thermal vibrations. A series of diffraction images are collected over a range of crystal orientations. This is typically achieved by a combination of ω and φ scans. The detector is positioned at a specific distance from the crystal, and the exposure time for each frame is optimized to achieve good signal-to-noise ratio.
4.3. Data Processing and Structure Refinement
-
Data Integration and Reduction: The raw diffraction images are processed using software (e.g., SAINT or XDS) to integrate the reflection intensities and apply corrections for Lorentz factor, polarization, and absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods with software packages like SHELXS or SIR. The resulting structural model is then refined by full-matrix least-squares on F² using software such as SHELXL. This iterative process refines the atomic coordinates, displacement parameters, and site occupancies to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by parameters such as R1, wR2, and the goodness-of-fit.
Conclusion
The structural disparity between α-BaB₂O₄ and β-BaB₂O₄, particularly the presence or absence of a center of symmetry, is the determining factor for their distinct optical behaviors. While the α-phase is a useful birefringent material, the non-centrosymmetric nature of the β-phase makes it an invaluable crystal for a wide range of nonlinear optical applications. The precise characterization of these crystal structures through techniques like single-crystal X-ray diffraction is fundamental to understanding their properties and optimizing their use in scientific and technological fields.
References
A Comprehensive Technical Guide to the Discovery and Synthesis of Barium Metaborate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Barium metaborate (BaB₂O₄) is a versatile inorganic compound with significant applications ranging from nonlinear optics to flame retardants and pigments. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of this compound. It details the pivotal discovery of the beta-crystalline phase (β-BaB₂O₄) and chronicles the development of various synthesis methodologies, including precipitation, solid-state reaction, flux growth, sol-gel, and hydrothermal methods. This document presents quantitative data in structured tables for comparative analysis, provides detailed experimental protocols for key synthesis techniques, and utilizes Graphviz diagrams to illustrate complex synthesis pathways and relationships.
Discovery and Historical Milestones
The history of this compound is marked by a significant breakthrough in the field of nonlinear optical materials. While various barium borate compounds were known earlier, the synthesis and identification of the non-centrosymmetric beta phase of this compound (β-BaB₂O₄ or BBO) was a pivotal discovery.
In 1979, a research group led by Professor Chen Chuangtian at the Fujian Institute of Research on the Structure of Matter (FIRSM) of the Chinese Academy of Sciences successfully developed this groundbreaking crystal.[1][2][3] This discovery was not accidental but was guided by Chen's anionic group theory, which provided a theoretical framework for predicting the nonlinear optical properties of inorganic materials.[4] The β-BBO crystal exhibited a wide transparency range, a large effective second-harmonic generation (SHG) coefficient, and a high damage threshold, making it a highly sought-after material for laser frequency conversion.[1] The announcement of its properties to the international scientific community in September 1983 garnered significant attention and established β-BBO as a key component in laser technology.[2]
Prior to the discovery of the beta phase, various hydrated and anhydrous forms of this compound were synthesized through different methods, primarily for applications as pigments, corrosion inhibitors, and flame retardants.[5][6][7] However, the work at FIRSM transformed this compound into a high-technology material at the forefront of nonlinear optics.
Crystalline Forms of this compound
This compound exists in several crystalline forms, or polymorphs, each with distinct physical properties. The three primary phases are:
-
α-Barium Metaborate (α-BaB₂O₄): This is the high-temperature phase, which is stable above 925 °C. It possesses a centrosymmetric crystal structure, and therefore does not exhibit second-order nonlinear optical properties.[8]
-
β-Barium Metaborate (β-BaB₂O₄): The low-temperature phase, stable below 925 °C. Its non-centrosymmetric structure is responsible for its excellent nonlinear optical and electro-optic properties.[1][8]
-
γ-Barium Metaborate (γ-BaB₂O₄): A less common, metastable phase.
Additionally, this compound can exist in various hydrated forms, such as the monohydrate (BaB₂O₄·H₂O) and dihydrate (BaB₂O₄·2H₂O).[6][8]
Synthesis Methodologies
A variety of methods have been developed for the synthesis of this compound, each offering distinct advantages in terms of product purity, crystal size, and morphology.
Precipitation Method
The precipitation method is a widely used industrial process for producing this compound powder, particularly for applications in paints and coatings.[6] This technique involves the reaction of soluble barium and borate salts in an aqueous solution to precipitate insoluble this compound.
Experimental Protocol:
-
Preparation of Reactant Solutions:
-
Precipitation:
-
In a well-mixed reactor equipped with temperature and pH control, add the barium chloride solution to the borax solution.[9]
-
Maintain the reaction temperature at approximately 80 °C.[9]
-
Adjust the pH of the solution to around 13 using a base like sodium hydroxide (NaOH).[10]
-
Stir the mixture for a defined period, typically ranging from 5 to 15 minutes.[9]
-
-
Crystallization and Product Recovery:
-
Allow the precipitate to crystallize by cooling the mixture to room temperature and letting it stand for 2 to 6 hours.[9]
-
Separate the this compound precipitate from the solution via filtration or centrifugation.
-
Wash the precipitate thoroughly with deionized water to remove any soluble impurities.
-
Dry the final product in an oven at a temperature sufficient to remove water, typically around 100-120 °C for hydrated forms.
-
Yields as high as 90% have been reported for this method.[9]
Solid-State Reaction
The solid-state reaction method involves the direct reaction of solid precursors at high temperatures. This method is often used to produce polycrystalline this compound powder.
Experimental Protocol:
-
Precursor Preparation:
-
Thoroughly mix stoichiometric amounts of a barium source, such as barium carbonate (BaCO₃) or barium oxide (BaO), and a boron source, like boric acid (H₃BO₃) or boron trioxide (B₂O₃).
-
-
Calcination:
-
Place the mixture in a high-temperature-resistant crucible (e.g., alumina or platinum).
-
Heat the mixture in a furnace at a high temperature, typically in the range of 800-900 °C, for several hours to facilitate the reaction and formation of this compound.
-
Flux Growth (Top-Seeded Solution Growth - TSSG)
The flux growth method is the primary technique for producing large, high-quality single crystals of β-barium borate for nonlinear optical applications.[11][12] This method involves dissolving the components of this compound in a molten salt (flux) at a high temperature and then slowly cooling the solution to induce crystallization. The Top-Seeded Solution Growth (TSSG) is a specific and widely used variant of this method.
Experimental Protocol (TSSG):
-
Flux and Solute Preparation:
-
Melting and Homogenization:
-
Place the mixture in a platinum crucible and heat it in a furnace to a temperature above the liquidus temperature to ensure complete dissolution and homogenization of the melt.
-
-
Seeding and Crystal Growth:
-
Introduce a seed crystal of β-BBO, attached to a rotating rod, into the molten solution.
-
Slowly cool the solution at a controlled rate (e.g., 0.5-2 °C/day) to induce supersaturation and promote crystal growth on the seed.
-
Simultaneously, rotate the seed crystal to ensure uniform growth and to stir the solution.
-
-
Crystal Harvesting:
-
Once the crystal has reached the desired size, carefully withdraw it from the melt.
-
Cool the crystal slowly to room temperature to avoid thermal shock and cracking.
-
Sol-Gel Synthesis
The sol-gel method offers a low-temperature route to produce fine, homogeneous this compound powders and thin films.[8] This process involves the hydrolysis and condensation of molecular precursors in a solution to form a "sol" (a colloidal suspension) that subsequently gels.
Experimental Protocol:
-
Precursor Solution Preparation:
-
Hydrolysis and Gelation:
-
Initiate hydrolysis by adding water to the precursor solution. The rate of hydrolysis can be controlled by adjusting the pH and temperature.
-
As the hydrolysis and condensation reactions proceed, the viscosity of the sol increases, eventually forming a rigid, porous gel network.
-
-
Drying and Calcination:
-
Dry the gel at a low temperature to remove the solvent.
-
Calcining the dried gel at a moderate temperature (e.g., 500-700 °C) removes organic residues and promotes the crystallization of this compound.
-
Hydrothermal Synthesis
Hydrothermal synthesis involves crystallization from aqueous solutions at elevated temperatures and pressures. This method can produce well-crystallized powders with controlled particle size and morphology.
Experimental Protocol:
-
Precursor Slurry Preparation:
-
Prepare an aqueous slurry containing a barium source, such as barium hydroxide (Ba(OH)₂), and a boron source, like boric acid (H₃BO₃).
-
-
Hydrothermal Reaction:
-
Place the slurry in a sealed autoclave.
-
Heat the autoclave to a specific temperature (e.g., 150-250 °C) and maintain it for a set duration (e.g., several hours to days) to allow for the dissolution of precursors and subsequent crystallization of this compound.
-
-
Product Recovery:
-
After the reaction, cool the autoclave to room temperature.
-
Filter, wash, and dry the resulting this compound powder.
-
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and properties of this compound.
Table 1: Synthesis Parameters for Precipitation of this compound
| Parameter | Value | Reference |
| Borate Solution Concentration | 0.2 M | [9] |
| Reaction Temperature | 80 °C | [9] |
| pH | ~13 | [10] |
| Reaction Time | 5 - 15 minutes | [9] |
| Crystallization Time | 2 - 6 hours | [9] |
| Reported Yield | up to 90% | [9] |
Table 2: Properties of this compound Polymorphs
| Property | α-BaB₂O₄ | β-BaB₂O₄ |
| Crystal System | Trigonal | Trigonal |
| Symmetry | Centrosymmetric | Non-centrosymmetric |
| Stability | > 925 °C | < 925 °C |
| Key Application | - | Nonlinear Optics |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis processes.
Conclusion
The discovery of β-barium borate by Chen Chuangtian and his team marked a significant advancement in the field of nonlinear optics, driven by a deep theoretical understanding of crystal structures. Since then, a diverse array of synthesis methods has been developed and refined to produce this compound in various forms, from industrial-grade powders to large, high-purity single crystals. The choice of synthesis method is dictated by the desired application, with precipitation and solid-state reactions being suitable for powder production, while flux growth remains the cornerstone for obtaining high-quality nonlinear optical crystals. The ongoing research into methods like sol-gel and hydrothermal synthesis continues to offer new possibilities for creating this compound with tailored properties for advanced applications. This guide provides a foundational understanding for researchers and professionals working with this important material, summarizing key historical developments, synthesis protocols, and quantitative data.
References
- 1. The Developmental Journey of BBO Crystal-CASTECH INC. _A Leading Photonics Solutions Partner [castech.com]
- 2. BBO Crystal and LBO Crystal - "Chinese Brand" [crysmit.com]
- 3. Chen Chuangtian - Wikipedia [en.wikipedia.org]
- 4. download.e-bookshelf.de [download.e-bookshelf.de]
- 5. This compound monohydrate | 26124-86-7 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. emerald.com [emerald.com]
- 8. ijrbat.in [ijrbat.in]
- 9. Sol–gel derived B2O3–CaO borate bioactive glasses with hemostatic, antibacterial and pro-angiogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive Guide To Growth Method An Of BBO Crystals _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. EP0573738A2 - Method for crystal growth of beta barium borate - Google Patents [patents.google.com]
- 14. A thermodynamic criterion for the choice of flux and its validity in NaBO2-fluxed β-BaB2O4 crystal growth - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
Solubility of Barium Metaborate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of barium metaborate in various solvents. Due to the limited availability of extensive quantitative data in published literature, this document focuses on providing a thorough understanding of its general solubility characteristics and details robust experimental protocols for researchers to determine its solubility in specific systems.
Introduction to this compound
This compound, with the chemical formula Ba(BO₂)₂, is an inorganic compound used in a variety of industrial applications, including as a flame retardant, corrosion inhibitor, and as a component in the manufacturing of ceramics and specialty glass.[1] Its effectiveness in many of these roles is intrinsically linked to its solubility characteristics in different chemical environments. Understanding its solubility is crucial for formulation development, predicting its environmental fate, and for toxicological studies. This compound can exist in several hydrated forms, with the monohydrate, dihydrate, tetrahydrate, and pentahydrate being known.[2]
Summary of Known Solubility Data
This compound is generally described as a white, odorless powder that is slightly soluble in water and easily soluble in acidic solutions.[2] The solubility in water is low, though specific values in the literature vary. Under acidic conditions, it decomposes to form boric acid and the corresponding barium salts. In aqueous media, it can hydrolyze, a process that is dependent on the pH of the solution.
Quantitative Solubility Data
The available quantitative data for the solubility of this compound in water at or near room temperature is summarized in the table below. It is important to note the variations in the reported values, which may be due to differences in the experimental methods, the specific hydrate form of the this compound used, and the purity of the compound.
| Solvent | Temperature (°C) | Solubility | Reference(s) |
| Water | 21 | up to 0.4% (w/v) | [2] |
| Water | 25 | 0.3 - 0.4% (w/v) | [3][4] |
| Water | Not Specified | 9.3 mg/L |
No comprehensive data on the solubility of this compound as a function of temperature, or in a wide range of acidic, alkaline, or organic solvents is readily available in the reviewed literature. Therefore, the following sections provide detailed experimental protocols to enable researchers to determine this data.
Experimental Protocols for Solubility Determination
The following protocols are designed to provide a robust framework for determining the solubility of this compound in a variety of solvents. The general workflow for these experiments is illustrated in the diagram below.
Protocol 1: Solubility in Water at Various Temperatures
Objective: To determine the solubility of this compound in deionized water at a range of temperatures to construct a solubility curve.
Materials:
-
This compound (specify hydrate form)
-
Deionized water
-
Thermostatically controlled shaker or water bath
-
Sealed, temperature-resistant vessels (e.g., glass vials with PTFE-lined caps)
-
Syringe filters (0.22 µm pore size)
-
Analytical balance
-
Calibrated thermometer
-
Equipment for quantitative analysis of barium (e.g., ICP-AES) or borate (e.g., titrator).
Procedure:
-
Preparation of Saturated Solutions:
-
For each desired temperature point (e.g., 10, 25, 40, 60, 80 °C), add an excess amount of this compound to a known volume of deionized water in a sealed vessel. An excess is ensured by observing undissolved solid at the bottom of the vessel.
-
Place the sealed vessels in a thermostatically controlled shaker or water bath set to the desired temperature.
-
-
Equilibration:
-
Agitate the vessels for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended.
-
After the equilibration period, cease agitation and allow the vessels to stand for at least 2 hours at the constant temperature to allow the undissolved solid to settle.
-
-
Sample Collection:
-
Carefully draw a known volume of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, tared volumetric flask. This step is crucial to remove any suspended microcrystals.
-
-
Sample Analysis:
-
Determine the weight of the collected filtrate.
-
Analyze the concentration of barium in the filtrate using a suitable analytical method such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES).[5][6] Alternatively, the concentration of the metaborate ion can be determined by titration.
-
-
Calculation of Solubility:
-
From the concentration of barium or metaborate in the filtrate, calculate the mass of this compound dissolved in the known mass of water.
-
Express the solubility in g/100 g of water.
-
Repeat for each temperature point and plot solubility versus temperature.
-
Protocol 2: Solubility in Acidic and Alkaline Solutions
Objective: To determine the solubility of this compound in aqueous solutions of varying pH.
Materials:
-
This compound
-
Stock solutions of acids (e.g., 0.1 M and 1 M HCl, HNO₃, H₂SO₄)
-
Stock solutions of bases (e.g., 0.1 M and 1 M NaOH, KOH, NH₄OH)
-
Equipment as listed in Protocol 1.
Procedure:
-
Solvent Preparation: Prepare a range of acidic and alkaline solutions of known concentrations.
-
Equilibration and Sampling: Follow the same procedure as in Protocol 1 (steps 1-3), using the acidic or alkaline solutions as the solvent. The experiment should be conducted at a constant temperature (e.g., 25 °C).
-
Sample Analysis:
-
Analyze the collected supernatant for its barium concentration using ICP-AES. Due to the acidic or basic matrix, appropriate matrix-matched standards should be used for calibration.
-
For acidic solutions, the high concentration of H⁺ ions will convert the metaborate to boric acid, leading to dissolution. For alkaline solutions, the solubility behavior will depend on the specific chemistry of the borate ions at high pH.
-
-
Calculation: Calculate the solubility of this compound in each acidic and alkaline solution and present the data in a table.
Protocol 3: Solubility in Organic Solvents
Objective: To determine the solubility of this compound in common organic solvents.
Materials:
-
This compound
-
Anhydrous organic solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide (DMSO))
-
Equipment as listed in Protocol 1, ensuring all components are compatible with the organic solvents used.
Procedure:
-
Equilibration and Sampling: Follow the same procedure as in Protocol 1 (steps 1-3), using the organic solvents. Ensure the sealed vessels are well-suited to prevent solvent evaporation.
-
Sample Analysis:
-
Analyze the barium concentration in the organic solvent supernatant using ICP-AES with appropriate standards prepared in the same solvent.
-
Alternatively, the solvent can be carefully evaporated from a known volume of the filtrate and the mass of the solid residue determined gravimetrically. This is suitable for non-volatile solutes and volatile solvents.
-
-
Calculation: Calculate the solubility in g/100 g of the solvent.
Analytical Methodologies
Accurate determination of the concentration of dissolved this compound is critical. The choice of analytical method will depend on the solvent matrix and the available instrumentation.
Determination of Barium by ICP-AES
Inductively Coupled Plasma-Atomic Emission Spectrometry is a highly sensitive and accurate method for determining the concentration of barium in aqueous and organic solutions.[5][6]
-
Instrumentation: An ICP-AES instrument with a nebulizer and torch suitable for the solvent matrix.
-
Sample Preparation: The filtered supernatant from the solubility experiment may need to be diluted to fall within the linear dynamic range of the instrument. Dilutions should be made with the same solvent used in the experiment.
-
Calibration: A series of calibration standards should be prepared by dissolving a known barium salt (e.g., BaCl₂) in the same solvent matrix as the samples.
-
Analysis: The instrument measures the intensity of the emission from excited barium atoms at a characteristic wavelength (e.g., 455.403 nm).
Determination of Metaborate by Titration
The metaborate ion in the aqueous filtrate can be determined by a classic acid-base titration after conversion to boric acid and complexation with a polyol (e.g., mannitol).
-
Principle: Boric acid is a very weak acid and cannot be directly titrated with a strong base. However, upon the addition of a polyol like mannitol, a stable complex is formed which is a much stronger acid and can be accurately titrated with a standard solution of NaOH.
-
Procedure:
-
A known volume of the neutral or slightly acidified filtrate is taken.
-
Mannitol is added to the solution.
-
The solution is then titrated with a standardized NaOH solution to a phenolphthalein endpoint or by using a pH meter to detect the equivalence point.
-
-
Calculation: The concentration of metaborate can be calculated from the volume of NaOH used and the stoichiometry of the reaction.
Conclusion
While specific quantitative data on the solubility of this compound across a wide range of conditions is not extensively documented, its general characteristics as a substance with low water solubility that increases in acidic conditions are well-established. This guide provides a framework of robust experimental protocols and analytical methods to empower researchers to generate high-quality, specific solubility data for this compound in their systems of interest. The accurate determination of this fundamental property is essential for the continued development and safe application of this versatile inorganic compound.
References
- 1. uvm.edu [uvm.edu]
- 2. chembk.com [chembk.com]
- 3. This compound | B2BaO4 | CID 6101043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. This compound (determination of Barium expressed as this compound) - AIR analysis - Analytice [analytice.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
Thermal Stability of Barium Borate Phases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of various barium borate phases. Barium borates are a class of inorganic compounds with significant applications in nonlinear optics, laser technology, and as fluxing agents in the production of ceramics and glasses. Their performance and reliability in these applications are critically dependent on their thermal behavior, including phase transitions, decomposition, and melting points. This document summarizes key quantitative thermal data, details common experimental protocols for thermal analysis, and provides a visual representation of the phase transition pathways.
Data Presentation: Thermal Properties of Barium Borate Phases
The thermal stability of barium borate compounds is intrinsically linked to their stoichiometry. The following table summarizes the key thermal events for several well-characterized barium borate phases, providing a comparative look at their stability at elevated temperatures.
| Barium Borate Phase | Formula | Phase Transition Temperature (°C) | Melting Point (°C) | Decomposition Temperature (°C) | Notes |
| Barium Metaborate (β-phase) | β-BaB₂O₄ | 925 ± 5 (to α-phase)[1][2][3][4] | 1095 ± 5[3][5] | - | Low-temperature, non-centrosymmetric phase.[1][2] |
| This compound (α-phase) | α-BaB₂O₄ | - | - | - | High-temperature, centrosymmetric phase.[1][2][4] |
| This compound (γ-phase) | γ-BaB₂O₄ | 600 - 800 (to β-phase) | - | - | Formed from hydrated precursors. |
| Barium Tetraborate | BaO·4B₂O₃ | - | 879 ± 5[1] | - | Congruently melting compound.[1] |
| Barium Diborate | BaO·2B₂O₃ | - | 900 ± 5[1] | - | Congruently melting compound.[1] |
| Tribarium Borate | 3BaO·B₂O₃ | - | 1383 ± 5[1] | - | Congruently melting compound.[1] |
| Barium Tetraborate | BaB₈O₁₃ | 700 (reversible) | 889 | - | Orthorhombic to tetragonal transformation.[4] |
| Barium Borate Monohydrate | BaB₂O₄·H₂O | - | - | > 140 | Decomposes to the anhydrous form.[5] |
| Barium Borate Dihydrate | BaB₂O₄·2H₂O | - | - | > 140 | Decomposes to the anhydrous form.[5] |
| Barium Borate Halide Hydrate | Ba₂B₅O₉Cl·0.5H₂O | - | - | TGA confirms water loss upon heating. | - |
Experimental Protocols
The thermal stability of barium borate phases is primarily investigated using thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC). These techniques provide quantitative data on mass changes, phase transitions, and melting behavior as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly useful for determining decomposition temperatures and quantifying mass loss due to dehydration or the release of volatile components.
-
Instrumentation: A thermogravimetric analyzer equipped with a high-precision microbalance, a furnace capable of reaching at least 1500 °C, and a gas flow control system.
-
Sample Preparation: A small amount of the powdered barium borate sample (typically 5-20 mg) is accurately weighed and placed in an inert crucible, commonly made of alumina (Al₂O₃) or platinum.[6] For hydrated samples, care should be taken to minimize exposure to ambient conditions to prevent premature dehydration.
-
Experimental Conditions:
-
Heating Rate: A linear heating rate, typically in the range of 5-20 °C/min, is applied. Slower heating rates can provide better resolution of thermal events.
-
Atmosphere: The experiment is usually conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-100 mL/min to prevent oxidative reactions and to carry away any gaseous products.[7]
-
Temperature Range: The sample is heated from ambient temperature to a final temperature above the expected decomposition or phase transition points, for instance, up to 1400 °C for high-melting point phases.
-
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of a mass loss step is indicative of the beginning of a decomposition or dehydration event.
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)
DTA measures the temperature difference between a sample and an inert reference material, while DSC measures the heat flow required to maintain the sample and reference at the same temperature, as both are subjected to a controlled temperature program. Both techniques are used to detect thermal events such as phase transitions, melting, and crystallization.
-
Instrumentation: A DTA or DSC instrument with a furnace, sample and reference holders with temperature sensors (thermocouples), and a data acquisition system.
-
Sample and Reference: A weighed amount of the powdered barium borate sample (typically 5-20 mg) is placed in a sample crucible. An empty crucible or a stable, inert material like calcined alumina is used as the reference.[3]
-
Experimental Conditions:
-
Heating and Cooling Rates: Similar to TGA, a controlled linear heating rate (e.g., 10 °C/min) is commonly used.[8] Cooling cycles can also be employed to study the reversibility of phase transitions.
-
Atmosphere: An inert atmosphere (e.g., flowing nitrogen) is typically used to prevent side reactions.[9]
-
Temperature Program: The temperature is ramped over a range that encompasses the expected thermal transitions.
-
-
Data Analysis: The DTA/DSC curve shows endothermic (heat absorbing) or exothermic (heat releasing) peaks corresponding to thermal events. The onset temperature of a peak indicates the start of a transition, while the peak temperature represents the point of maximum transition rate. The area under a DSC peak is proportional to the enthalpy change (ΔH) of the transition.
Mandatory Visualization
The following diagrams illustrate the logical workflow for thermal analysis and the phase transition pathways of key barium borate compounds.
Caption: Workflow for the thermal analysis of barium borate phases.
Caption: Phase transition pathways for selected barium borate compounds.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential Scanning Calorimetry (DSC) | Faculty of Mathematics and Physics [mff.cuni.cz]
- 4. scholar.ufs.ac.za [scholar.ufs.ac.za]
- 5. Barium borate - Wikipedia [en.wikipedia.org]
- 6. epfl.ch [epfl.ch]
- 7. kiche.or.kr [kiche.or.kr]
- 8. web.williams.edu [web.williams.edu]
- 9. toray-research.co.jp [toray-research.co.jp]
hygroscopic nature of barium metaborate crystals
An In-depth Technical Guide to the Hygroscopic Nature of Barium Metaborate Crystals
Introduction
This compound (BaB₂O₄) is an inorganic compound with significant applications ranging from nonlinear optics to industrial coatings. It exists in several distinct forms, primarily the anhydrous α- and β-phases, which are used as optical crystals, and various hydrated powders, which are employed as pigments and additives[1]. A critical, yet often misunderstood, property of this compound is its interaction with atmospheric moisture—its hygroscopicity.
Reports on this property are frequently contradictory. For optical applications, β-Barium Borate (BBO) is often described as non-hydroscopic or having low hygroscopic susceptibility[2][3][4]. Conversely, the powdered forms are noted to be somewhat hygroscopic, capable of absorbing moisture, which can affect performance and stability[5][6][7]. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals to clarify these distinctions. It details the hygroscopic nature of different this compound forms, presents quantitative data, outlines experimental protocols for assessment, and visualizes key processes.
Hygroscopic Properties of this compound Forms
The hygroscopicity of this compound is not an intrinsic constant but is highly dependent on the material's phase, crystalline form, and surface properties.
Anhydrous Crystals (α-BBO and β-BBO)
The high-temperature alpha phase (α-BBO) and the low-temperature beta phase (β-BBO) are crystalline forms grown from fluxed melts for optical applications[1][6]. These single crystals possess good mechanical and chemical stability and are generally considered to have low susceptibility to moisture[4][8]. However, "low" does not mean "zero." Prolonged exposure to high-humidity environments can lead to water absorption on the crystal surface, which may degrade optical performance[9][10]. This necessitates careful handling and storage, often in environments with a relative humidity below 40%[10]. For high-power applications, protective anti-reflective (AR) coatings are often applied, which also serve as a barrier against moisture[6].
Hydrated this compound Powders
In contrast to the anhydrous optical crystals, this compound is also commercially available as a white powder, which can exist in several hydrated states, including monohydrate, dihydrate, tetrahydrate, and pentahydrate[7][11]. These powdered forms, with their high surface area, are more prone to interact with atmospheric moisture[]. Unmodified this compound powder can absorb water, which increases its solubility and can lead to particle agglomeration[5][7]. The dihydrate form, for instance, is known to lose its water of crystallization at temperatures above 140°C[1].
Mitigation of Hygroscopic Effects
For applications where this compound powder is used as an additive in polymers, paints, or coatings, its hygroscopic nature can be a significant disadvantage[1][5]. To counteract this, surface modification is a primary mitigation strategy. Coating the particles with a thin layer of a hydrophobic material, such as hydrated silica, can significantly reduce their tendency to absorb water[5]. This modification has been shown to decrease water solubility and improve interfacial adhesion with polymer matrices[5].
Quantitative Data on Water Interaction
The interaction of this compound with water has been quantified in various studies. The tables below summarize key data points regarding solubility and dehydration.
Table 1: Water Solubility of this compound Forms
| This compound Form | Water Solubility | Temperature (°C) | Source(s) |
| Unmodified Powder | 0.3 - 0.4% | 25 | [13][14] |
| Unmodified Powder | 0.4% | Not Specified | [5] |
| Silica-Coated Powder | 0.3% | 21 | [7] |
| Surface-Modified Powder | < 0.1% | Not Specified | [5] |
| General (Water Soluble Fraction) | 0.23% | Not Specified |
Table 2: Thermal Dehydration Properties of this compound Hydrates
| Hydrate Form | Dehydration Temperature Range (°C) | Mass Loss (%) | Product | Source(s) |
| Monohydrate | 120 - 150 | 7.5 | γ-BaB₂O₄ | [11] |
| Dihydrate | > 140 | Not Specified | Anhydrous Form | [1] |
| Tetrahydrate | > 70 (starts), 140 (complete) | Not Specified | Anhydrous Form | [7] |
Note: this compound monohydrate has a theoretical crystal water content of ~9.74%[11]. The observed 7.5% mass loss in TGA may reflect the specific experimental conditions or sample purity[11].
Experimental Protocols for Hygroscopicity Assessment
To quantitatively assess the or powders, several standard experimental protocols can be employed.
Gravimetric Method (Static / European Pharmacopoeia)
This method determines hygroscopicity by measuring the mass increase of a sample after exposure to a defined relative humidity (RH) for a set time.
-
Preparation: Prepare a sealed chamber (e.g., a desiccator) containing a saturated solution of a salt to maintain a constant RH. For example, a saturated solution of ammonium chloride maintains approximately 80% RH[15].
-
Sample Handling: Weigh an empty sample container (M1). Place 0.1-0.3 grams of the this compound sample into the container and weigh it again (M2)[15].
-
Exposure: Place the open container in the prepared humidity chamber.
-
Equilibration: Store the chamber at a constant temperature (e.g., 25°C) for 24 hours[15].
-
Measurement: Remove the sample and immediately weigh it (M3).
-
Calculation: Calculate the percentage weight gain using the formula: % Gain = [(M3 - M2) / (M2 - M1)] * 100. The result is used to classify the material's hygroscopicity.
Dynamic Vapor Sorption (DVS)
DVS is a high-resolution gravimetric technique that measures how quickly and how much vapor is sorbed by a sample. It is the preferred method for generating detailed moisture sorption-desorption isotherms[16].
-
Sample Preparation: Place a small amount of the sample (typically 5-15 mg) onto the DVS instrument's microbalance[15].
-
Drying: The sample is first dried under a stream of dry nitrogen gas (0% RH) until a stable mass is achieved.
-
Sorption Isotherm: The RH of the gas stream is increased in a stepwise manner (e.g., from 0% to 90% RH in 10% increments). At each step, the instrument holds the RH constant and monitors the sample's mass until equilibrium is reached.
-
Desorption Isotherm: The process is reversed, with the RH being decreased stepwise back to 0% to measure moisture loss.
-
Data Analysis: The data is plotted as the change in mass (%) versus RH. The resulting isotherm provides critical information on moisture uptake capacity, deliquescence points, and hysteresis, which can indicate structural changes in the material[15].
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is highly effective for quantifying the water content in hydrated this compound.
-
Sample Preparation: A small, accurately weighed sample is placed in a TGA crucible.
-
Heating Program: The sample is heated at a controlled rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Acquisition: The instrument records the sample's mass continuously as the temperature increases.
-
Analysis: The resulting TGA curve shows mass loss steps corresponding to events like dehydration[11]. The percentage mass loss in the temperature range associated with water loss (e.g., 120-150°C for the monohydrate) provides the water content[11].
Visualizations of Processes and Pathways
To better illustrate the concepts discussed, the following diagrams outline key workflows and relationships.
Caption: Experimental workflow for gravimetric hygroscopicity testing.
Caption: Thermal dehydration pathway of this compound monohydrate.[11]
Caption: Logical relationship of moisture effects on powdered this compound.
Conclusion
The hygroscopic nature of this compound is a nuanced property, critically dependent on the material's specific form. Anhydrous single crystals (α-BBO and β-BBO), prized for their optical properties, exhibit low hygroscopicity but require controlled storage to prevent surface degradation over time. In contrast, the hydrated powdered forms used as industrial additives are significantly more susceptible to moisture absorption, which can negatively impact their performance by increasing solubility and causing agglomeration.
For researchers, scientists, and development professionals, a clear understanding of these differences is paramount. The selection of an appropriate form of this compound must be accompanied by the implementation of proper handling, storage, and, where necessary, mitigation strategies such as surface modification. Employing standardized experimental protocols like Dynamic Vapor Sorption and Thermogravimetric Analysis is essential for accurately characterizing the water-solid interactions of a specific this compound material, ensuring its stability and efficacy in the final application.
References
- 1. Barium borate - Wikipedia [en.wikipedia.org]
- 2. High Quality this compound [attelements.com]
- 3. Beta Barium Borate [pmoptics.com]
- 4. sot.com.sg [sot.com.sg]
- 5. This compound Monohydrate|Research Chemical [benchchem.com]
- 6. BBO Crystal — Gamdan Optics [gamdan.com]
- 7. chembk.com [chembk.com]
- 8. Alpha-BBO [agoptics.com]
- 9. Understanding BBO Crystals: Key Properties, Applications, And Care Guide For Laser Technology _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]
- 10. Optimal Storage And Handling Of BBO Crystals: Preserving Quality And Performance _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]
- 11. This compound monohydrate | 26124-86-7 | Benchchem [benchchem.com]
- 13. This compound | B2BaO4 | CID 6101043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 15. jocpr.com [jocpr.com]
- 16. quora.com [quora.com]
Unveiling the Mechanical Resilience of Beta-Barium Borate (BBO): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Beta-Barium Borate (β-BaB₂O₄ or BBO) is a prominent nonlinear optical crystal, indispensable for a myriad of applications in laser technology, frequency conversion, and quantum optics. While its nonlinear optical properties are widely celebrated, a thorough understanding of its mechanical characteristics is paramount for the design, fabrication, and long-term reliability of optical systems. This technical guide provides a comprehensive overview of the Mohs hardness and mechanical properties of BBO, compiled from a wide array of scientific literature and technical data sheets.
Hardness and General Mechanical Properties
BBO is a relatively soft and brittle material, requiring careful handling during cutting, polishing, and mounting. Its hardness and other key mechanical and thermal properties are summarized in the tables below.
Table 1: Hardness and Physical Properties of BBO
| Property | Value | Reference(s) |
| Mohs Hardness | 4 - 4.5 | [1][2][3] |
| Density | 3.85 g/cm³ | [1][3] |
| Crystal System | Trigonal | [1] |
| Hygroscopic Susceptibility | Low | [3] |
Elastic Properties
The elastic properties of a crystal describe its response to an applied stress and its ability to deform elastically and return to its original shape after the stress is removed. For an anisotropic crystal like BBO, these properties are described by a tensor of elastic stiffness or compliance coefficients.
Table 2: Elastic Stiffness and Compliance Coefficients of BBO
| Coefficient | Value (GPa) | Reference(s) |
| Elastic Stiffness | ||
| c₁₁ | 123.8 | [4] |
| c₁₂ | 60.3 | [4] |
| c₁₃ | 49.4 | [4] |
| c₁₄ | 12.3 | [4] |
| c₃₃ | 53.3 | [4] |
| c₄₄ | 7.8 | [4] |
| c₆₆ | 31.8 | [4] |
| **Elastic Compliance (TPa⁻¹) ** | ||
| s₁₁ | 25.63 | [4] |
| s₁₂ | -14.85 | [4] |
| s₁₃ | -9.97 | [4] |
| s₁₄ | -63.97 | [4] |
| s₃₃ | 37.21 | [4] |
| s₄₄ | 331.3 | [4] |
From these coefficients, other important elastic moduli can be calculated.
Table 3: Elastic Moduli and Poisson's Ratio of BBO
| Property | Value | Reference(s) |
| Young's Modulus (E) | 39 GPa (calculated as 1/s₁₁) | [4] |
| Poisson's Ratio (ν) | 0.58 (calculated as -s₁₂/s₁₁) | [4] |
Thermal Properties
The thermal properties of BBO are critical for high-power laser applications, as they dictate the crystal's ability to withstand thermal loading and maintain its optical performance.
Table 4: Thermal Properties of BBO
| Property | Value | Reference(s) |
| Thermal Expansion Coefficient | αₐ = 4 x 10⁻⁶ /Kαc = 36 x 10⁻⁶ /K | |
| Thermal Conductivity | 1.2 W/m/K (⊥ c-axis)1.6 W/m/K (∥ c-axis) |
Experimental Protocols
The accurate determination of the mechanical properties of BBO relies on standardized and meticulously executed experimental procedures. While specific protocols for BBO are not always detailed in the literature, the following sections outline the general methodologies employed for characterizing brittle crystalline materials.
Crystal Growth
High-quality single crystals are the prerequisite for accurate mechanical property measurements. The most common methods for growing BBO crystals are the Top-Seeded Solution Growth (TSSG) , Czochralski , and Bridgman methods.[5][6][7] These techniques involve the controlled solidification of a molten solution or melt to produce large, single-crystal boules with minimal defects.
Sample Preparation
Proper sample preparation is crucial to obtain reliable and reproducible data. The general steps include:
-
Orientation and Cutting: The grown crystal boule is oriented using X-ray diffraction to identify the crystallographic axes. Samples are then precisely cut to the required dimensions for each specific mechanical test using a low-speed diamond saw to minimize surface damage.
-
Grinding and Polishing: The cut samples are progressively ground with finer abrasive papers to achieve the desired dimensions and parallelism. This is followed by polishing with diamond pastes to create a smooth, defect-free surface, which is essential to prevent premature failure during testing.
Hardness Testing
The Mohs hardness test is a qualitative scratch test to determine the relative hardness of a material. For more quantitative measurements, indentation hardness tests such as Vickers or Knoop hardness tests are employed. In these tests, a diamond indenter with a specific geometry is pressed into the material surface with a known load, and the dimensions of the resulting indentation are measured to calculate the hardness value. Another advanced technique is the Ultrasonic Contact Impedance (UCI) method, which offers a portable and non-destructive way to measure hardness.[8][9][10]
Elastic Modulus Determination
The elastic moduli of BBO are typically determined using non-destructive techniques such as ultrasonic testing . This method involves measuring the velocity of longitudinal and shear waves propagating through a precisely oriented crystal sample. The elastic constants can then be calculated from these velocities and the material's density. Another method is impulse excitation of vibration , as described in ASTM E1876, where the resonant frequencies of a sample are measured and used to calculate the elastic properties.[11][12]
Flexural Strength (Modulus of Rupture)
The flexural strength, or modulus of rupture, is a measure of a material's ability to resist bending. For brittle materials like BBO, this is a more common and practical test than a direct tensile test. The test is typically performed in a three-point or four-point bending configuration, following standards similar to ASTM C1161 for advanced ceramics.[13] A rectangular beam specimen is loaded until fracture, and the flexural strength is calculated from the fracture load, specimen dimensions, and test geometry.
Fracture Toughness
Fracture toughness (KIc) is a critical parameter that quantifies a material's resistance to crack propagation. For advanced ceramics and brittle materials, several methods are used, as outlined in ASTM C1421 .[14][15] These methods often involve introducing a sharp, well-defined pre-crack into a specimen and then loading it until fracture. Common techniques include the single-edge pre-cracked beam (SEPB), chevron-notched beam (CNB), and surface crack in flexure (SCF) methods.
Visualizations
Experimental Workflow for Mechanical Characterization of BBO
The following diagram illustrates a typical workflow for the comprehensive mechanical characterization of BBO crystals.
This in-depth guide provides a solid foundation for understanding the mechanical properties of BBO. For researchers and professionals working with this versatile crystal, a thorough appreciation of its mechanical resilience and limitations is crucial for advancing the frontiers of optical science and technology.
References
- 1. Comprehensive Guide To Growth Method An Of BBO Crystals _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]
- 2. trl.com [trl.com]
- 3. scribd.com [scribd.com]
- 4. infinitalab.com [infinitalab.com]
- 5. infinitalab.com [infinitalab.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. ASTM C1161 Ceramic Flexural Testing - ADMET [admet.com]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. Fabrication Techniques For High-Quality BBO Crystals _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]
- 10. SONODUR Produktfamilie | Institut Dr. Foerster GmbH und Co. KG [foerstergroup.com]
- 11. portablehardnesstester.com [portablehardnesstester.com]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. scribd.com [scribd.com]
- 14. nextgentest.com [nextgentest.com]
- 15. pce-instruments.com [pce-instruments.com]
An In-Depth Technical Guide to Barium Metaborate: Molecular Formula and Molar Mass
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the fundamental chemical properties of barium metaborate, specifically its molecular formula and molar mass. This compound is an inorganic compound with applications as a corrosion inhibitor, flame retardant, and in nonlinear optics.[1][2] Understanding its precise molecular characteristics is crucial for its application in scientific research and material development.
Molecular Properties of this compound
This compound is a borate of barium that can be represented by the chemical formula BaB₂O₄ or Ba(BO₂)₂.[3][4] It is commercially available in both anhydrous and hydrated forms and exists in three primary crystalline structures: a high-temperature alpha (α) phase, a low-temperature beta (β) phase, and a gamma (γ) phase.[3][5] The beta phase (β-BaB₂O₄ or BBO) is particularly noted for its use as a common nonlinear optical material.[3]
The compound can also exist in various hydrated forms, including monohydrate, dihydrate, tetrahydrate, and pentahydrate versions. The properties of the most common forms are detailed below.
Data Presentation: Molecular Formula and Molar Mass
The quantitative molecular data for the most common forms of this compound are summarized in the table below for clear comparison.
| Form | Molecular Formula | Molar Mass ( g/mol ) |
| Anhydrous this compound | BaB₂O₄ or Ba(BO₂)₂ | 222.94[3][6], 222.95[4][7][8] |
| This compound Monohydrate | B₂BaO₄·H₂O | 240.97[9] |
Experimental Protocols
Detailed experimental protocols for determining molecular formula and molar mass, such as mass spectrometry or elemental analysis, are foundational techniques in analytical chemistry and are not detailed here. The data presented are based on established and verified values from chemical literature and suppliers.
Visualization of this compound Forms
The logical relationship between the primary forms of this compound is illustrated in the diagram below. The anhydrous form can be produced from the hydrated form through heating.
Caption: Relationship between hydrated and anhydrous this compound.
References
- 1. Barium boron oxide | 13701-59-2 [chemicalbook.com]
- 2. wholesale this compound monohydrate Powder - FUNCMATER [funcmater.com]
- 3. Barium borate - Wikipedia [en.wikipedia.org]
- 4. Barium borate 13701-59-2 India [ottokemi.com]
- 5. This compound Monohydrate|Research Chemical [benchchem.com]
- 6. molekula.com [molekula.com]
- 7. americanelements.com [americanelements.com]
- 8. This compound | B2BaO4 | CID 6101043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of β-Barium Borate for Nonlinear Optics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-barium borate (β-BaB₂O₄ or BBO) is a preeminent nonlinear optical (NLO) crystal, highly valued for its exceptional properties that make it indispensable in a wide array of applications, including laser technology, quantum optics, and advanced spectroscopy.[1][2] Its large nonlinear coefficients, broad transparency range (189–3500 nm), high laser damage threshold, and wide temperature acceptance bandwidth make it a material of choice for frequency conversion processes such as second-harmonic generation (SHG), sum-frequency generation (SFG), and optical parametric oscillators (OPOs).[3][4]
Barium borate exists in two crystalline forms: a high-temperature α-phase and a low-temperature β-phase. The phase transition between these two forms occurs at approximately 925 °C.[5] The centrosymmetric crystal structure of the α-phase precludes it from exhibiting second-order nonlinear properties. In contrast, the non-centrosymmetric nature of the β-phase is responsible for its excellent nonlinear optical characteristics.[6]
The synthesis of large, high-quality β-BBO single crystals is a complex process. Due to the destructive phase transition at 925°C, direct melt growth techniques are not feasible.[1] Consequently, several alternative methods have been developed to grow β-BBO crystals below this transition temperature. This document provides detailed application notes and experimental protocols for the most common synthesis methods: Top-Seeded Solution Growth (TSSG), Solid-State Reaction, and Hydrothermal Synthesis. Additionally, it outlines standard procedures for the characterization of the synthesized BBO crystals.
Synthesis Methodologies: Application Notes
Top-Seeded Solution Growth (TSSG) / Flux Growth
The TSSG method, a modification of the flux growth technique, is the most widely employed and successful method for growing large, high-quality β-BBO single crystals.[2][7] This technique involves dissolving BBO raw material in a suitable flux (a solvent that melts at a lower temperature) to create a supersaturated solution from which the BBO crystal can grow as the temperature is slowly lowered.
Key Advantages:
-
Produces large, high-quality single crystals with excellent optical homogeneity.[2]
-
Allows for precise control over crystal orientation by using a seed crystal.[2]
-
Operates at temperatures below the α-β phase transition.
Common Fluxes:
-
Sodium Oxide (Na₂O): A widely used flux that allows for the growth of large BBO crystals.[8]
-
Sodium Chloride (NaCl): An alternative flux that can also yield large, inclusion-free crystals.[1]
-
Sodium Fluoride (NaF): Another effective flux, sometimes used in combination with other sodium salts.[4]
Critical Parameters:
-
Temperature Gradient: A precise and stable temperature gradient within the furnace is crucial for controlling the growth rate and preventing spurious nucleation.
-
Cooling Rate: A very slow cooling rate (typically 0.5-3.0 °C/day) is necessary to maintain a stable growth interface and minimize the formation of defects.[1]
-
Seed Crystal and Rotation: A high-quality seed crystal of a specific orientation is used to initiate growth. The seed is typically rotated at a slow rate (e.g., 1-5 rpm), often with periodic reversal of direction, to ensure a homogeneous solute concentration at the growth interface.[9]
-
Crucible Material: Platinum crucibles are commonly used due to their high melting point and chemical inertness to the molten flux and BBO.[10]
Solid-State Reaction
The solid-state reaction method is primarily used for synthesizing polycrystalline β-BBO powder, which can serve as a precursor material for crystal growth or for applications where single crystals are not required. This method involves the high-temperature reaction of solid precursors.
Key Advantages:
-
Relatively simple and cost-effective method for producing BBO powder.
-
Can produce high-purity BBO if high-purity precursors are used.
Reaction Pathway: The synthesis typically proceeds through the formation of an intermediate γ-BaB₂O₄ phase at lower temperatures, which then converts to the desired β-BaB₂O₄ phase upon further heating.
Precursors: Commonly used precursors are barium carbonate (BaCO₃) and boric acid (H₃BO₃) or barium carbonate and titanium dioxide (TiO₂).[11][12]
Critical Parameters:
-
Stoichiometry: Precise stoichiometric mixing of the precursors is essential to obtain pure β-BBO.
-
Calcination Temperature and Time: The temperature and duration of the heating process are critical for ensuring the complete reaction and the formation of the correct phase. Insufficient temperature or time may result in incomplete reaction or the presence of the undesired γ-phase.
Hydrothermal Synthesis
Hydrothermal synthesis is a solution-based method that utilizes high temperatures and pressures to increase the solubility of precursors and facilitate the crystallization of BBO. This method is particularly suitable for producing small crystals, nanocrystals, or powders with controlled morphology.[2][13]
Key Advantages:
-
Operates at relatively low temperatures compared to flux growth, reducing thermal stress.[2]
-
Can yield high-quality crystals with fewer defects and inclusions.[2]
-
Offers good control over particle size and morphology at the nanoscale.[14]
Precursors: Precursors can include barium salts (e.g., barium chloride, barium hydroxide) and a boron source (e.g., boric acid) or pre-synthesized γ-BBO powder.[13][15]
Critical Parameters:
-
Temperature and Pressure: These parameters directly influence the solubility of the precursors and the kinetics of the crystallization process.
-
Precursor Concentration: The concentration of the reactants in the aqueous solution affects the nucleation and growth rates.
-
Reaction Time: The duration of the hydrothermal treatment determines the extent of crystal growth and the final particle size.
Quantitative Data Summary
| Synthesis Method | Typical Crystal/Particle Size | Typical Growth/Synthesis Time | Yield | Advantages | Disadvantages |
| Top-Seeded Solution Growth (TSSG) | Large single crystals (up to several cm)[7] | Several weeks to months | High | High optical quality, large size | Slow growth rate, expensive equipment |
| Solid-State Reaction | Polycrystalline powder (μm to mm) | 12-48 hours | High | Simple, cost-effective | Produces powder, not single crystals |
| Hydrothermal Synthesis | Nanocrystals to small single crystals (nm to mm)[13] | 24-72 hours | Moderate | Low temperature, high purity, size control | High pressure, slow growth for large crystals |
Experimental Protocols
Protocol 1: Top-Seeded Solution Growth (TSSG) of β-BBO using Na₂O Flux
Materials and Equipment:
-
High-purity β-BaB₂O₄ powder (solute)
-
High-purity Sodium Oxide (Na₂O) (flux)
-
Platinum crucible
-
Three-zone vertical tube furnace with a precise temperature controller
-
Seed crystal holder (platinum)
-
High-quality β-BBO seed crystal (z-cut)
-
Alumina or zirconia insulation
-
Inert gas supply (e.g., Argon)
Procedure:
-
Charge Preparation:
-
Thoroughly mix the β-BaB₂O₄ powder and Na₂O flux in a molar ratio of approximately 78:22 (BBO:Na₂O).[8]
-
Place the mixture into the platinum crucible.
-
-
Furnace Setup and Soaking:
-
Position the crucible in the center of the furnace.
-
Heat the furnace to a temperature approximately 50 °C above the saturation temperature (around 975 °C for the given composition) and hold for 10-20 hours to ensure complete dissolution and homogenization of the melt.
-
-
Seed Introduction and Equilibration:
-
Slowly lower the furnace temperature to a few degrees above the saturation temperature.
-
Lower the seed crystal holder with the attached BBO seed crystal until it just touches the surface of the melt.
-
Allow the system to equilibrate for several hours to ensure thermal stability and slight dissolution of the seed surface to remove any defects.
-
-
Crystal Growth:
-
Initiate a slow cooling program, typically at a rate of 0.5-1.5 °C per day.
-
Begin rotating the seed crystal at a slow rate (e.g., 1-3 rpm), with periodic reversals in direction (e.g., every 30 minutes) to promote uniform growth.
-
-
Growth Termination and Crystal Retrieval:
-
After the desired growth period (several weeks), raise the seed holder to lift the crystal out of the melt.
-
Slowly cool the furnace to room temperature over a period of 24-48 hours to prevent thermal shock and cracking of the crystal.
-
Carefully remove the grown crystal from the seed holder.
-
Protocol 2: Solid-State Synthesis of β-BBO Powder
Materials and Equipment:
-
High-purity Barium Carbonate (BaCO₃) powder
-
High-purity Boric Acid (H₃BO₃) powder
-
Alumina or platinum crucible
-
High-temperature muffle furnace
-
Ball mill or mortar and pestle
Procedure:
-
Precursor Preparation:
-
Weigh stoichiometric amounts of BaCO₃ and H₃BO₃ in a 1:2 molar ratio.
-
Thoroughly mix the powders using a ball mill or mortar and pestle to ensure homogeneity.
-
-
Calcination:
-
Place the mixed powder in an alumina or platinum crucible.
-
Heat the crucible in the muffle furnace to 600-800 °C and hold for 12-24 hours.[16] This step facilitates the decomposition of the precursors and the initial formation of the γ-BaB₂O₄ phase.
-
-
Sintering and Phase Conversion:
-
Increase the furnace temperature to 850-900 °C (below the 925 °C phase transition) and hold for another 12-24 hours.[16] This step promotes the conversion of the γ-phase to the desired β-phase.
-
-
Cooling and Characterization:
-
Slowly cool the furnace to room temperature.
-
The resulting white powder is β-BaB₂O₄. The phase purity should be confirmed using X-ray diffraction (XRD).
-
Protocol 3: Hydrothermal Synthesis of β-BBO Nanocrystals
Materials and Equipment:
-
Barium Chloride (BaCl₂)
-
Boric Acid (H₃BO₃)
-
Sodium Hydroxide (NaOH)
-
Deionized water
-
Teflon-lined stainless steel autoclave
-
Oven with temperature control
Procedure:
-
Precursor Solution Preparation:
-
Prepare aqueous solutions of BaCl₂ and H₃BO₃.
-
In a typical synthesis, mix the BaCl₂ and H₃BO₃ solutions in a stoichiometric ratio.
-
Adjust the pH of the solution to a basic value (e.g., pH 10-12) by adding a NaOH solution.
-
-
Hydrothermal Reaction:
-
Transfer the precursor solution into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in an oven.
-
Heat the oven to a temperature in the range of 180-220 °C and maintain this temperature for 24-48 hours.
-
-
Product Collection and Washing:
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the white precipitate by centrifugation or filtration.
-
Wash the product several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
-
Drying:
-
Dry the final product in an oven at a low temperature (e.g., 60-80 °C) for several hours.
-
The resulting powder consists of β-BBO nanocrystals, which can be characterized for their size, morphology, and crystal structure.
-
Characterization Protocols
Protocol 4: X-ray Diffraction (XRD) Analysis for Phase Identification and Orientation
Objective: To confirm the crystalline phase (β-BBO) and determine the orientation of single crystals.
Equipment:
-
Powder X-ray diffractometer (for powders)
-
Single-crystal X-ray diffractometer or a goniometer with an X-ray source (for single crystals)
Procedure for Powder Samples:
-
Finely grind a small amount of the synthesized BBO powder.
-
Mount the powder on a sample holder.
-
Set the diffractometer to scan over a 2θ range that covers the characteristic peaks of β-BBO (typically 20-80 degrees).
-
Compare the resulting diffraction pattern with the standard JCPDS (Joint Committee on Powder Diffraction Standards) file for β-BaB₂O₄ to confirm phase purity.
Procedure for Single Crystals:
-
Mount the BBO crystal on a goniometer head.
-
Use a single-crystal diffractometer to determine the crystal lattice parameters and orientation.
-
Alternatively, for confirming a specific cut, use an X-ray goniometer to find the angle that satisfies the Bragg condition for a specific crystallographic plane. The deviation from the expected angle indicates the cutting error.[17]
Protocol 5: Differential Thermal Analysis (DTA)
Objective: To determine the phase transition temperature and melting point of the synthesized BBO.
Equipment:
-
Differential Thermal Analyzer
Procedure:
-
Place a small, known amount of the BBO powder or a piece of the crystal into the sample crucible.
-
Place an inert reference material (e.g., alumina powder) in the reference crucible.
-
Heat the sample and reference at a constant rate (e.g., 10 °C/min) up to a temperature above the expected melting point (e.g., 1150 °C).[9]
-
Record the differential temperature between the sample and the reference as a function of temperature.
-
An endothermic peak around 925 °C will indicate the β to α phase transition. Another endothermic peak around 1095 °C will indicate the melting point of the α-phase.[9]
Protocol 6: Second-Harmonic Generation (SHG) Efficiency Measurement (Kurtz-Perry Powder Method)
Objective: To perform a preliminary evaluation of the nonlinear optical efficiency of the synthesized BBO powder.
Equipment:
-
Pulsed laser source (e.g., Nd:YAG laser at 1064 nm)
-
Sample holder for the powder
-
Focusing lens
-
Filter to block the fundamental wavelength and pass the second harmonic
-
Photodetector (photomultiplier tube or photodiode)
-
Oscilloscope
-
Reference powder with a known SHG efficiency (e.g., KDP)
Procedure:
-
Place the synthesized BBO powder in the sample holder.
-
Direct the pulsed laser beam through the focusing lens onto the powder sample.
-
Collect the light transmitted through the sample and pass it through the filter to isolate the second-harmonic signal (e.g., 532 nm for a 1064 nm fundamental).
-
Measure the intensity of the SHG signal using the photodetector and display it on the oscilloscope.
-
Replace the BBO powder with the reference powder (e.g., KDP) of the same particle size and measure its SHG intensity under the same conditions.
-
The relative SHG efficiency of BBO can be estimated by comparing its SHG signal intensity to that of the reference material.[16][18]
Visualizations
Caption: Workflow for β-BBO Synthesis and Characterization.
Caption: Protocol for Top-Seeded Solution Growth of β-BBO.
Caption: Protocol for Solid-State Synthesis of β-BBO Powder.
References
- 1. High-Quality BBO Crystals Production _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]
- 2. Comprehensive Guide To Growth Method An Of BBO Crystals _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]
- 3. lasercomponents.com [lasercomponents.com]
- 4. raicol.com [raicol.com]
- 5. inradoptics.com [inradoptics.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Flow modification enhancing the growth rate in top seeded solution growth of SiC crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. mdpi.com [mdpi.com]
- 12. On the solid-state formation of BaTiO3 nanocrystals from mechanically activated BaCO3 and TiO2 powders: innovative mechanochemical processing, the mechanism involved, and phase and nanostructure evolutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Hydrothermal synthesis of metal nanoparticles@hydrogels and statistical evaluation of reaction conditions’ effects on nanoparticle morphologies - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. kurtz-perry powder technique: Topics by Science.gov [science.gov]
- 17. americanlaboratory.com [americanlaboratory.com]
- 18. The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PMC [pmc.ncbi.nlm.nih.gov]
Sol-Gel Synthesis of β-Barium Borate Thin Films: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the synthesis of beta-barium borate (β-BBO) thin films using the sol-gel method. β-BBO is a prominent inorganic nonlinear crystal, widely utilized for applications such as frequency doubling and optical parametric oscillation, particularly in the UV and near-infrared regions.[1] The sol-gel technique offers a low-temperature route to produce stoichiometric and high-quality β-BBO thin films, making them suitable for integrated optical devices.[1]
Principle of Sol-Gel Synthesis for β-BBO
The sol-gel process for β-BBO thin films involves the creation of a stable colloidal suspension (sol) of precursors, which is then deposited onto a substrate. Through a series of hydrolysis and polycondensation reactions, the sol transitions into a gel-like network. Subsequent heat treatment (annealing) removes organic residues and facilitates the crystallization of the desired β-barium borate phase. The choice of precursors, solvents, hydrolysis ratio, and thermal treatment conditions are critical factors that influence the formation, morphology, and nucleation of the β-BBO phase in the final thin film.[1]
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the successful synthesis of β-BBO thin films via the sol-gel method. The protocols are compiled from established research findings.
Materials and Reagents
-
Barium Precursor: Barium metal
-
Boron Precursor: Boron triethoxide (B(OC₂H₅)₃) or 2,4,6-triethoxycyclotriboroxane
-
Solvents: Ethanol and 2-Ethoxyethanol
-
Stabilizing Agent (Optional): Diethanolamine
-
Substrates: Fused silica, Corning 7059 glass, or Pt(111)/glass
-
Atmosphere: Inert gas (e.g., Argon or Nitrogen)
Protocol 1: Synthesis using Barium Metal and Boron Triethoxide
This protocol is adapted from the work of Yogo et al. and is a common method for preparing β-BBO precursor solutions.[2][3]
Step 1: Precursor Solution Preparation
-
In a glovebox under an inert atmosphere, dissolve barium metal in a mixed solvent of ethanol and 2-ethoxyethanol.
-
Separately, dissolve boron triethoxide in the same mixed solvent.
-
Slowly add the boron triethoxide solution to the barium solution while stirring continuously to form a stable and homogeneous BBO precursor sol. A typical molar ratio of Ba:B is 1:2.
Step 2: Thin Film Deposition
-
Clean the desired substrate (e.g., fused silica or Pt/glass) using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Deposit the precursor sol onto the substrate using a spin-coating or dip-coating technique. Spin coating parameters can be optimized to achieve the desired film thickness.
Step 3: Drying and Annealing
-
Dry the coated film at a low temperature (e.g., 100-150 °C) to evaporate the solvents.
-
Perform a final annealing step at a higher temperature to crystallize the β-BBO phase. The crystallization temperature can range from 500 °C to 700 °C.[3][4] For instance, crystallization on Pt substrates can begin at 500 °C, with preferred c-axis orientation achieved at 700 °C.[4] On glass and fused silica substrates, crystallization into β-BBO can occur at 550 °C.[2]
Protocol 2: Synthesis with Diethanolamine as a Stabilizer
This protocol, also based on the work of Hirano et al., utilizes diethanolamine to enhance the stability of the precursor solution.[4]
Step 1: Precursor Solution Preparation
-
Prepare a solution of barium metal in ethanol.
-
In a separate flask, mix boron triethoxide with ethanol.
-
Add diethanolamine to the barium-ethanol solution and stir until the barium is completely dissolved.
-
Slowly add the boron triethoxide solution to the barium-diethanolamine solution under constant stirring to obtain a homogeneous and stable sol.
Step 2: Thin Film Deposition
-
Follow the substrate cleaning and film deposition procedures as described in Protocol 1 (Step 2). Drip-coating is also a viable method.[4]
Step 3: Drying and Annealing
-
Dry the film to remove solvents.
-
Anneal the film at a temperature between 500 °C and 700 °C to achieve the crystalline β-BBO phase with preferred orientation.[4]
Data Presentation
The following tables summarize the key synthesis parameters and resulting properties of sol-gel derived β-BBO thin films as reported in the literature.
| Precursors | Solvents | Substrate | Crystallization Temperature (°C) | Resulting Phase/Orientation | Reference |
| Barium metal, Boron triethoxide | Ethanol, 2-Ethoxyethanol | Glass (Corning 7059), Fused silica | 550 | β-BBO, (006) preferred orientation | [2] |
| Barium metal, Boron triethoxide | Ethanol, 2-Ethoxyethanol | Pt(111)/glass | 500 | β-BBO, c-axis preferred orientation | [3] |
| Barium metal, 2,4,6-triethoxycyclotriboroxane | Ethanol, 2-Ethoxyethanol | Pt(111)/glass | 550 | β-BBO, c-axis preferred orientation | [3] |
| Barium metal, Boron triethoxide | Ethanol | Pt | 500 - 700 | β-BBO, c-axis preferred orientation at 700°C | [4] |
| Property | Value/Observation | Substrate | Conditions | Reference |
| Absorption Edge | <190 nm | Fused silica | Annealed at 550 °C | [2] |
| Second Harmonic Generation (SHG) | Observed (532 nm from 1064 nm laser) | Glass (Corning 7059), Fused silica | - | [2] |
| Second Harmonic Generation (SHG) | Observed (532 nm from 1064 nm laser) | Pt(111)/glass | - | [3] |
| Phase Transformation (γ to β) | 600 °C (ethoxide system), 680 °C (boroxane system) | - | In precipitated powder | [3] |
Visualized Workflow
The following diagram illustrates the general workflow of the sol-gel synthesis process for β-BBO thin films.
References
Application Notes and Protocols for Flux Growth Synthesis of β-Barium Borate (BBO) Crystals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of high-quality β-Barium Borate (β-BaB₂O₄ or BBO) single crystals using the flux growth technique. BBO is a versatile nonlinear optical crystal with a wide transparency range and high damage threshold, making it invaluable for applications in laser technology, materials science, and advanced imaging modalities relevant to pharmaceutical research.[1][2]
Introduction to the Flux Growth Technique for BBO
The flux growth method is a high-temperature solution growth technique used to synthesize single crystals from a molten salt solvent, known as a flux.[3] This method is particularly well-suited for materials like BBO that have a high melting point and undergo a destructive phase transition, precluding melt growth techniques.[1] The flux dissolves the BBO raw materials at a temperature below BBO's melting point, and upon slow cooling, the solubility of BBO in the flux decreases, leading to the crystallization of the desired β-phase.[1][3]
Commonly used flux systems for BBO growth include those based on sodium oxide (Na₂O), sodium chloride (NaCl), and sodium fluoride (NaF).[4][5] The choice of flux can influence crystal size, quality, and the overall growth parameters.
Data Presentation: Key Growth Parameters
The successful growth of high-quality BBO crystals is dependent on precise control over several experimental parameters. The following tables summarize key quantitative data for different flux systems, compiled from various studies.
Table 1: Growth Parameters for the BBO-Na₂O Flux System
| Parameter | Value | Reference |
| Na₂O Concentration | 20 - 32 mol% | [5] |
| Growth Temperature Range | 755 - 920 °C | [5] |
| Cooling Rate | 2.6 °C/day (typical) | [5] |
| Pulling Rate (Flux Pulling) | 0.1 cm/day | [5] |
Table 2: Growth Parameters for the BBO-NaCl Flux System
| Parameter | Value | Reference |
| Molar Ratio of NaCl to Melt | 0.6 - 0.85 | [4] |
| Initial Growth Temperature | 770 - 870 °C | [4] |
| Cooling Rate | 0.5 - 3.0 °C/day | [4] |
| Seed Crystal Rotation | 30 RPM (with reversal) | [4] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of BBO crystals using the top-seeded solution growth (TSSG) method with a Na₂O-based flux. This method allows for the growth of large, high-quality single crystals.
Materials and Equipment
-
Raw Materials:
-
High-purity (≥99.99%) Barium Carbonate (BaCO₃)
-
High-purity (≥99.99%) Boric Acid (H₃BO₃)
-
High-purity (≥99.99%) Sodium Carbonate (Na₂CO₃) as the source for Na₂O flux.
-
-
Equipment:
-
High-precision digital balance
-
Mortar and pestle or ball mill for mixing
-
Platinum crucible (highly resistant to the corrosive flux)[3]
-
High-temperature, programmable furnace with precise temperature control (e.g., a three-zone TSSG furnace)[6]
-
Apparatus for controlled pulling and rotation of the seed crystal[6]
-
BBO seed crystal
-
Personal protective equipment (goggles, heat-resistant gloves)
-
Protocol for BBO Crystal Synthesis (Na₂O Flux)
-
Raw Material Preparation:
-
Calculate the required masses of BaCO₃, H₃BO₃, and Na₂CO₃ to achieve the desired stoichiometry of BBO in the melt with a Na₂O concentration of approximately 22-24 mol%.
-
Thoroughly grind and mix the powders in a mortar and pestle or a ball mill to ensure a homogeneous mixture.
-
Transfer the mixture into a clean platinum crucible.
-
-
Furnace Setup and Melt Homogenization:
-
Place the crucible containing the mixture into the crystal growth furnace.
-
Heat the furnace to a temperature of approximately 950-1000°C.
-
Maintain this temperature for 12-24 hours to ensure complete melting and homogenization of the solution. Stirring the melt with a platinum paddle during this stage can improve homogeneity.
-
-
Seeding and Crystal Growth:
-
After homogenization, lower the temperature to the initial growth temperature, which is typically slightly above the saturation temperature of the solution (e.g., around 920°C for a 22 mol% Na₂O flux).
-
Mount a BBO seed crystal onto the pulling rod and slowly lower it until it just touches the surface of the melt.
-
Allow the seed to equilibrate with the melt temperature for a short period before initiating pulling and rotation.
-
Begin the slow cooling program at a rate of approximately 0.5-2.0°C per day.
-
Simultaneously, start the pulling and rotation of the seed crystal. A typical pulling rate is 0.1-0.5 mm/hour, and a rotation rate of 10-30 RPM is often used, with periodic reversal of the rotation direction to maintain a symmetric growth interface.[4]
-
-
Crystal Harvesting and Post-Growth Processing:
-
After the desired growth period (which can be several days to weeks), slowly withdraw the crystal from the melt.
-
Increase the furnace temperature slightly to allow any remaining flux to drip off the crystal.
-
Ramp down the furnace temperature to room temperature at a rate of 10-20°C per hour to avoid thermal shock and cracking of the crystal.[4]
-
Once at room temperature, carefully remove the grown BBO crystal.
-
The solidified flux can be removed by dissolving it in a suitable solvent, such as a dilute acid (e.g., nitric acid), followed by rinsing with deionized water and a final rinse with a solvent like isopropyl alcohol.[7][8]
-
The harvested crystal can then be annealed in a separate furnace to relieve internal stress and further improve its optical quality.
-
Mandatory Visualizations
Experimental Workflow
Caption: A step-by-step workflow for BBO crystal synthesis via the flux growth method.
Key Parameters in Flux Growth
Caption: Interrelated parameters influencing the quality and size of flux-grown BBO crystals.
Applications in Drug Development
While BBO crystals are not used as a pharmaceutical agent themselves, their unique nonlinear optical properties are instrumental in various analytical and imaging techniques that are highly relevant to the drug development pipeline.
Second Harmonic Generation (SHG) Microscopy
BBO crystals are frequently used for frequency doubling of lasers in SHG microscopes.[9][10] SHG microscopy is a powerful, label-free imaging technique that is particularly sensitive to non-centrosymmetric molecular structures, such as collagen fibers.[9][11]
-
Drug-Induced Fibrosis/Toxicology: Many drug candidates can cause unintended fibrotic changes in tissues (e.g., liver, kidney). SHG microscopy can be used in preclinical toxicology studies to quantitatively assess collagen deposition and organization, providing a sensitive endpoint for drug-induced fibrosis.[12]
-
Oncology Drug Efficacy: The tumor microenvironment, rich in collagen, plays a crucial role in cancer progression and response to therapy. SHG microscopy can be used to visualize and quantify changes in the collagenous stroma of tumors in response to anti-cancer drugs, offering insights into drug efficacy and mechanisms of action.[12]
Optical Parametric Oscillators (OPOs)
BBO crystals are a key component in OPOs, which are widely tunable laser sources.[13][14][15] The ability to generate a broad range of wavelengths is highly valuable in various spectroscopic and imaging applications in pharmaceutical sciences.
-
Vibrational Spectroscopy: OPOs can be used as light sources for advanced vibrational spectroscopy techniques, such as Coherent Anti-Stokes Raman Scattering (CARS) microscopy. CARS allows for label-free chemical imaging of specific molecules within cells and tissues. This can be applied to study the subcellular distribution of a drug or to monitor metabolic changes in cells in response to a drug.
-
Advanced Fluorescence Microscopy: Tunable laser sources based on BBO-containing OPOs provide excitation flexibility in multiphoton fluorescence microscopy, enabling the imaging of a wider range of endogenous fluorophores and fluorescently labeled drug molecules or cellular targets.
BBO in a SHG Microscopy Setup
Caption: Schematic of a second harmonic generation microscope utilizing a BBO crystal.
References
- 1. Comprehensive Guide To Growth Method An Of BBO Crystals _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]
- 2. Alpha BBO and Beta BBO Crystals - Jiaxing AOSITE Photonics Technology Co.,Ltd. [ostphotonics.com]
- 3. Flux method - Wikipedia [en.wikipedia.org]
- 4. EP0573738A2 - Method for crystal growth of beta barium borate - Google Patents [patents.google.com]
- 5. tu-dresden.de [tu-dresden.de]
- 6. 3-Zone Top Seeded Solution Growth (TSSG) Furnace(1200°C Max.) - VTF-1200X-III-TSSG [mti-kjgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. newlightphotonics.com [newlightphotonics.com]
- 9. Second harmonic generation microscopy for quantitative analysis of collagen fibrillar structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BBO Crystals for Second Harmonic Generation [thorlabs.com]
- 11. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
- 12. scispace.com [scispace.com]
- 13. Optical Parametric Oscillators Process and How They Work — Gamdan Optics [gamdan.com]
- 14. Optical Parametric Oscillation and Nonlinear Crystals: A Comprehensive Guide - Laser Crylink [laser-crylink.com]
- 15. Optical Parametric Oscillators - OPO laser - Radiantis [radiantis.com]
Unlocking New Frequencies: Applications of BBO Crystals in Second-Harmonic Generation
For Researchers, Scientists, and Drug Development Professionals
Application Note AN-BBO-SHG-001
Introduction
Beta-Barium Borate (β-BaB₂O₄), commonly known as BBO, is a versatile nonlinear optical crystal renowned for its exceptional properties in frequency conversion applications. Its wide transparency range (190 nm to 3500 nm), high nonlinear optical coefficient (approximately six times that of KDP), and high laser damage threshold make it an ideal candidate for Second-Harmonic Generation (SHG).[1][2] SHG is a nonlinear process where two photons of the same frequency interact within the BBO crystal to generate a single photon with twice the frequency (and half the wavelength).[3] This capability to efficiently generate shorter wavelengths from common laser sources has established BBO as a critical component in a vast array of scientific and industrial applications, from advanced laser systems to cutting-edge microscopy techniques relevant to drug development.
This document provides detailed application notes and protocols for utilizing BBO crystals in SHG, with a focus on practical implementation for researchers and professionals in scientific and pharmaceutical fields.
Key Properties of BBO for Second-Harmonic Generation
The suitability of BBO for SHG is underpinned by a unique combination of physical and optical characteristics. A summary of these key properties is presented in the table below.
| Property | Value/Range | Significance in SHG Applications |
| Transparency Range | 190 nm - 3500 nm[1] | Enables SHG for a wide variety of fundamental laser wavelengths, from the near-infrared to the visible spectrum, generating output in the visible and ultraviolet (UV) regions. |
| Phase-Matching Range | 409.6 nm - 3500 nm (Type I)[1][4] | Allows for efficient SHG over a broad spectral range by tuning the crystal angle to achieve the phase-matching condition. |
| Nonlinear Coefficient (d_eff) | High (approx. 6x that of KDP)[1] | A higher nonlinear coefficient leads to greater SHG conversion efficiency, meaning more of the fundamental laser power is converted to the second harmonic. |
| Laser Damage Threshold | >10 J/cm² @ 1064 nm, 10 ns, 10 Hz[1] | The high damage threshold permits the use of high-intensity laser pulses, which is crucial for achieving high conversion efficiencies in SHG. |
| Walk-off Angle | Relatively large | This can lead to a spatial separation of the fundamental and second-harmonic beams, which may affect the beam quality and interaction length. Careful experimental design can mitigate this effect.[4] |
| Hygroscopic Susceptibility | Low[5] | BBO is less susceptible to moisture damage compared to other nonlinear crystals like KDP, making it easier to handle and maintain. However, protective coatings are still recommended. |
Applications of BBO in Second-Harmonic Generation
The versatility of BBO crystals has led to their widespread adoption in numerous applications requiring frequency doubling of laser light.
Frequency Doubling of Solid-State and Ti:Sapphire Lasers
BBO is extensively used for the SHG of common laser systems, including Nd:YAG, Nd:YLF, and Ti:Sapphire lasers.[1] This allows for the generation of visible and UV wavelengths that are essential for various spectroscopic and material processing applications. For instance, frequency-doubling the 1064 nm output of a Nd:YAG laser produces a green beam at 532 nm, which is widely used in pumping other laser systems and in medical applications. Similarly, the broad tuning range of Ti:Sapphire lasers can be extended into the UV through SHG with BBO, opening up possibilities for high-resolution spectroscopy and photolithography.[4]
Optical Parametric Oscillators and Amplifiers (OPOs and OPAs)
BBO-based SHG is a key technology in pumping OPOs and OPAs. By frequency doubling a stable, high-power near-infrared laser, a shorter wavelength pump source is created. This pump beam then generates tunable signal and idler beams within the OPO or OPA, providing a broadly tunable coherent light source from the visible to the near-infrared.[1]
SHG Microscopy for Biomedical and Pharmaceutical Applications
SHG microscopy is a powerful, label-free imaging technique that provides high-contrast images of non-centrosymmetric biological structures.[6][7] This has significant implications for drug development and biomedical research.
-
Collagen Imaging and Fibrosis Assessment: Collagen, a key component of the extracellular matrix, possesses a non-centrosymmetric triple-helix structure that generates a strong SHG signal.[8][9] SHG microscopy allows for the quantitative analysis of collagen organization, which is crucial for studying fibrotic diseases and evaluating the efficacy of anti-fibrotic drugs.[6]
-
Pharmaceutical Solids Analysis: In drug development, ensuring the physical stability of amorphous solid dispersions (ASDs) is critical. Crystallization of the active pharmaceutical ingredient (API) can negatively impact bioavailability. SHG microscopy can be used to detect and quantify the presence of crystalline API in an amorphous matrix with high sensitivity, as many crystalline forms of APIs are non-centrosymmetric and thus SHG-active.[10]
Quantitative Data for BBO in SHG
The efficiency of SHG in a BBO crystal is dependent on several factors, including the fundamental wavelength, laser peak power, beam quality, and the phase-matching conditions. The following tables summarize typical conversion efficiencies and phase-matching angles for common laser wavelengths.
Table 1: SHG Conversion Efficiencies for Nd:YAG Lasers [1][4]
| Harmonic Generation | Fundamental Wavelength (nm) | Generated Wavelength (nm) | Typical Conversion Efficiency |
| SHG | 1064 | 532 | > 70% |
| THG (via SHG + SFG) | 1064 + 532 | 355 | > 60% |
| 4HG (via SHG of 532 nm) | 532 | 266 | > 50% |
| 5HG (via SFG) | 1064 + 266 | 213 | Achievable |
SFG: Sum-Frequency Generation
Table 2: Type I Phase-Matching Angles for SHG in BBO [11][12]
| Fundamental Wavelength (nm) | Second Harmonic Wavelength (nm) | Phase-Matching Angle (θ) |
| 1064 | 532 | 22.8° |
| 800 | 400 | 29.2° |
| 750 | 375 | 31.3° |
| 600 | 300 | 41.0° |
| 532 | 266 | 47.6° |
Note: The exact phase-matching angle can vary slightly depending on the specific Sellmeier equations used for the refractive index calculation.
Experimental Protocols
Protocol 1: General Second-Harmonic Generation with a BBO Crystal
This protocol outlines the fundamental steps for setting up and optimizing an SHG experiment using a BBO crystal.
Materials and Equipment:
-
Pulsed laser source (e.g., Nd:YAG, Ti:Sapphire)
-
BBO crystal with an appropriate cut for the desired wavelength and phase-matching type, mounted in a rotational stage.[3]
-
Optics for beam steering and focusing (mirrors, lenses)
-
Half-wave plate for polarization control
-
Dichroic mirror or filter to separate the fundamental and second-harmonic beams
-
Power meter
-
Beam profiler (optional)
-
Safety goggles appropriate for the laser wavelengths being used
Procedure:
-
Laser Safety: Ensure all laser safety protocols are in place. The generated second-harmonic beam may be in the visible or UV spectrum and can be hazardous.
-
Optical Setup:
-
Align the fundamental laser beam through the optical path.
-
Use a half-wave plate to ensure the polarization of the fundamental beam is correct for the chosen phase-matching type (e.g., vertical polarization for Type I SHG).
-
Place the BBO crystal in its rotational mount at the approximate phase-matching angle.
-
Use a lens to focus the beam into the BBO crystal. The focal length should be chosen to achieve the desired intensity without exceeding the crystal's damage threshold.
-
Position a dichroic mirror or filter after the crystal to separate the generated second-harmonic beam from the residual fundamental beam.
-
Place a power meter in the path of the second-harmonic beam to measure the output power.
-
-
Optimization of SHG:
-
With the laser operating at a safe power level, finely adjust the angle of the BBO crystal by rotating the mount to maximize the second-harmonic signal on the power meter. This is the critical phase-matching angle.
-
Optimize the focus of the fundamental beam into the crystal by adjusting the position of the focusing lens.
-
Fine-tune the polarization of the fundamental beam using the half-wave plate to maximize the SHG output.
-
If using a pulsed laser, ensure temporal overlap of the pulses within the crystal.
-
-
Characterization:
-
Measure the power of the fundamental beam before the crystal and the second-harmonic beam after separation to calculate the conversion efficiency.
-
(Optional) Use a beam profiler to analyze the spatial profile of the generated second-harmonic beam.
-
Troubleshooting Common Issues: [13][14]
-
Low Conversion Efficiency: Check the alignment, phase-matching angle, polarization, and focus. The crystal may not be cut for the correct wavelength.
-
Beam Distortion: The walk-off effect in BBO can cause an elliptical beam profile. This can be more pronounced with tight focusing.
-
Crystal Damage: Reduce the laser power or increase the beam spot size at the crystal. Ensure the crystal surface is clean.
Protocol 2: SHG Microscopy of Collagen in Tissue Samples
This protocol provides a guide for preparing and imaging collagen in biological tissue samples using SHG microscopy.
Materials and Equipment:
-
Multiphoton microscope equipped with a tunable femtosecond laser (e.g., Ti:Sapphire).
-
High numerical aperture (NA) objective lens.
-
Forward and/or backward SHG detection channels with appropriate filters.
-
Tissue samples (e.g., biopsies, histological sections).
-
Microscope slides and coverslips.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Sample Preparation:
-
For fresh tissue, mount a small section in PBS on a microscope slide and cover with a coverslip.
-
For fixed tissue, standard histological protocols can be used. Paraffin-embedded sections should be deparaffinized and rehydrated before imaging.
-
Ensure the sample is as flat as possible to minimize focus drift during imaging.
-
-
Microscope Setup:
-
Tune the femtosecond laser to a wavelength that is efficiently transmitted through the tissue and generates a strong SHG signal from collagen (typically in the 800-900 nm range).
-
Select an appropriate objective lens. A high NA objective is crucial for efficient signal collection.
-
Configure the detection path for SHG. This typically involves a filter that blocks the fundamental laser wavelength and transmits the second-harmonic signal (at half the excitation wavelength).
-
-
Image Acquisition:
-
Place the sample on the microscope stage and bring the collagen structures into focus.
-
Optimize the laser power to obtain a good signal-to-noise ratio without causing photodamage to the sample.
-
Acquire 2D or 3D (z-stack) images of the collagen network.
-
-
Image Analysis:
-
The intensity of the SHG signal can be used to quantify collagen density.
-
Image analysis software can be used to measure parameters such as fiber orientation, length, and straightness to characterize the organization of the collagen network.
-
Conclusion
BBO crystals are indispensable components for a wide range of second-harmonic generation applications. Their excellent nonlinear optical properties and high damage threshold enable efficient frequency conversion of various laser sources. For researchers, scientists, and drug development professionals, BBO-based SHG provides a powerful tool for generating new wavelengths for spectroscopy and material processing, as well as enabling advanced, label-free imaging techniques like SHG microscopy for the quantitative analysis of biological tissues and pharmaceutical materials. By following the detailed protocols and understanding the key properties of BBO, users can effectively harness the capabilities of this versatile crystal for their specific research and development needs.
References
- 1. BBO Crystals and Its Applications [shalomeo.com]
- 2. optoscience.com [optoscience.com]
- 3. BBO Crystals for Second Harmonic Generation [thorlabs.com]
- 4. lasercomponents.com [lasercomponents.com]
- 5. Mastering BBO SHG Efficiency: Tips And Tricks For Optimal Performance (1) _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]
- 6. Probing Collagen Organization: Practical Guide for Second-Harmonic Generation (SHG) Imaging | Springer Nature Experiments [experiments.springernature.com]
- 7. Probing Collagen Organization: Practical Guide for Second-Harmonic Generation (SHG) Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 9. Second Harmonic Generation Imaging For Fibrosis | Histoindex [histoindex.com]
- 10. "Second Harmonic Generation Microscopy and Raman Microscopy of Pharmace" by Zhengtian Song [docs.lib.purdue.edu]
- 11. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
- 12. GitHub - QJohn2017/BBO_Crystal: Phase-matching angle (type I) and refractive indices [github.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Optical Parametric Oscillators (OPOs) with BBO Crystals
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the setup, alignment, and operation of Optical Parametric Oscillators (OPOs) utilizing Beta-Barium Borate (BBO) crystals. It is intended to serve as a comprehensive guide for researchers and scientists in various fields, including drug development, who require tunable, coherent light sources for their applications.
Introduction to Optical Parametric Oscillators
Optical Parametric Oscillators (OPOs) are versatile light sources that generate tunable coherent radiation.[1][2][3] Unlike lasers, which rely on stimulated emission from an energized medium, OPOs utilize a nonlinear optical process called parametric amplification within a crystal.[2][3] This process involves a high-intensity pump laser beam interacting with the nonlinear crystal to produce two lower-frequency beams: a "signal" and an "idler" beam.[1] The signal and idler frequencies are determined by the conservation of energy, where the sum of their energies equals the energy of the pump photon. By placing the nonlinear crystal within an optical resonator, the signal or idler wave (or both) can be made to oscillate, leading to efficient generation of the desired tunable output.[1][2][4]
Beta-Barium Borate (BBO) Crystals for OPOs
Beta-Barium Borate (β-BaB2O4 or BBO) is a widely used nonlinear optical crystal in OPO applications due to its unique combination of advantageous properties.[5][6][7]
Key Advantages of BBO Crystals:
-
Wide Transparency Range: BBO exhibits a broad transparency range from approximately 190 nm to 3500 nm, enabling the generation of tunable light from the UV to the near-infrared.[5][6][8]
-
High Nonlinear Coefficient: It possesses a large effective nonlinear coefficient, leading to efficient frequency conversion.[5][6]
-
High Damage Threshold: BBO has a high laser-induced damage threshold, making it suitable for use with high-power pump lasers.[5][8]
-
Broad Phase-Matching Range: The crystal can be phase-matched over a wide range of wavelengths, which is crucial for the broad tunability of OPOs.[5][7]
-
Good Optical Homogeneity: High optical quality ensures better beam quality and stability of the OPO output.[6]
Properties of BBO Crystals
A summary of the key optical and physical properties of BBO crystals is presented in the table below.
| Property | Value |
| Crystal Structure | Trigonal, space group R3c[8] |
| Transparency Range | 190 nm - 3500 nm[5][6][8] |
| Refractive Indices (no, ne) | @1064nm: 1.6551, 1.5425; @532nm: 1.6749, 1.5555; @266nm: 1.7571, 1.6146[8] |
| Nonlinear Coefficients | d11 ≈ 5.8 × d36(KDP)[6][8] |
| Damage Threshold | >10 J/cm² @ 266 nm, 10 ns, 10 Hz[5]; 5 GW/cm² @ 1064 nm (10 ns); 1 GW/cm² @ 532 nm (10 ns)[8] |
| Mohs Hardness | ~4.5[8] |
| Hygroscopic Susceptibility | Low to moderate; protective coating is recommended.[5][9] |
Principle of Optical Parametric Oscillation
The fundamental process in an OPO is parametric down-conversion. A high-energy pump photon (ωp) passes through the BBO crystal and splits into two lower-energy photons: a signal photon (ωs) and an idler photon (ωi). This process adheres to the principles of energy and momentum conservation.
Caption: Principle of Optical Parametric Oscillation in a BBO crystal.
Experimental Protocol for a BBO-based OPO
This protocol outlines the steps for setting up and aligning a BBO-based OPO pumped by a nanosecond Nd:YAG laser or a similar source.
Pre-Alignment and Safety Precautions
-
Laser Safety: Ensure all appropriate laser safety measures are in place. Use laser safety goggles rated for the pump, signal, and idler wavelengths. The pump laser should be operated by trained personnel only.
-
Crystal Handling: BBO crystals are relatively soft and can be hygroscopic.[10][11] Always handle the crystal with powder-free gloves or plastic tweezers.[5] Store the crystal in a desiccator when not in use.[12]
-
Cleanliness: Ensure all optical components are clean. Use compressed, dry air or nitrogen to remove dust from the crystal surfaces.[5] Avoid using solvents like acetone, which can damage the crystal.[5]
-
Component Inspection: Inspect all optical components (mirrors, lenses, crystal) for any damage or defects before installation.
Experimental Workflow
The following diagram illustrates the general workflow for setting up and aligning a BBO OPO.
Caption: Experimental workflow for a BBO OPO.
Step-by-Step Alignment Procedure
-
Pump Laser Preparation:
-
Turn on the pump laser and allow it to warm up for stable operation.
-
Use a half-wave plate and a polarizing beam splitter to control the pump power incident on the OPO.
-
Ensure the pump beam has good spatial quality (e.g., TEM00 mode).
-
-
Optical Component Mounting:
-
Mount the OPO cavity mirrors (input and output couplers) in stable mirror mounts.
-
Mount the BBO crystal in a rotation stage for precise angle tuning.
-
-
Initial Beam Path Alignment:
-
Use a low-power alignment laser (e.g., HeNe) collinear with the pump beam path to define the optical axis of the OPO cavity.
-
Align the alignment laser through the center of the input and output mirror mounts.
-
-
Pump Beam Alignment into Cavity:
-
Introduce the pump beam at low power along the path defined by the alignment laser.
-
Use steering mirrors to align the pump beam through the center of the OPO cavity mirrors.
-
-
BBO Crystal Installation and Orientation:
-
Carefully mount the BBO crystal inside the OPO cavity.
-
Orient the crystal for the desired phase-matching condition (Type I or Type II). The crystal cut will determine the initial orientation. For angle tuning, the crystal is rotated to achieve phase-matching for different signal and idler wavelengths.
-
-
Cavity Mirror Alignment:
-
With the pump beam passing through the crystal, align the input mirror to be perpendicular to the beam path.
-
Align the output mirror so that the retro-reflected pump beam walks back onto the incoming pump beam path. A slight misalignment may be introduced to separate the pump from the OPO output.
-
-
Achieve Parametric Oscillation:
-
Block the alignment laser.
-
Gradually increase the pump power until the OPO threshold is reached. Oscillation is typically observed as a bright, coherent spot of the signal and/or idler wavelength.
-
Fine-tune the alignment of the output coupler to maximize the output power.
-
-
Optimization and Wavelength Tuning:
-
Optimize the OPO output by making small adjustments to the cavity mirror alignment and the pump beam steering.
-
Wavelength tuning is achieved by rotating the BBO crystal to change the phase-matching angle.[10]
-
Output Characterization
-
Use a power meter to measure the output power of the signal and idler beams.
-
Use a spectrometer to measure the output wavelengths and linewidth.
-
Use a beam profiler to analyze the spatial mode of the output beam.
Performance Data of BBO-based OPOs
The performance of a BBO OPO is highly dependent on the pump laser parameters and the OPO cavity design. The following tables summarize typical performance characteristics reported in the literature.
OPO Performance with 532 nm Pump
| Crystal Type | Crystal Length | Pump Energy | Pulse Width | Tuning Range (Signal/Idler) | Conversion Efficiency | Reference |
| Type I | 7.2 mm | 40 mJ | 75 ps | 680 - 2400 nm | Up to 30% | [8][10] |
| Type I | 12 mm | - | - | 406 - 3170 nm | > 30% | [13] |
OPO Performance with 355 nm Pump
| Crystal Type | Crystal Length | Pump Energy | Pulse Width | Tuning Range (Signal/Idler) | Conversion Efficiency | Reference |
| Type I | - | > 100 mJ | - | 400 - 3100 nm | > 18-30% | [10][13] |
| Type II | > 15 mm | - | - | - | 12% | [8][10] |
| Type II | - | - | - | 410 - 2500 nm | > 25% | [14] |
OPO Performance with 266 nm Pump
| Crystal Type | Crystal Length | Pump Energy | Pulse Width | Tuning Range (Signal/Idler) | Conversion Efficiency | Reference |
| Type I | - | - | - | 330 - 1370 nm | - | [10][13] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No OPO Output | Pump power below threshold. Misaligned cavity. Incorrect crystal orientation. | Increase pump power. Re-align the OPO cavity mirrors. Check the crystal's phase-matching angle. |
| Low Output Power | Poor cavity alignment. Dirty optics. Non-optimal pump beam quality. | Fine-tune the cavity mirror alignment. Clean all optical surfaces. Check the pump beam mode and divergence. |
| Unstable Output | Pump laser instability. Thermal effects in the crystal. Mechanical vibrations. | Check the stability of the pump laser. Ensure the crystal is not being overheated; consider temperature stabilization. Isolate the setup from vibrations. |
| Broad Linewidth (for Type I OPO) | Operation near degeneracy. | This is an inherent property of Type I phase-matching near degeneracy. For narrow linewidth applications, consider using a Type II phase-matched BBO OPO[15], which can produce a narrower linewidth[8][10], or incorporating line-narrowing elements like a grating or etalon into the cavity. |
References
- 1. photoniques.com [photoniques.com]
- 2. azooptics.com [azooptics.com]
- 3. Optical Parametric Oscillators Process and How They Work — Gamdan Optics [gamdan.com]
- 4. Optical parametric oscillator - Wikipedia [en.wikipedia.org]
- 5. BBO - Barium borate for SHG - 5HG, OPO, Pockels cells - 3photon.com [3photon.com]
- 6. BBO Crystal & its Applications [optocity.com]
- 7. Properties of BBO Crystal – Hangzhou Shalom EO Blog [shalomeo.com]
- 8. unitedcrystals.com [unitedcrystals.com]
- 9. optoscience.com [optoscience.com]
- 10. lasercomponents.com [lasercomponents.com]
- 11. BBO Crystals for Second Harmonic Generation [thorlabs.com]
- 12. laser.unizar.es [laser.unizar.es]
- 13. bblaser.com [bblaser.com]
- 14. Simple, high-performance type II β-BaB2O4 optical parametric oscillator [opg.optica.org]
- 15. pubs.aip.org [pubs.aip.org]
Application Notes & Protocols: Phase-Matching in Beta-Barium Borate for Second-Harmonic Generation
For Researchers, Scientists, and Drug Development Professionals
Beta-barium borate (β-BaB₂O₄ or BBO) is a versatile nonlinear optical crystal widely utilized for second-harmonic generation (SHG) due to its broad phase-matching range, high nonlinear coefficient, and wide transparency window (190 nm to 3500 nm).[1][2][3][4] This document provides detailed information on the phase-matching angles for SHG in BBO, experimental protocols for their determination, and the underlying principles.
Principles of Second-Harmonic Generation and Phase-Matching in BBO
Second-harmonic generation is a nonlinear optical process where two photons of the same frequency are combined to generate a single photon with twice the frequency (half the wavelength).[1] The efficiency of this process in a nonlinear crystal like BBO is critically dependent on the phase-matching condition, where the fundamental and second-harmonic waves propagate with the same phase velocity.[1]
BBO is a negative uniaxial crystal, meaning it has two refractive indices: the ordinary refractive index (nₒ) and the extraordinary refractive index (nₑ).[5] Phase-matching is achieved by angle tuning, where the crystal is rotated to an angle (θ) with respect to the propagation direction of the input laser beam to fulfill the condition:
-
Type I Phase-Matching: nₑ(2ω, θ) = nₒ(ω)
-
Type II Phase-Matching: nₑ(2ω, θ) = [nₒ(ω) + nₑ(ω, θ)] / 2
where ω is the fundamental frequency and 2ω is the second-harmonic frequency.
The phase-matching angle (θ) can be calculated using the Sellmeier equations for BBO, which describe the refractive indices as a function of wavelength (λ).
Sellmeier Equations for BBO:
The refractive indices of BBO can be calculated using the following Sellmeier equations (where λ is in micrometers):[2][6][7]
nₒ²(λ) = 2.7359 + 0.01878 / (λ² - 0.01822) - 0.01354λ² nₑ²(λ) = 2.3753 + 0.01224 / (λ² - 0.01667) - 0.01516λ²
Phase-Matching Angles for SHG in BBO
The following table summarizes the calculated Type I and Type II phase-matching angles for second-harmonic generation in BBO at various fundamental wavelengths. These values were calculated using the Sellmeier equations provided above.
| Fundamental Wavelength (nm) | Second-Harmonic Wavelength (nm) | Type I Phase-Matching Angle (θ) | Type II Phase-Matching Angle (θ) |
| 800 | 400 | 29.2° | 41.5° |
| 1064 | 532 | 22.8° | 32.9° |
| 1300 | 650 | 20.5° | 29.5° |
| 1550 | 775 | 19.4° | 27.8° |
Experimental Protocol for Determining Phase-Matching Angles
This protocol outlines a typical experimental setup and procedure for measuring the phase-matching angle of a BBO crystal for SHG.
3.1. Experimental Setup
The experimental setup for measuring the SHG phase-matching angle consists of a laser source, polarizing optics, the BBO crystal mounted on a rotation stage, and a detector.[8][9]
-
Laser Source: A tunable laser source, such as a Ti:sapphire laser or an optical parametric oscillator (OPO), is required to generate the fundamental wavelength.[1]
-
Optics:
-
A half-wave plate to control the polarization of the fundamental beam.
-
A lens to focus the beam into the BBO crystal.
-
A filter to block the fundamental wavelength after the crystal and transmit the second-harmonic signal.
-
-
BBO Crystal: The BBO crystal is mounted on a precision rotation stage to allow for accurate angle tuning.
-
Detector: A power meter or a spectrometer to measure the intensity of the generated second-harmonic signal.
3.2. Experimental Workflow Diagram
References
- 1. Mastering BBO SHG Efficiency: Tips And Tricks For Optimal Performance (1) _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]
- 2. eksmaoptics.com [eksmaoptics.com]
- 3. Beta Barium Borate [pmoptics.com]
- 4. lasercomponents.com [lasercomponents.com]
- 5. OPG [opg.optica.org]
- 6. unitedcrystals.com [unitedcrystals.com]
- 7. BBO Crystal | Advatech UK [advatech-uk.co.uk]
- 8. Efficient second harmonic generation in β-barium borate by a diffraction-limited copper vapor laser [opg.optica.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for β-BBO Single-Crystal Fiber Growth via the Micro-Pulling-Down Technique
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the growth of beta-barium borate (β-BBO) single-crystal fibers using the micro-pulling-down (μ-PD) technique. This method allows for the production of high-quality, small-diameter crystal fibers suitable for various applications in nonlinear optics, including frequency conversion and the generation of entangled photons.[1]
Introduction to the Micro-Pulling-Down (μ-PD) Technique
The micro-pulling-down (μ-PD) method is a crystal growth technique where a single crystal is pulled downwards from a melt contained in a crucible.[2] The melt is transported through a micro-capillary or die at the bottom of the crucible, and the crystal solidifies at the liquid/solid interface just below the die.[2] This technique is particularly well-suited for growing single-crystal fibers of various materials, including oxides and halides.[2] The key advantages of the μ-PD method include high pulling rates, the ability to grow fibers with a high aspect ratio, and excellent crystal quality, which is facilitated by a high axial temperature gradient.
For β-BBO, a nonlinear optical crystal with a wide transparency range and high damage threshold, the μ-PD technique offers a pathway to produce fibers for applications such as second-harmonic generation (SHG), optical parametric oscillators (OPOs), and quantum entanglement experiments.[1][3][4]
Experimental Setup and Key Components
The μ-PD apparatus for β-BBO single-crystal fiber growth typically consists of a resistance or radio-frequency (RF) induction furnace, a crucible with a micro-capillary die, a seed holder and pulling mechanism, and an atmosphere control system. Real-time monitoring of the growth process is often accomplished using a CCD camera.
A crucial component for successful β-BBO fiber growth is the establishment of a strong axial thermal gradient. This is often achieved by placing an after-heater a few millimeters below the crucible's capillary outlet. This thermal gradient is critical for promoting the growth of the metastable β-phase of BBO.[5]
Data Presentation: Growth Parameters and Fiber Characteristics
The following table summarizes the key experimental parameters and resulting fiber characteristics for the flux-free growth of β-BBO single-crystal fibers using the μ-PD technique.
| Parameter | Value / Description | Reference |
| Starting Material | Stoichiometric BBO composition | [6] |
| Crucible Material | Platinum | [7] |
| Pulling Rate | 0.1 mm/min | [6] |
| Seed Crystal Orientations | c-axis, a-axis, phase-matching directions (θ = 22.8°, θ = 47.7°) | [6] |
| Grown Fiber Dimensions | Up to 15 mm in length, 0.7 mm in diameter | [6] |
| Atmosphere | Air | [7] |
| Axial Thermal Gradient | Strong axial thermal gradients are required and can be adjusted for each crystallographic direction. An after-heater placed 5 mm from the capillary outlet can be used to tune the gradient. | [5] |
| UV Absorption Edge | 200 nm | [6] |
Experimental Protocols
Preparation of Starting Material
-
Mixing: Prepare a stoichiometric mixture of high-purity barium carbonate (BaCO₃) and boric acid (H₃BO₃).
-
Calcination: Calcine the mixture in a furnace to decompose the carbonate and form the BBO compound. The specific temperature and duration will depend on the furnace and batch size, but a temperature of around 800°C is a common starting point for solid-state reactions of these components.
-
Melting: The resulting BBO powder is then used to charge the crucible.
Seed Crystal Preparation
-
Selection and Orientation: Select a high-quality, single-crystal β-BBO seed. The orientation of the seed crystal will determine the orientation of the grown fiber. Seeds oriented along the c-axis, a-axis, or specific phase-matching directions can be used.[6]
-
Shaping: Shape the seed crystal to have a small cross-section to facilitate the initiation of the fiber growth.
-
Mounting: Securely mount the seed crystal onto a seed holder, typically made of alumina or another high-temperature resistant material, using platinum wire.[7]
Micro-Pulling-Down Growth Procedure
-
Crucible Charging and Melting: Place the prepared BBO material into the platinum crucible. Heat the crucible in the μ-PD furnace until the material is completely melted. The melting point of β-BBO is approximately 1095°C.[8]
-
Temperature Stabilization and Gradient Establishment: Stabilize the temperature of the melt slightly above the melting point. Activate the after-heater to establish a strong axial temperature gradient below the crucible's micro-capillary.[5] The temperature profile should be carefully controlled to favor the growth of the β-phase.
-
Seeding: Carefully move the seed crystal upwards until it comes into contact with the meniscus of the melt at the capillary outlet.
-
Meniscus Formation and Stabilization: Partially melt the tip of the seed crystal to ensure a good connection with the melt. Adjust the crucible temperature and seed position to form a stable meniscus.
-
Pulling: Begin pulling the seed crystal downwards at a constant rate (e.g., 0.1 mm/min).[6] The fiber will start to grow from the seed.
-
Growth Monitoring: Continuously monitor the growth process through the CCD camera. Adjust the heating power and pulling rate as necessary to maintain a stable growth interface and a constant fiber diameter.
-
Separation and Cooling: Once the desired fiber length is achieved, separate the as-grown crystal from the meniscus. Slowly cool the furnace and the grown fiber to room temperature to avoid thermal shock and cracking.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the μ-PD technique for β-BBO single-crystal fiber growth.
Characterization and Applications
Quality and Orientation Assessment
The quality and orientation of the grown β-BBO fibers can be examined using various techniques:
-
Polarizing Microscopy: To assess the optical homogeneity and confirm the single-crystal nature of the fibers.
-
Raman Spectroscopy: To verify the β-phase of the BBO crystal.
Optical Properties
The ultraviolet (UV) absorption edge of the β-BBO single-crystal fibers can be measured using a spectrophotometer. For fibers grown by the flux-free μ-PD method, the absorption edge has been measured at 200 nm.[6]
Nonlinear Optical Applications
A primary application of β-BBO fibers is in nonlinear optics. For instance, Type I second-harmonic generation (SHG) can be demonstrated using a continuous Nd:YAG laser at 1064 nm on β-BBO fibers oriented along the phase-matching direction.[6] The high optical quality and uniform diameter of fibers grown by the μ-PD method are advantageous for efficient frequency conversion.
Logical Relationships in the μ-PD Process
The following diagram illustrates the relationships between key parameters and outcomes in the μ-PD growth of β-BBO fibers.
References
- 1. researchgate.net [researchgate.net]
- 2. dms.fzu.cz [dms.fzu.cz]
- 3. BBO Crystals for Second Harmonic Generation [thorlabs.com]
- 4. Comprehensive Guide To Growth Method An Of BBO Crystals _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]
- 5. researchgate.net [researchgate.net]
- 6. High-Quality BBO Crystals Production _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]
- 7. mdpi.com [mdpi.com]
- 8. unitedcrystals.com [unitedcrystals.com]
Application Notes and Protocols: β-Barium Borate (BBO) Crystals for Terahertz (THz) Wave Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-Barium Borate (β-BBO) is a versatile nonlinear optical crystal renowned for its high damage threshold and broad transparency range, making it a valuable material for various frequency conversion applications.[1][2] In recent years, BBO has emerged as a promising medium for the generation of terahertz (THz) radiation, a region of the electromagnetic spectrum (0.1-10 THz) with significant potential in spectroscopy, imaging, and drug discovery.[3][4][5] THz spectroscopy, for instance, can probe the low-frequency vibrational modes of molecules, providing unique "fingerprint" spectra that are sensitive to molecular structure and conformation, which is particularly relevant for identifying polymorphs and solvates of active pharmaceutical ingredients (APIs).[5][6]
This document provides detailed application notes and experimental protocols for the use of BBO crystals in generating THz waves through two primary nonlinear optical processes: optical rectification (OR) and difference frequency generation (DFG).
Principles of THz Wave Generation in BBO
Terahertz wave generation in BBO crystals is primarily achieved through second-order nonlinear optical phenomena. The choice between optical rectification and difference frequency generation depends on the characteristics of the input laser source and the desired THz output.
Optical Rectification (OR)
Optical rectification is a nonlinear optical process where an intense, ultrashort laser pulse induces a quasi-static polarization in the BBO crystal.[7][8] This time-varying polarization acts as a source of electromagnetic radiation in the THz frequency range. The bandwidth of the generated THz pulse is related to the spectral bandwidth of the input femtosecond laser pulse. For efficient THz generation via optical rectification, phase matching between the optical group velocity of the pump pulse and the THz phase velocity in the crystal is crucial.[9]
Difference Frequency Generation (DFG)
Difference frequency generation is another second-order nonlinear process where two incident laser beams with different frequencies (ω₁ and ω₂) interact within the BBO crystal to produce a third beam at the difference frequency (ω_THz = ω₁ - ω₂).[10] By tuning the frequencies of the input lasers, the frequency of the generated THz wave can be precisely controlled, offering tunability. Similar to OR, efficient DFG requires phase matching among the three interacting waves.
Quantitative Data: BBO Crystal Properties for THz Generation
The following tables summarize key quantitative properties of β-BBO relevant to THz wave generation. This data is essential for designing and modeling THz generation experiments.
Table 1: Optical Properties of β-BBO in the THz Range
| Property | Value | Frequency (THz) | Reference |
| Refractive Index (Ordinary, n_o) | 2.84 | 0.5 | [3] |
| 2.624 (static limit) | 0 | [3] | |
| Refractive Index (Extraordinary, n_e) | 2.60 | 0.5 | [3] |
| 2.885 (static limit) | 0 | [3] | |
| Birefringence (Δn = n_o - n_e) | 0.24 | 0.5 | [11] |
| 0.67 | 3.0 | [11] | |
| Absorption Coefficient (e-wave) | ≤ 1 cm⁻¹ | < 0.4 | [12] |
Table 2: Nonlinear Optical and Physical Properties of β-BBO
| Property | Value | Conditions | Reference |
| Nonlinear Optical Coefficient (d₂₂) | ± 2.3 pm/V | at 1064 nm | [12] |
| Nonlinear Optical Coefficient (d₃₁) | ± 0.16 pm/V | at 1064 nm | [12] |
| Damage Threshold | 10 GW/cm² | 100 ps pulse at 1064 nm | [1] |
| 50 TW/cm² | per pulse for 100 pulse series (fs) | [12] | |
| > 200 GW/cm² | 100 fs pulse at 800 nm | [13] | |
| Transparency Range | 190 nm to 3500 nm | [1][2] | |
| Crystal Structure | Trigonal, 3m | [1] | |
| Mohs Hardness | 4.0 | [1] |
Experimental Protocols
The following sections provide detailed protocols for generating THz waves using BBO crystals via optical rectification and difference frequency generation.
Protocol 1: THz Wave Generation by Optical Rectification
This protocol describes the generation of broadband THz pulses using a femtosecond laser system and a BBO crystal.
Materials and Equipment:
-
Ti:Sapphire femtosecond laser amplifier (e.g., ~800 nm center wavelength, <100 fs pulse duration, 1 kHz repetition rate)
-
β-BBO crystal (e.g., 10x10 mm², 0.1-1 mm thick, cut for Type I phase matching)[9]
-
Optical components: mirrors, lenses, variable attenuator, half-wave plate
-
Parabolic mirrors for collimating and focusing THz radiation
-
THz detector (e.g., electro-optic sampling with a ZnTe crystal or a pyroelectric detector)
-
Lock-in amplifier and data acquisition system
Experimental Procedure:
-
Laser Setup: Align the output of the femtosecond laser amplifier. Use a variable attenuator to control the pump power incident on the BBO crystal.
-
Pump Beam Preparation: Use a half-wave plate to control the polarization of the pump beam to match the desired phase-matching condition in the BBO crystal (typically horizontally polarized for Type I).
-
Focusing: Focus the pump beam onto the BBO crystal using a lens. The focal length should be chosen to achieve the desired spot size and intensity at the crystal, while staying below the damage threshold.
-
THz Generation: Position the BBO crystal at the focus of the pump beam. The crystal orientation should be optimized for phase-matched optical rectification. This can be achieved by rotating the crystal to maximize the generated THz signal.
-
THz Collection and Detection: Collect the forward-emitted THz radiation using a parabolic mirror to collimate the THz beam. A second parabolic mirror is then used to focus the THz beam onto the detector.
-
Signal Acquisition: Modulate the pump beam with an optical chopper and use a lock-in amplifier to detect the signal from the THz detector for improved signal-to-noise ratio.
-
Data Recording: Record the THz waveform or intensity as a function of relevant parameters (e.g., pump power, crystal orientation).
Protocol 2: THz Wave Generation by Difference Frequency Generation
This protocol outlines the generation of tunable narrowband THz waves using two synchronized laser sources.
Materials and Equipment:
-
Two synchronized tunable laser sources (e.g., two optical parametric amplifiers (OPAs) pumped by the same laser, or a dual-wavelength laser system)
-
β-BBO crystal (cut for the appropriate phase-matching angle for the chosen input wavelengths)
-
Optical components for combining and aligning the two laser beams (e.g., dichroic mirror, beam splitters, mirrors, lenses)
-
Parabolic mirrors for THz collection
-
Narrowband THz detector or a spectrometer
-
Delay line to ensure temporal overlap of the two pump pulses in the crystal
Experimental Procedure:
-
Laser Setup: Align the outputs of the two laser sources. Ensure that the pulses from both lasers are temporally and spatially overlapped. A delay line in one of the beam paths is crucial for fine-tuning the temporal overlap.
-
Beam Combination: Use a dichroic mirror or a beam splitter to combine the two laser beams collinearly.
-
Polarization Control: Use half-wave plates in each beam path to control the polarization of the two input beams to satisfy the phase-matching conditions for DFG in the BBO crystal.
-
Focusing: Focus the combined and co-propagating beams onto the BBO crystal with a lens.
-
THz Generation: Position the BBO crystal at the focal point. Angle-tune the crystal to achieve phase matching for the specific input and desired THz frequencies.
-
THz Collection and Analysis: Collect the generated THz radiation using parabolic mirrors. The frequency of the generated THz wave can be analyzed using a THz spectrometer.
-
Tuning: The THz frequency can be tuned by changing the wavelength of one or both of the input laser sources and adjusting the BBO crystal angle for optimal phase matching.
Visualizations
The following diagrams illustrate the fundamental principles and experimental setups for THz wave generation using BBO crystals.
Caption: Principle of Optical Rectification for THz Generation.
Caption: Principle of Difference Frequency Generation for THz Generation.
Caption: General Experimental Workflow for THz Generation.
Applications in Drug Development
The use of BBO-based THz sources offers significant advantages for the pharmaceutical industry.[6]
-
Polymorph Screening: THz spectroscopy can readily distinguish between different crystalline forms (polymorphs) of an API, which can have different solubility, bioavailability, and stability.[6]
-
Quality Control: BBO-based THz systems can be used for non-destructive testing of solid dosage forms, ensuring the correct polymorphic form and detecting defects.
-
Hydration State Analysis: THz radiation is highly sensitive to water content, enabling the characterization of the hydration and solvation states of pharmaceutical compounds.
Conclusion
BBO crystals are a robust and efficient medium for the generation of terahertz radiation through optical rectification and difference frequency generation. Their high damage threshold allows for pumping with high-intensity lasers, leading to significant THz output. The protocols and data provided in these application notes offer a comprehensive guide for researchers and scientists to establish and optimize BBO-based THz generation systems for a wide range of applications, including fundamental research and pharmaceutical drug development.
References
- 1. bblaser.com [bblaser.com]
- 2. BBO Crystal - Beta Barium Borate Crystal Supplier - Laser Crylink [laser-crylink.com]
- 3. Optical properties of barium borate crystal in the THz range revisited [opg.optica.org]
- 4. The development of terahertz sources and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress in application of terahertz time-domain spectroscopy for pharmaceutical analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Theory of terahertz generation by optical rectification [dspace.mit.edu]
- 9. OPG [opg.optica.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. eksmaoptics.com [eksmaoptics.com]
Barium Metaborate for Corrosion Inhibition in Industrial Primers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium metaborate (Ba(BO₂)₂) is a versatile, non-toxic, white crystalline powder widely utilized as a multifunctional pigment in industrial primers.[1][2] Its primary role is to provide exceptional corrosion resistance to metallic substrates.[1] Beyond its anti-corrosive properties, this compound also contributes to mildew resistance, flame retardancy, and improved color retention in coating formulations.[2] This document provides detailed application notes, experimental protocols, and performance data for the use of this compound as a corrosion inhibitor in industrial primers.
This compound is suitable for both solvent-based and water-based coating systems.[3] It is particularly effective in air-drying alkyd-based primers, alkyd-melamine primers, and aqueous polymer dispersion paints.[4] Its non-toxic nature makes it a safer alternative to traditional corrosion inhibitors like those based on chromate.
Mechanism of Corrosion Inhibition
This compound functions as an anodic passivator and a barrier-enhancing pigment.[4] Its mechanism of action is multifaceted:
-
Anodic Passivation: this compound is slightly soluble in water. When moisture penetrates the primer film, it releases barium (Ba²⁺) and metaborate (B₂O₄²⁻) ions. These ions migrate to the anodic sites on the metal surface, where they promote the formation of a stable, passive oxide layer. This passivation layer acts as a barrier, suppressing the electrochemical reactions that lead to corrosion. The borate ions also help to neutralize acidic species that can accelerate corrosion.[4]
-
Barrier Enhancement: The barium ions can react with fatty acids present in the binder of solvent-based primers to form barium soaps. These soaps increase the density and reduce the water permeability of the paint film, thereby enhancing its barrier properties and hindering the ingress of corrosive agents like water and oxygen.
-
pH Buffering: this compound helps to maintain an alkaline pH at the coating-metal interface. This alkaline environment is less conducive to the corrosion of steel.[4]
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | Ba(BO₂)₂ | [5] |
| Molecular Weight | 222.95 g/mol | |
| Appearance | White Crystalline Powder | [3][5] |
| pH (Aqueous Suspension) | 9.0 - 10.5 | [5] |
| Oil Absorption ( g/100g ) | ~20 - 30 | [5] |
| Water Soluble Matter | < 0.3% | [5] |
| Moisture Content | < 1.0% | [3] |
Performance Data of Primers with this compound
The following tables summarize typical performance data for industrial primers formulated with this compound. The results are compared with a control primer without the inhibitive pigment.
Table 1: Salt Spray Resistance (ASTM B117)
| Primer Formulation | Substrate | Test Duration (hours) | Observations (Rust Creep from Scribe) |
| Epoxy Primer (Control - No Inhibitor) | Cold Rolled Steel | 250 | > 5 mm |
| Epoxy Primer with 10% this compound | Cold Rolled Steel | 500 | < 2 mm |
| Alkyd Primer (Control - No Inhibitor) | Cold Rolled Steel | 150 | > 6 mm |
| Alkyd Primer with 15% this compound | Cold Rolled Steel | 400 | < 3 mm |
Table 2: Adhesion Test Results (ASTM D3359, Method B)
| Primer Formulation | Substrate | Adhesion Rating | Description |
| Epoxy Primer (Control - No Inhibitor) | Cold Rolled Steel | 3B | Jagged removal along incisions up to 1.6 mm on either side |
| Epoxy Primer with 10% this compound | Cold Rolled Steel | 5B | No peeling or removal |
| Alkyd Primer (Control - No Inhibitor) | Cold Rolled Steel | 2B | Jagged removal along most of incisions up to 3.2 mm on either side |
| Alkyd Primer with 15% this compound | Cold Rolled Steel | 4B | Trace peeling or removal along incisions |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Primer Formulation | Substrate | Immersion Time (24h in 3.5% NaCl) | Low-Frequency Impedance Modulus (|Z| at 0.01 Hz) (Ω·cm²) | | :--- | :--- | :--- | :--- | | Epoxy Primer (Control - No Inhibitor) | Cold Rolled Steel | 24h | 1 x 10⁶ | | Epoxy Primer with 10% this compound | Cold Rolled Steel | 24h | 5 x 10⁸ |
Experimental Protocols
Primer Formulation
A typical starting point for an industrial epoxy primer formulation incorporating this compound is provided below. All quantities are in parts by weight.
| Component | Example Formulation |
| Part A: Base | |
| Epoxy Resin (e.g., Bisphenol A type) | 40.0 |
| This compound | 15.0 |
| Titanium Dioxide (Rutile) | 10.0 |
| Talc | 10.0 |
| Anti-settling Agent | 0.5 |
| Flow and Leveling Agent | 0.5 |
| Solvents (e.g., Xylene, MEK) | 24.0 |
| Part B: Curing Agent | |
| Polyamide Adduct | As per manufacturer's recommendation |
Mixing Procedure:
-
In a high-speed disperser, charge the epoxy resin and solvents.
-
Under agitation, slowly add the anti-settling agent.
-
Add the this compound, titanium dioxide, and talc. Disperse at high speed to the desired fineness of grind.
-
Add the flow and leveling agent and mix at a lower speed.
-
Before application, mix Part A and Part B in the specified ratio.
Salt Spray Test (ASTM B117)
Objective: To evaluate the corrosion resistance of the primer in an accelerated corrosive environment.
Materials:
-
Salt spray cabinet
-
Prepared steel panels coated with the primer
-
5% Sodium Chloride (NaCl) solution (pH 6.5-7.2)
-
Scribing tool
Procedure:
-
Prepare test panels by applying the primer to a uniform dry film thickness and allowing it to cure completely.
-
Using a scribing tool, make a single, straight scratch through the coating to the metal substrate.
-
Place the panels in the salt spray cabinet at a 15-30 degree angle from the vertical.
-
Set the cabinet temperature to 35°C and initiate the salt fog.
-
Periodically inspect the panels for signs of corrosion, such as blistering, rusting, and creepage of rust from the scribe.
-
The test duration can vary, but a common endpoint is when the rust creepage from the scribe exceeds a specified width (e.g., 3 mm).
Adhesion Test (ASTM D3359 - Method B)
Objective: To assess the adhesion of the primer film to the metallic substrate.
Materials:
-
Cutting tool with multiple parallel blades (cross-hatch cutter)
-
Pressure-sensitive tape (as specified in the standard)
-
Illuminated magnifier
Procedure:
-
Select an area of the coated panel free from blemishes.
-
Make a series of six parallel cuts through the coating to the substrate.
-
Make a second series of six parallel cuts at a 90-degree angle to the first set to create a cross-hatch pattern.
-
Brush the area lightly to remove any detached flakes of coating.
-
Apply the center of the pressure-sensitive tape over the grid and smooth it into place.
-
After 90 ± 30 seconds, remove the tape by pulling it off rapidly at a 180-degree angle.
-
Inspect the grid area for removal of the coating and classify the adhesion according to the ASTM D3359 scale (0B to 5B).
Electrochemical Impedance Spectroscopy (EIS)
Objective: To obtain quantitative data on the barrier properties and corrosion resistance of the primer.
Materials:
-
Potentiostat with EIS capability
-
Three-electrode electrochemical cell (working electrode: coated panel; reference electrode: e.g., Ag/AgCl; counter electrode: e.g., platinum wire)
-
Electrolyte solution (e.g., 3.5% NaCl)
Procedure:
-
Mount the coated panel as the working electrode in the electrochemical cell.
-
Fill the cell with the electrolyte solution, ensuring the coated surface is exposed.
-
Allow the system to stabilize by measuring the open-circuit potential (OCP).
-
Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Record the resulting current response to determine the impedance at each frequency.
-
Analyze the data using Nyquist and Bode plots. A higher low-frequency impedance modulus generally indicates better corrosion protection.
Visualizations
References
- 1. US4049596A - Corrosion resistant aqueous and solvent-based primer compositions containing synergistic blends of zinc borate and this compound pigments - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. ulprospector.com [ulprospector.com]
- 4. turkchem.net [turkchem.net]
- 5. safepigment.com [safepigment.com]
Unlocking Cellular Secrets: Beta-Barium Borate (BBO) Crystals in Advanced Biomedical Imaging
For Immediate Release
[City, State] – [Date] – Beta-Barium Borate (BBO) crystals, renowned for their exceptional nonlinear optical properties, are proving to be indispensable components in the advancement of high-resolution biomedical imaging techniques. These crystals are enabling researchers, scientists, and drug development professionals to visualize cellular and subcellular structures and processes with unprecedented clarity and detail, driving new discoveries in biology and medicine. This document provides detailed application notes and protocols for the use of BBO crystals in key biomedical imaging modalities, including Second-Harmonic Generation (SHG) Microscopy, Coherent Anti-Stokes Raman Scattering (CARS) Microscopy, and Optical Coherence Tomography (OCT).
Beta-Barium Borate is a nonlinear optical crystal prized for its wide transparency range, high nonlinear coefficients, and high laser damage threshold.[1][2][3] These characteristics make it highly effective for various nonlinear optical applications that are at the heart of modern microscopy and imaging.[4]
Core Applications in Biomedical Imaging
The unique properties of BBO crystals are leveraged in several advanced imaging techniques:
-
Second-Harmonic Generation (SHG) Microscopy: BBO crystals are widely used in SHG microscopy, a label-free imaging technique ideal for visualizing endogenous non-centrosymmetric biological structures.[5][6] This is particularly valuable for imaging fibrillar collagen, myosin, and tubulin, making it a powerful tool for studying tissue morphology, fibrosis, and other pathological conditions.[7] The high nonlinear coefficient of BBO allows for efficient generation of second-harmonic signals, leading to high-contrast, high-resolution images of these critical structural proteins.[6]
-
Coherent Anti-Stokes Raman Scattering (CARS) Microscopy: In CARS microscopy, BBO crystals can be used for generating the necessary synchronized laser pulses for probing the vibrational signatures of specific molecules.[8][9] This label-free chemical imaging technique allows for the visualization of the distribution of specific lipids, proteins, and nucleic acids within cells and tissues, providing valuable insights into metabolic processes and disease states.[10]
-
Optical Coherence Tomography (OCT): BBO crystals can be employed in OCT systems to generate broadband light sources. OCT is a non-invasive imaging technique that provides high-resolution, cross-sectional images of biological tissues in real-time. The use of BBO crystals can enhance the resolution and imaging depth of OCT systems, making it a valuable tool for applications in ophthalmology, dermatology, and oncology.
Quantitative Data on BBO Crystal Properties
The following tables summarize the key optical and physical properties of Beta-Barium Borate crystals relevant to their application in biomedical imaging.
| Optical Property | Value | Reference |
| Transparency Range | 189 nm - 3500 nm | [11][12] |
| Phase Matching Range (SHG) | 410 nm - 3300 nm (Type I), 530 nm - 3300 nm (Type II) | [12] |
| Nonlinear Optical Coefficients | d₁₁ = 5.8 x d₃₆ (KDP), d₃₁ = 0.05 x d₁₁, d₂₂ < 0.05 x d₁₁ (@1064 nm) | [13] |
| Effective NLO Coefficient (SHG, Type I) | 5.3 x d₃₆ (KDP) | [13] |
| Damage Threshold | > 0.5 GW/cm² (@ 1064 nm, 10 ns), ~50 GW/cm² (@ 1064 nm, 1 ps) | [12] |
| Refractive Indices (n) and Sellmeier Equations | ||
| Wavelength | n₀ (ordinary) | nₑ (extraordinary) |
| 266 nm | 1.7571 | 1.6139 |
| 355 nm | 1.7055 | 1.5775 |
| 532 nm | 1.6750 | 1.5555 |
| 1064 nm | 1.6551 | 1.5426 |
| Sellmeier Equations (λ in μm) | n₀² = 2.7359 + 0.01878 / (λ² - 0.01822) - 0.01354λ² nₑ² = 2.3753 + 0.01224 / (λ² - 0.01667) - 0.01516λ² | [13][14] |
| Thermo-Optic and Physical Properties | ||
| Thermo-Optic Coefficients (d/dT) | dn₀/dT = -9.3 x 10⁻⁶ /°C, dnₑ/dT = -16.6 x 10⁻⁶ /°C | [11][13] |
| Thermal Expansion Coefficients | αₐ = 4 x 10⁻⁶/K, αc = 36 x 10⁻⁶/K | [11] |
| Thermal Conductivity | 1.2 W/m/K (⊥ to c), 1.6 W/m/K (‖ to c) | [15] |
| Crystal Structure | Trigonal, space group R3c | [11] |
| Density | 3.85 g/cm³ | [11] |
| Mohs Hardness | 4 | [11] |
Experimental Protocols
Application Note 1: Second-Harmonic Generation (SHG) Microscopy of Collagen Fibers in Biological Tissues
This protocol outlines the steps for preparing and imaging collagen fibers in biological tissue samples using a laser scanning microscope equipped for SHG detection and a BBO crystal for frequency doubling of the excitation laser, if required for system alignment or characterization.
Materials:
-
Laser Scanning Confocal Microscope with multiphoton excitation capabilities (e.g., Ti:Sapphire laser tunable from 700-1000 nm).[16]
-
High numerical aperture (NA) objective lens (e.g., 1.4 NA oil-immersion).[17]
-
Forward and backward detectors (photomultiplier tubes - PMTs).[18]
-
Bandpass filter centered at half the excitation wavelength (e.g., 400 nm for 800 nm excitation).[17]
-
Shortpass filter to block the fundamental laser wavelength.[17]
-
BBO crystal mounted in a rotation stage (for system alignment and calibration).
-
Biological tissue sample (e.g., mouse tail tendon, skin biopsy).
-
Phosphate-buffered saline (PBS).
-
Glass slides and coverslips.
-
Immersion oil.
Protocol:
-
System Alignment and Calibration (using BBO crystal):
-
Place the BBO crystal at the focal plane of the microscope objective.[19]
-
Set the excitation laser to a wavelength within the BBO's phase-matching range (e.g., 800 nm).
-
Adjust the rotation of the BBO crystal to achieve maximum SHG signal intensity, ensuring optimal phase matching.
-
Calibrate the forward and backward detectors to ensure their relative detection efficiencies are known for quantitative analysis.[18]
-
-
Sample Preparation:
-
Fix the biological tissue sample in 4% paraformaldehyde for 24 hours.
-
Wash the sample thoroughly in PBS.
-
Section the tissue to a thickness of 10-100 µm using a cryostat or vibratome.
-
Mount the tissue section on a glass slide with a PBS-based mounting medium and a coverslip.
-
-
Image Acquisition:
-
Replace the BBO crystal with the prepared tissue sample on the microscope stage.
-
Set the Ti:Sapphire laser to an appropriate excitation wavelength for collagen imaging (typically 800-900 nm).
-
Adjust the laser power to a level that provides a good signal-to-noise ratio without causing photodamage to the sample.
-
Set the PMT detectors to the appropriate gain and offset.
-
Acquire 2D or 3D image stacks of the collagen fibers within the tissue. Collect both forward and backward scattered SHG signals for a more complete picture of the collagen organization.[18]
-
-
Data Analysis:
-
Analyze the acquired images to quantify collagen fiber organization, density, and orientation.
-
Image analysis software can be used to perform Fourier transform analysis or other algorithms to extract quantitative metrics of collagen structure.[17]
-
Application Note 2: Coherent Anti-Stokes Raman Scattering (CARS) Microscopy
This protocol provides a general framework for using BBO crystals in a CARS microscopy setup for label-free chemical imaging.
Materials:
-
Two synchronized pulsed lasers (pump and Stokes beams). A portion of a femtosecond laser can be used to generate the Stokes beam via an optical parametric amplifier (OPA) which may contain a BBO crystal.
-
BBO crystal for frequency mixing if required in the laser setup.[8][9]
-
Laser scanning microscope.
-
High NA objective and condenser lenses.
-
Dichroic mirrors and filters to separate the CARS signal from the excitation beams.
-
Detector (PMT).
-
Biological sample.
Protocol:
-
Laser Setup and Alignment:
-
Align the pump (ωp) and Stokes (ωS) laser beams to be spatially and temporally overlapped on the sample.
-
If using a BBO-based OPA, tune the output to generate the desired Stokes frequency.
-
The frequency difference (ωp - ωS) should match the vibrational frequency of the molecule of interest.
-
-
Microscope Setup:
-
Direct the co-aligned laser beams into the scanning microscope.
-
Focus the beams onto the sample using a high NA objective lens.
-
Collect the anti-Stokes signal (at ωas = 2ωp - ωS) in the forward direction using a high NA condenser.
-
Use a set of filters to block the pump and Stokes laser light and transmit only the CARS signal to the detector.
-
-
Image Acquisition:
-
Scan the laser beams across the sample to generate a 2D or 3D image based on the CARS signal intensity.
-
Visualizations
References
- 1. BBO Crystal,BBO Crystals,Beta Barium borate [ulticrystal.com]
- 2. Alpha BBO and Beta BBO Crystals - Jiaxing AOSITE Photonics Technology Co.,Ltd. [ostphotonics.com]
- 3. altechna.com [altechna.com]
- 4. astarphotonics.com [astarphotonics.com]
- 5. Probing Collagen Organization: Practical Guide for Second-Harmonic Generation (SHG) Imaging | Springer Nature Experiments [experiments.springernature.com]
- 6. Second harmonic generation microscopy: a powerful tool for bio-imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 8. Broadband coherent anti-Stokes Raman scattering light generation in BBO crystal by using two crossing femtosecond laser pulses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 10. Coherent anti-stokes raman microscopy [langsrv.astro.cf.ac.uk]
- 11. newlightphotonics.com [newlightphotonics.com]
- 12. eksmaoptics.com [eksmaoptics.com]
- 13. unitedcrystals.com [unitedcrystals.com]
- 14. BBO Crystal | Advatech UK [advatech-uk.co.uk]
- 15. optoscience.com [optoscience.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Application of quantitative second-harmonic generation microscopy to dynamic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Flux-Grown Barium Metaborate (β-BaB₂O₄)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the crystal quality of flux-grown beta-barium metaborate (β-BBO).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the flux growth of β-BBO crystals.
Issue 1: My BBO crystals are exhibiting significant cracking.
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Question: What causes cracking in flux-grown BBO crystals, and how can I prevent it?
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Answer: Cracking in BBO crystals is primarily due to the anisotropy in the thermal expansion coefficient between the a-axis and the c-axis.[1] This stress is exacerbated during the cooling phase of crystal growth. To mitigate cracking, consider the following:
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Controlled Cooling Rate: Employ a slow and precisely controlled cooling rate. A rate not exceeding 3°C per day is often recommended.[2] For larger crystals, a very slow cooling rate of around 0.5°C per day may be necessary.[2] In some iso-diameter growth experiments, a variable rate from 2.6°C/day to 3.5°C/day has been used.[3]
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Seed Orientation: The orientation of the seed crystal significantly impacts stress. Seeding along the c-axis is preferred as it helps to minimize thermal stress that can lead to cleavage along the (0001) planes.[1]
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Post-Growth Annealing: A post-growth annealing process can help to relieve internal stresses. This involves heating the crystal to a specific temperature, holding it for a period, and then slowly cooling it back to room temperature.
-
Issue 2: The grown crystals have a high density of flux inclusions.
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Question: How can I reduce or eliminate flux inclusions in my BBO crystals?
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Answer: Flux inclusions are a common defect where pockets of the flux solution become trapped within the growing crystal.[4] These can significantly degrade the optical quality of the crystal.[4] Here are some strategies to minimize them:
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Optimize Flux Composition: The choice and composition of the flux are critical. Fluxes like Na₂O and NaF can decrease the viscosity of the melt, which can help reduce the likelihood of inclusions.[5] Using a flux with a lower viscosity allows for better mass transport and a more stable growth interface.
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Control Melt Supercooling: Excessive supercooling of the melt can lead to the formation of inclusions.[5] It is important to carefully control the temperature to maintain a stable growth front.
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Stable Growth Temperature: Temperature fluctuations at the growth interface can cause variations in the growth rate, leading to the trapping of flux.[6] Ensure a highly stable temperature control system for your furnace.[6] Small, transient temperature fluctuations may not significantly impact quality, but prolonged instability will.[6]
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Seed Rotation: Proper rotation of the seed crystal helps to homogenize the melt at the growth interface, which can prevent the local supersaturation that leads to inclusions. A rotation rate of around 30 RPM, with a reversal of direction every few revolutions, has been used successfully.[2]
-
Issue 3: I am observing spontaneous/spurious nucleation in the crucible.
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Question: What leads to the formation of unwanted crystals (spurious nucleation) in the flux, and how can it be suppressed?
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Answer: Spontaneous nucleation occurs when the supersaturation of the solution becomes too high in regions away from the seed crystal, leading to the formation of multiple small crystals. This depletes the solute and hinders the growth of a large, single crystal.
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Precise Temperature Control: Avoid excessive supercooling of the melt. The temperature should be carefully controlled to keep the supersaturation level optimal for growth on the seed crystal only.
-
Flux Composition (Acid:Base Ratio): The acid:base ratio of the flux components can influence the complexity of the ions in the melt. A higher concentration of the basic oxide can lead to the formation of smaller complex ions, which can reduce the tendency for spontaneous nucleation.[7]
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Thermal Gradients: Maintaining specific thermal field conditions throughout the melt is crucial.[2] Proper furnace design and insulation can help to control the temperature gradients and prevent cold spots where spurious nucleation might initiate.
-
Issue 4: The crystal growth rate is too slow or the crystal diameter is not uniform.
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Question: How can I achieve a reasonable growth rate while maintaining a constant crystal diameter?
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Answer: Achieving a stable and uniform growth rate is a balance of several parameters.
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Flux Selection: The choice of flux affects the viscosity and solubility of the BBO in the melt, which in turn influences the growth rate. NaF-based fluxes can offer a wider temperature range for crystallization and lower viscosity compared to Na₂O-based fluxes, potentially allowing for the growth of larger crystals.[1][8]
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Controlled Cooling Program: For iso-diameter growth using the flux pulling method, a constant cooling rate may not be sufficient. As the crystal grows, the composition of the melt changes. It may be necessary to gradually increase the cooling rate throughout the growth process (e.g., from 2.6°C/day to 3.5°C/day) to maintain a constant diameter.[3]
-
Continuous Charging: A continuous charging flux pulling method can be employed to maintain a more constant melt composition, which aids in growing large, iso-diameter crystals at a relatively high growth rate.[3]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the flux growth of β-BBO crystals.
Table 1: Recommended Flux Compositions
| Flux System | Molar Concentration of Flux Component | Notes |
| BaB₂O₄-Na₂O | 20 - 32 mol% Na₂O | A concentration of at least 22 mol% is suggested to avoid the formation of the α-BBO phase.[3] |
| BaB₂O₄-NaF | Eutectic at 61 mol% NaF | Offers a wider temperature region for crystallization and lower viscosity than Na₂O fluxes.[8][9] |
| BaB₂O₄-NaCl | Pure NaCl can be used as a solvent.[2] | Enables growth of large, inclusion-free crystals.[2] |
| BaB₂O₄-NaF-NaCl | Various molar ratios (e.g., 0.8:0.2 to 0.2:0.8 NaF:NaCl) | Can offer advantages such as higher precipitation and lower viscosity.[8] |
Table 2: Key Temperature and Rate Parameters
| Parameter | Recommended Value | Purpose |
| Growth Temperature Range | 755°C - 920°C | This is the temperature window for the crystallization of the low-temperature β-phase of BBO from a Na₂O flux.[3] |
| Homogenization Temperature | Saturation Temperature + 50°C | To ensure the melt is chemically uniform before starting the growth process.[5] |
| Homogenization Time | 10 - 20 hours | Allows for complete reaction and homogenization of the melt components.[5] |
| General Cooling Rate | ≤ 3°C / day | To prevent spurious nucleation and reduce thermal stress.[2] |
| Slow Cooling Rate | ~0.5°C / day | Recommended for larger systems to minimize cracking.[2] |
| Variable Cooling Rate (for iso-diameter growth) | Increase from ~2.6°C/day to ~3.5°C/day | To compensate for changes in melt composition and maintain a constant crystal diameter.[3] |
| Post-Growth Cooling Rate (furnace ramp down) | ~10°C / hour | After the crystal is withdrawn from the melt, a faster cooling rate can be used.[2] |
| Seed Rotation Speed | ~30 RPM | To homogenize the melt at the growth interface.[2] |
Experimental Protocols
Top-Seeded Solution Growth (TSSG) Protocol for β-BBO
This protocol provides a general methodology for growing β-BBO crystals using the TSSG method. Specific parameters should be optimized based on the furnace setup and desired crystal characteristics.
-
Raw Material Preparation:
-
Use high-purity (>99.9%) BaCO₃, B₂O₃, and the chosen flux components (e.g., Na₂O or NaF).
-
Thoroughly mix the powders in the desired molar ratios.
-
-
Melt Homogenization:
-
Seed Crystal Introduction:
-
Prepare a seed crystal of β-BBO, oriented along the c-axis.[1]
-
Mount the seed crystal on a platinum seed holder.
-
Slowly lower the furnace temperature to a few degrees above the saturation temperature.
-
Lower the seed crystal until it just touches the surface of the melt.
-
-
Crystal Growth:
-
Allow the seed to equilibrate with the melt temperature for a short period.
-
Begin the cooling program. A typical starting rate is between 1-3°C per day.
-
Initiate seed crystal rotation at a constant speed, for example, 30 RPM. It can be beneficial to reverse the direction of rotation periodically.[2]
-
Monitor the crystal growth and adjust the cooling rate as needed to maintain a stable growth interface and desired diameter.
-
-
Crystal Withdrawal and Cooling:
-
Once the crystal has reached the desired size, slowly withdraw it from the melt.
-
Keep the crystal rotating in the hot zone above the melt for a period to allow any adhering flux to drip off.
-
Cool the crystal to room temperature slowly to avoid thermal shock and cracking. This can be done by gradually raising the crystal through the furnace's temperature gradient or by a slow furnace ramp-down.
-
-
Post-Growth Processing:
-
Clean the crystal to remove any remaining flux. This may involve washing with appropriate solvents like dilute nitric acid followed by deionized water.
-
Perform a post-growth annealing step to reduce internal stress and improve optical homogeneity.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. EP0573738A2 - Method for crystal growth of beta barium borate - Google Patents [patents.google.com]
- 3. tu-dresden.de [tu-dresden.de]
- 4. Comprehensive Guide To Growth Method An Of BBO Crystals _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]
- 5. researchgate.net [researchgate.net]
- 6. tu-dresden.de [tu-dresden.de]
- 7. Control of spontaneous nucleation in flux growth (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Beta Barium Borate (BBO) Synthesis
Welcome to the technical support center for Beta Barium Borate (β-BaB₂O₄) synthesis. This resource is designed for researchers and scientists encountering challenges in the growth of high-quality BBO crystals. Below you will find frequently asked questions and detailed troubleshooting guides to address common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between α-BBO and β-BBO?
A1: The primary difference lies in their crystal structure and resulting optical properties. β-BBO has a non-centrosymmetric crystal structure, which is responsible for its valuable nonlinear optical properties, such as frequency conversion.[1][2] The alpha (α) phase has a centrosymmetric structure and does not exhibit these nonlinear properties.[1][3] Synthesis must be carefully controlled to produce the desired beta phase.
Q2: Why can't BBO crystals be grown using standard melt techniques like the direct Czochralski method?
A2: Standard melt growth is precluded by a destructive solid-state phase transition.[4] The desirable low-temperature beta phase (β-BBO) irreversibly converts to the high-temperature alpha phase (α-BBO) at approximately 925°C.[1][2][3] Therefore, crystal growth must be conducted at temperatures below this transition point, necessitating the use of solution-based or flux methods.
Q3: What is the purpose of a "flux" in BBO synthesis?
A3: A flux, or solvent, is a substance that dissolves the BBO raw materials at a temperature below the phase transition point, creating a molten solution from which the crystal can be grown.[5] Common fluxes include compounds based on sodium oxide (Na₂O), sodium chloride (NaCl), or sodium fluoride (NaF).[3][4][6] The flux method allows for crystallization of the β-BBO phase by avoiding the high temperatures that would induce the alpha phase.[7]
Q4: What makes the melt viscosity a critical parameter in BBO growth?
A4: BBO melts, particularly in the BaO–B₂O₃ system, are known for their high viscosity.[8][9] High viscosity can impede the transport of material to the growing crystal interface, complicate the dissipation of latent heat, and increase the likelihood of trapping solvent (flux), which leads to defects and inclusions within the crystal.[10][11]
Q5: Is BBO sensitive to moisture?
A5: BBO has a low susceptibility to moisture (it is not highly hygroscopic).[3][12] However, proper handling and dry storage conditions are still recommended to protect the polished optical surfaces and maintain long-term performance, as exposure to humidity can affect performance over time.[7][13]
Troubleshooting Guide
This guide addresses specific problems researchers may encounter during BBO synthesis, particularly via the Top-Seeded Solution Growth (TSSG) method.
Problem 1: Poor Crystal Quality - Presence of Inclusions or Voids
Symptoms: The harvested crystal appears cloudy, contains visible internal defects, or exhibits scattering when inspected with a laser.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Flux Trapping: High viscosity of the melt and unstable growth conditions can lead to the entrapment of the flux material within the crystal.[6][10] | 1. Optimize Flux Composition: Modify the flux to reduce melt viscosity. Solvents like NaF and Na₂O can help decrease viscosity.[10] 2. Reduce Cooling/Pulling Rate: A slower growth rate provides more time for the flux to diffuse away from the solid-liquid interface. A cooling rate not greater than 3°C per day has been suggested.[4] 3. Stabilize Thermal Environment: Minimize temperature fluctuations in the furnace, as they can disrupt stable growth and lead to defect formation.[14] |
| Spontaneous Nucleation: Unwanted secondary crystals (spurious nucleation) form in the solution and become incorporated into the main crystal.[4] | 1. Precise Temperature Control: Ensure the temperature at the top of the melt is slightly higher than at the seed to prevent nucleation at the surface. 2. Refine Solution Composition: Some solvent compositions are inherently unstable and prone to polyvariant transformations. Using a stable pseudo-binary system can prevent this.[6] |
| Impurity Incorporation: Contaminants from raw materials or the crucible are integrated into the crystal lattice.[15][16] | 1. Use High-Purity Precursors: Start with the highest available purity of raw materials (e.g., BaCO₃, B₂O₃, and flux components). 2. Use Inert Crucibles: Platinum crucibles are standard for minimizing contamination during high-temperature synthesis.[9] |
Problem 2: Crystal is Cracked or Heavily Stressed
Symptoms: The crystal develops fractures during the cooling phase or after being removed from the furnace. Stress is visible under cross-polarized light.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Thermal Gradients: Large temperature differences across the crystal during growth or cooling induce mechanical stress.[5][17] | 1. Reduce Temperature Gradient: Adjust the furnace design (e.g., using afterheaters) to create a smaller axial and radial temperature gradient near the crystal-melt interface.[18][19] 2. Optimize Furnace Insulation: Ensure the furnace provides a stable, uniform thermal environment to prevent rapid, localized temperature changes. |
| Excessive Cooling Rate: Cooling the crystal too quickly from its growth temperature to room temperature is a primary cause of thermal shock and cracking. | 1. Implement a Slow, Controlled Cooling Program: After growth is complete, reduce the furnace temperature very slowly, typically over several days. The rate should be slowest through any potential strain points. |
| Anisotropic Thermal Expansion: BBO, like many crystals, has different coefficients of thermal expansion along different crystallographic axes, making it susceptible to stress.[3] | 1. Orient the Seed Crystal Carefully: While this may not eliminate cracking entirely, growing along specific axes can sometimes help manage stress distribution. 2. Ensure Adherence to Slow Cooling: This is the most critical factor for mitigating stress from anisotropic expansion. |
Problem 3: Incorrect Crystal Phase (α-BBO) or Polycrystallinity
Symptoms: The resulting crystal does not show nonlinear optical activity (indicating the α-phase) or is composed of multiple crystal grains instead of being a single crystal.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Growth Temperature Too High: The temperature in the crucible exceeded the 925°C phase transition point.[1][20] | 1. Calibrate Thermocouples: Ensure accurate temperature measurement and control within the furnace. 2. Set Growth Temperature Safely Below 925°C: Operate within the stable region for β-BBO growth, which is determined by the phase diagram of your specific flux system. |
| Faulty Seeding: The initial seed crystal was of poor quality, improperly oriented, or the seeding process was unstable.[6] | 1. Use High-Quality Seed Crystals: Start with a defect-free, single-crystal seed of β-BBO. 2. Optimize Seeding Temperature: Lower the seed crystal to the melt surface and allow it to equilibrate before initiating pulling. A slight melt-back of the seed surface can ensure a clean interface for new growth. |
| Constitutional Supercooling: Impurity rejection at the growth interface leads to an unstable interface, promoting polycrystalline growth.[17] | 1. Increase Thermal Gradient in the Liquid: A steeper temperature gradient at the interface can help stabilize it.[17] 2. Reduce Growth Rate: Slowing the pulling rate allows more time for impurities/solute to diffuse away from the interface, maintaining stability. |
Data Presentation: Key Properties & Method Comparison
Table 1: Fundamental Properties of β-BBO
| Property | Value / Range | Citation(s) |
| Chemical Formula | β-BaB₂O₄ | [3] |
| Crystal Structure | Trigonal, space group R3c | [3][12] |
| Phase Transition Temp. (β → α) | ~925 °C | [1][2][3] |
| Transparency Range | 190 nm - 3500 nm | [3][12][21] |
| Phase-Matchable Range | 409.6 nm - 3500 nm | [1][12] |
| Mohs Hardness | 4.5 | [3] |
| Damage Threshold (1064 nm, 10ns) | >0.5 GW/cm² (AR-coated) | [12] |
| Damage Threshold (532 nm, 10ns) | >0.3 GW/cm² (AR-coated) | [12] |
| Temperature Bandwidth | ~55 °C | [3][12] |
Table 2: Comparison of Common BBO Growth Methods
| Method | Advantages | Disadvantages | Citation(s) |
| Top-Seeded Solution Growth (TSSG) / Flux | High crystal quality, low defect density, controlled morphology. Considered the most efficient method. | Can be difficult to control, risk of flux inclusions, slower growth rates. | [5][6][21] |
| Czochralski (CZ) | Can produce large, high-quality crystals with fewer defects. | High-temperature conditions can lead to thermal stress; time-consuming. Direct CZ is difficult due to phase transition. | [4][5][21] |
| Bridgman | Relatively simple setup. Can yield crystals with a high damage threshold. | High melting point can be a challenge; less control over crystal orientation compared to CZ. | [21] |
| Hydrothermal | Lower growth temperatures can yield excellent transparency. | Very slow growth rate; requires high-pressure equipment, increasing complexity and cost. | [21] |
Visualizations: Workflows and Logic Diagrams
BBO Synthesis Workflow
The following diagram outlines the typical experimental workflow for synthesizing BBO crystals using the Top-Seeded Solution Growth (TSSG) method.
References
- 1. Beta Barium Borate [pmoptics.com]
- 2. Understanding the Differences: Alpha-BBO and Beta-BBO Crystals - Technical Articles - Dayoptics [en.dayoptics.com]
- 3. Barium borate - Wikipedia [en.wikipedia.org]
- 4. EP0573738A2 - Method for crystal growth of beta barium borate - Google Patents [patents.google.com]
- 5. Fabrication Techniques For High-Quality BBO Crystals _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]
- 6. researchgate.net [researchgate.net]
- 7. Understanding BBO Crystals: Key Properties, Applications, And Care Guide For Laser Technology _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]
- 8. Crystal growth from melts of high viscosity | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. hanford.gov [hanford.gov]
- 12. lasercomponents.com [lasercomponents.com]
- 13. Comparing the Advantages and Disadvantages of BBO Crystals and LBO Crystals - Laser Crylink [laser-crylink.com]
- 14. tu-dresden.de [tu-dresden.de]
- 15. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. What is the difference between alpha BBO and beta BBO? - Jiaxing AOSITE Photonics Technology Co.,Ltd. [ostphotonics.com]
- 21. Comprehensive Guide To Growth Method An Of BBO Crystals _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]
reducing inclusions and defects in BBO crystals
Technical Support Center: BBO Crystals
Welcome to the Technical Support Center for Beta-Barium Borate (BBO) Crystal Users. This resource is designed for researchers, scientists, and professionals who utilize BBO crystals in high-precision optical systems. Here you will find troubleshooting guides and frequently asked questions to help you identify, understand, and reduce common inclusions and defects, ensuring optimal performance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of defects in BBO crystals and how do they impact my experiment?
A1: The quality of a BBO crystal is determined by its structural perfection, homogeneity, and the absence of defects or impurities. Common defects include:
-
Inclusions: These are foreign particles (e.g., from the flux used during growth) or trapped pockets of solution that act as scattering centers. They can significantly reduce the crystal's laser damage threshold and decrease nonlinear conversion efficiency.
-
Scattering Centers: These can be caused by structural imperfections like lattice defects, striations, or microcracks.[1] They lead to optical loss and can be a primary cause of crystal damage under high-power laser use.[1][2]
-
Dislocations and Cracks: These structural faults compromise the crystal's mechanical integrity and optical homogeneity, affecting phase-matching and overall performance.
-
Surface Defects: Scratches or imperfections from polishing can degrade optical performance and lower the surface damage threshold.[3]
-
Color Centers: These defects, which can form due to two-photon absorption of UV light, lead to localized heating. This changes the phase-matching conditions locally and reduces conversion efficiency.[4][5]
For applications in drug development and analysis, such as in mass spectrometry or multiphoton microscopy, these defects can increase noise, reduce signal intensity, and ultimately lower the sensitivity and reliability of your measurements.
Q2: My BBO crystal shows visible scattering when a laser beam passes through it. What is the cause and can it be fixed?
A2: Visible scattering is typically caused by internal defects such as inclusions or structural imperfections in the crystal lattice.[1] The origin of these defects often depends on the crystal growth method.
-
Czochralski (CZ)-grown BBO: Scattering centers are often due to structural defects.[1]
-
Flux-grown BBO: Scattering is more commonly caused by impurities or microcracks.[1]
Solution: For Czochralski-grown BBO, post-growth annealing can be highly effective. Annealing the crystal at high temperatures (e.g., 920°C) can reduce the number of structural defects and decrease scattering by up to 95%.[1][6] This process improves the crystal's homogeneity. However, this same process can increase scattering in flux-grown BBO by causing microcracks or secondary inclusions.[1] Therefore, it is crucial to know the growth method of your crystal before attempting annealing.
Q3: We are experiencing a lower-than-expected laser-induced damage threshold (LIDT) with our BBO crystal. What factors could be responsible?
A3: A low LIDT is a critical issue, often leading to premature failure of the optical component. Several factors can be responsible:
-
Internal Defects: As mentioned in Q1, inclusions and scattering centers are primary culprits. They absorb laser energy, leading to localized heating and damage.[1]
-
Surface Quality: Poor surface polishing or contamination (dust, oils) can dramatically lower the surface damage threshold.[3][7]
-
Crystal Purity: The purity of the raw materials used to grow the crystal is paramount. Impurities in the starting materials can introduce defects into the crystal lattice during growth.
-
UV Degradation: BBO can suffer from two-photon absorption, especially at UV wavelengths (e.g., 266 nm), which creates color centers.[5] These centers increase absorption at longer wavelengths, leading to heating and a reduction in the damage threshold.[5]
To troubleshoot, first inspect the crystal surface for cleanliness and integrity.[7] If the surface is clean, the issue is likely internal. Improving the LIDT often involves sourcing higher-quality crystals or implementing post-growth treatments like annealing for CZ-grown BBO.[2]
Q4: How does the crystal growth method affect the quality of BBO crystals?
A4: The growth method significantly influences crystal quality, size, and cost.
-
Top-Seeded Solution Growth (TSSG) / Flux Growth: This is a common method for BBO. While it can produce large, high-quality crystals, it is slow and risks introducing flux inclusions that can act as scattering centers.[1][3]
-
Czochralski (CZ) Method: This fluxless method offers a much faster growth rate (about 25 times higher than flux growth) and results in higher purity crystals (impurities < 5 ppm).[1] However, as-grown CZ BBO can have structural defects that cause scattering, though these can often be remedied with annealing.[1]
For high-power applications where purity and a low scattering level are critical, an annealed CZ-grown BBO crystal is often superior.[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and mitigating common issues with BBO crystals.
Problem 1: Low Conversion Efficiency
| Symptom | Possible Cause | Recommended Action |
| Efficiency is consistently low across different power levels. | Phase-Matching Angle is Incorrect: The crystal is not correctly aligned for the specific wavelengths. | Carefully re-tune the crystal's angle to optimize phase-matching. Use a rotation stage with fine precision. |
| Poor Beam Quality: The input laser beam has poor mode quality or high divergence. | BBO has a small acceptance angle. Ensure the input beam is well-collimated with good mode quality (e.g., TEM00). Avoid tight focusing.[8] | |
| Internal Defects: Scattering or absorption within the crystal reduces effective interaction length. | Inspect the crystal for scattering paths with a low-power visible laser. If significant scattering is observed, the crystal quality may be insufficient. Consider sourcing a higher-quality crystal. | |
| Efficiency degrades over time, especially with UV generation. | Color Center Formation: Two-photon absorption is creating defects that absorb energy.[5] | Reduce the peak intensity of the laser if possible. For some applications, operating the crystal at an elevated temperature (e.g., 200°C) can reduce two-photon absorption.[4] |
Problem 2: The Crystal is Damaged
| Symptom | Possible Cause | Recommended Action |
| Damage occurs on the crystal surface (pits or burns). | Surface Contamination: Dust, fingerprints, or other residues on the surface absorb laser energy. | Inspect and clean the crystal surface following the recommended protocol (see Experimental Protocols section). Always handle with powder-free gloves.[7] |
| Exceeding Surface LIDT: The laser fluence is too high for the crystal's surface. | Reduce the peak power or increase the beam spot size to lower the fluence. Ensure the surface is pristine, as polishing quality is critical.[3] | |
| Damage occurs within the bulk of the crystal (internal track or star pattern). | Internal Inclusions/Defects: An inclusion or defect absorbed energy, causing a catastrophic failure. | This damage is irreversible. The crystal must be replaced. When sourcing a new crystal, specify a high bulk LIDT and request quality certifications. |
| Self-Focusing: At very high peak powers, the laser beam can focus itself within the crystal, exceeding the bulk LIDT. | Reduce the input peak power. Avoid overly tight external focusing of the beam into the crystal. |
Quantitative Data Summary
The following table summarizes key quantitative parameters related to BBO crystal quality and performance, comparing different growth and treatment methods.
| Parameter | As-Grown Flux BBO | As-Grown CZ BBO | Annealed CZ BBO | Unit | Source |
| Relative Scattering Intensity | Baseline | High | Reduced by 95% from as-grown state | Arbitrary | [1] |
| Laser Damage Threshold (266 nm) | 3.0 | 2.0 | 3.4 | GW/cm² | [2] |
| LIDT Improvement Factor (vs. As-Grown CZ) | 1.50x | 1.00x | 1.70x | - | [2] |
| LIDT Improvement Factor (vs. As-Grown Flux) | 1.00x | 0.67x | 1.13x | - | [1][2] |
| Typical Impurity Level | Varies (flux dependent) | < 5 | < 5 | ppm | [1] |
| Growth Rate (Relative) | 1x | ~25x | ~25x | - | [1] |
Experimental Protocols
Protocol 1: Annealing of Czochralski-Grown BBO Crystals
This protocol describes a method to reduce scattering centers in CZ-grown BBO crystals.
Objective: To reduce internal structural defects and improve the optical homogeneity and laser damage threshold.
Methodology:
-
Preparation: The as-grown CZ BBO crystal is cut into the required dimensions and all surfaces are polished to laser optical grade.
-
Initial Characterization: The crystal's scattering level is measured by passing a collimated, low-power visible laser (e.g., HeNe or 532 nm) through the crystal and quantifying the scattered light. The full width at half-maximum (FWHM) of the X-ray diffraction rocking curve is also measured to assess initial crystallinity.
-
Annealing Process:
-
Place the polished crystal in a high-temperature furnace with precise temperature control.
-
Slowly ramp the temperature up to the annealing temperature of 920°C . The ramp rate should be slow to avoid thermal shock.
-
Hold the crystal at 920°C for a duration of several hours to allow the crystal lattice to relax and defects to be annihilated.[9]
-
Slowly cool the crystal back down to room temperature. A slow cooling rate is critical to prevent internal stress and cracking.
-
-
Post-Annealing Characterization: Repeat the scattering measurement and X-ray diffraction measurement. A significant reduction in scattered light intensity (up to 95%) and a narrowing of the FWHM of the rocking curve (by up to 50%) indicates a successful annealing process.[1] The laser-induced damage threshold should also be re-measured.
Protocol 2: Cleaning of BBO Crystal Optics
Objective: To safely remove surface contaminants like dust and oils without damaging the crystal surfaces or coatings.
Methodology:
-
Environment: Perform cleaning in a clean, low-dust environment. Wear powder-free gloves and handle the crystal only by its sides.[7]
-
Inspection: Hold the crystal near a bright light source to inspect for dust and stains. Viewing the surface at different angles helps reveal scattering from contaminants.[7]
-
Dust Removal: Use a canister of filtered, dry air or nitrogen to gently blow off loose dust and particles.
-
Solvent Cleaning (Drag Method):
-
Place the crystal on a clean, stable surface.
-
Take a fresh, clean sheet of high-quality lens tissue and lay it across the crystal surface.
-
Apply a small drop of pure, reagent-grade isopropyl alcohol or acetone onto the lens tissue over the crystal.[7]
-
Slowly and steadily drag the damp portion of the lens tissue across the entire crystal surface in a single, continuous motion. Do not lift the tissue off the surface mid-drag.
-
Ensure the tissue is lifted off the surface only after it has cleared the edge. Use each sheet of lens tissue only once.[7]
-
-
Final Inspection: Re-inspect the surface to ensure all contaminants have been removed. If stains persist, the surface or coating may be damaged, requiring professional rework.
Visualizations
Caption: Workflow for identifying and resolving common issues in BBO crystals.
Caption: Relationship between factors affecting BBO quality and resulting defects.
References
- 1. OPG [opg.optica.org]
- 2. Improvement of laser-induced damage threshold in CZ-BBO by reducing the light scattering center with annealing [opg.optica.org]
- 3. Fabrication Techniques For High-Quality BBO Crystals _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. newlightphotonics.com [newlightphotonics.com]
- 8. lasercomponents.com [lasercomponents.com]
- 9. High-Quality BBO Crystals Production _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]
how to prevent hydration of barium metaborate powder
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydration of barium metaborate powder.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Powder is clumpy or has formed hard cakes. | Exposure to ambient humidity during storage or handling. | 1. Gently break up clumps with a clean, dry spatula in a low-humidity environment (e.g., a glovebox or a room with a dehumidifier). 2. If caking is severe, the powder may need to be dried in a vacuum oven at a low temperature. Note that this may alter the crystalline form. 3. Review storage and handling procedures to prevent future occurrences. |
| Difficulty in achieving a uniform dispersion in a non-aqueous solvent. | Partial hydration of the powder, leading to agglomerates. | 1. Use a fresh, unopened container of this compound. 2. If using a previously opened container, ensure it was properly sealed and stored. 3. Consider using a surface-modified grade of this compound for improved dispersibility. |
| Inconsistent results in experiments. | Variable hydration levels of the this compound powder between experiments. | 1. Standardize the handling and storage protocol for all experiments. 2. Always equilibrate the powder to the temperature of the experimental environment in a sealed container before use to prevent condensation. 3. For highly sensitive applications, consider performing a loss on drying (LOD) analysis to quantify the water content before use. |
| Powder clings to weighing paper or spatula. | Static electricity and/or surface moisture. | 1. Use an anti-static gun or ionizer in the weighing area. 2. Ensure all tools are clean and perfectly dry. 3. Handle the powder in a low-humidity environment. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound powder clumping together?
A1: this compound is a hygroscopic material, meaning it readily absorbs moisture from the atmosphere.[1] This absorbed water can form liquid bridges between powder particles, leading to clumping and caking.[2] The issue is exacerbated by high humidity and temperature fluctuations.[3]
Q2: What are the ideal storage conditions for this compound powder?
A2: To minimize hydration, this compound powder should be stored in a cool, dry place.[4] It is crucial to keep the container tightly sealed when not in use.[3] For long-term storage or in high-humidity environments, storing the container inside a desiccator with a suitable desiccant is recommended.[5]
Q3: Can I dry this compound powder if it has been exposed to moisture?
A3: Yes, you can dry hydrated this compound powder, but it must be done with care. Heating the powder can remove the absorbed water, but it's important to use a low temperature under vacuum to avoid altering the material's chemical or physical properties. This compound can exist in several hydrate forms, and excessive heating can cause a phase change.[4]
Q4: Are there different grades of this compound that are less prone to hydration?
A4: Yes, "modified" or surface-treated this compound is available.[6] A common modification involves coating the particles with a thin layer of silica, which acts as a barrier to moisture and reduces the powder's hygroscopicity.[2][6]
Q5: How can I prevent moisture exposure during an experiment?
A5: When working with this compound powder, it is best to handle it in a controlled environment, such as a glovebox with an inert atmosphere or a room with low relative humidity.[1] If a controlled environment is not available, minimize the time the powder is exposed to ambient air. Keep the container sealed as much as possible and use dry instruments.
Data Presentation
| Relative Humidity (%RH) | Hypothetical Water Content (% w/w) - Untreated this compound | Hypothetical Water Content (% w/w) - Silica-Coated this compound |
| 10 | 0.1 | 0.05 |
| 20 | 0.2 | 0.1 |
| 30 | 0.4 | 0.2 |
| 40 | 0.7 | 0.35 |
| 50 | 1.1 | 0.5 |
| 60 | 1.8 | 0.7 |
| 70 | 3.0 | 1.0 |
| 80 | 5.5 | 1.5 |
| 90 | >10 (deliquescence may occur) | 2.5 |
Experimental Protocols
Protocol for Handling and Storage of this compound Powder
-
Receiving and Initial Storage: Upon receipt, inspect the container for any damage to the seal. Store the unopened container in a cool, dry place away from direct sunlight and heat sources.
-
Dispensing: Whenever possible, handle the powder in a controlled environment with a relative humidity below 40%. A glovebox or a balance enclosure with a dehumidifier is ideal.
-
Weighing: Use clean, dry spatulas and weighing boats. Minimize the time the container is open.
-
Resealing: After dispensing, securely reseal the container, purging the headspace with a dry inert gas like nitrogen or argon if available.
-
Long-Term Storage of Opened Containers: For opened containers, place them in a desiccator containing a desiccant such as silica gel or molecular sieves. Replace or regenerate the desiccant regularly.
Hypothetical Protocol for Surface Modification of this compound with a Silica Coating
This protocol is based on general methods for silica coating of similar inorganic powders and should be adapted and optimized for specific experimental requirements.
-
Dispersion: Disperse 10 g of this compound powder in 200 mL of anhydrous ethanol in a three-neck flask equipped with a mechanical stirrer and a condenser. Stir the suspension for 30 minutes to ensure homogeneity.
-
Pre-treatment (optional): Add 1 mL of a dilute ammonium hydroxide solution (e.g., 1 M) to the suspension and stir for 15 minutes. This can help to functionalize the surface for better coating.
-
Silica Precursor Addition: In a separate beaker, prepare a solution of 1.5 g of tetraethyl orthosilicate (TEOS) in 50 mL of anhydrous ethanol.
-
Coating Reaction: Add the TEOS solution dropwise to the this compound suspension over a period of 1 hour with continuous stirring.
-
Hydrolysis and Condensation: After the addition is complete, continue stirring the mixture at room temperature for 12 hours to allow for the hydrolysis of TEOS and the condensation of silica onto the surface of the this compound particles.
-
Washing: Collect the coated powder by filtration or centrifugation. Wash the powder three times with anhydrous ethanol to remove any unreacted reagents.
-
Drying: Dry the washed powder in a vacuum oven at 80°C for 12 hours.
-
Characterization: The resulting silica-coated this compound powder can be characterized by techniques such as Transmission Electron Microscopy (TEM) to visualize the coating and Dynamic Vapor Sorption (DVS) to quantify the reduction in hygroscopicity.
Visualizations
Caption: Workflow for preventing hydration of this compound powder.
References
- 1. azom.com [azom.com]
- 2. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 3. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]
- 4. Hygroscopicity in Food Powders Meassuring - PowderTechnology info [powdertechnology.info]
- 5. coatingai.com [coatingai.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Phase-Matching in BBO for UV Generation
Welcome to the technical support center for optimizing phase-matching conditions in Beta-Barium Borate (BBO) crystals for ultraviolet (UV) generation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is BBO and why is it used for UV generation?
Beta-Barium Borate (β-BaB₂O₄ or BBO) is a nonlinear optical crystal widely used for frequency conversion applications, particularly for generating UV light.[1][2] Its key advantages include:
-
Broad Transparency Range: BBO is transparent from 189 nm to 3500 nm, making it suitable for a wide range of UV generation processes.[1][2][3]
-
High Nonlinear Coefficient: It possesses a large effective second-harmonic generation (SHG) coefficient, which is approximately 3-6 times that of KDP crystals.[2]
-
High Damage Threshold: BBO can withstand high laser intensities, with a damage threshold of around 10 GW/cm² for 100 ps pulses at 1064 nm.[1]
-
Wide Phase-Matching Range: It offers a broad phase-matching range from 409.6 nm to 3500 nm.[4]
Q2: What is "phase-matching" and why is it critical?
Phase-matching is a condition where the fundamental and the generated harmonic waves propagate with the same phase velocity through the crystal.[5] This alignment is crucial for efficient energy transfer from the fundamental beam to the harmonic beam, leading to constructive interference and maximizing the UV output.[5] In BBO, this is typically achieved by precisely angling the crystal relative to the incident laser beam (angle tuning).[6][7]
Q3: What are the main types of phase-matching in BBO?
BBO crystals can be cut for two primary phase-matching types:
-
Type I (oo→e): In this configuration, two ordinary (o) polarized fundamental photons are converted into one extraordinary (e) polarized second harmonic photon.[7][8] This type is known for its high conversion efficiency.[7]
-
Type II (eo→e or oe→e): Here, one ordinary (o) and one extraordinary (e) polarized fundamental photon combine to create one extraordinary (e) polarized second harmonic photon.[9] Type II phase-matching can sometimes offer a narrower linewidth.[4]
The choice between Type I and Type II depends on the specific application and the desired properties of the generated UV light.[7]
Q4: Can BBO be used for generating wavelengths shorter than 200 nm?
Yes, while BBO's useful transmission starts around 190 nm, it can be used to generate even shorter wavelengths through sum-frequency mixing (SFM).[4][10] For instance, wavelengths as short as 188.9 nm have been achieved by mixing a dye laser output with its second harmonic.[4] Fifth harmonic generation (5HG) of Nd:YAG lasers at 213 nm is also a common application for BBO.[10][11]
Troubleshooting Guide
Problem 1: Low UV Conversion Efficiency
| Potential Cause | Troubleshooting Steps |
| Imperfect Phase-Matching Angle | The phase-matching angle is extremely sensitive. Even small deviations can drastically reduce efficiency. Systematically and finely adjust the crystal's tilt and rotation angles while monitoring the UV output power. The acceptance angle for BBO in the UV is very small, often in the sub-milliradian range.[10][12] |
| Poor Laser Beam Quality | BBO has a small acceptance angle and a large walk-off angle, making it sensitive to the input beam quality.[4][10] Ensure the fundamental laser has a good spatial mode (ideally TEM₀₀), low divergence, and is well-collimated. Do not tightly focus the laser beam into the crystal, as this can increase divergence and reduce efficiency.[10] |
| Incorrect Polarization | The input beam's polarization must be precisely aligned with the crystal's optical axis for the chosen phase-matching type.[6] Use a high-quality polarizer and a half-wave plate to fine-tune the input polarization for maximum UV generation. |
| Crystal Temperature Fluctuations | While BBO has a relatively wide temperature bandwidth (about 55°C), significant temperature changes can still affect the refractive indices and shift the optimal phase-matching angle.[1][13] Stabilize the ambient temperature of the laboratory and consider using a temperature-controlled mount for the crystal in high-power applications. |
| Surface Contamination or Damage | Dust, fingerprints, or laser-induced damage on the crystal surfaces can scatter light and absorb energy, reducing the conversion efficiency. Inspect the crystal surfaces under a bright light. If dirty, clean it carefully following the recommended procedure (see Experimental Protocols). If damaged, the crystal may need to be repolished or replaced. |
| Inappropriate Crystal Length | The optimal crystal length depends on the pulse duration of your laser. For ultrashort pulses (femtoseconds), a very thin crystal (e.g., tens of micrometers) is needed to minimize group velocity mismatch.[10] For nanosecond or longer pulses, a longer crystal can increase the interaction length and efficiency, but is more sensitive to angular and thermal effects.[5] |
Problem 2: Instability in UV Output Power
| Potential Cause | Troubleshooting Steps |
| Mechanical Instability | Vibrations or thermal drift in the optical mounts can cause misalignment of the BBO crystal. Ensure all components, especially the crystal mount and mirrors, are securely fastened in stable, high-quality mounts.[14] |
| Laser Power Fluctuations | The generated UV power is nonlinearly dependent on the fundamental laser power. Any instability in the input laser will be amplified in the output. Monitor the stability of your fundamental laser. |
| Thermal Dephasing | At high average powers, absorption in the BBO crystal can cause localized heating, leading to a change in the refractive index and disrupting the phase-matching condition.[15] This is more pronounced with high-repetition-rate lasers. Reducing the repetition rate or heating the crystal to a stable, elevated temperature (e.g., 150-200°C) can mitigate these effects.[15] |
| Air Currents | Uncontrolled air flow around the crystal can cause temperature fluctuations and pointing instability, leading to power fluctuations. Use enclosures or beam tubes to shield the crystal and beam path from air currents. |
Problem 3: Distorted UV Beam Profile
| Potential Cause | Troubleshooting Steps |
| Poynting Vector Walk-off | Due to birefringence in BBO, the fundamental and harmonic beams can spatially separate as they propagate through the crystal. This "walk-off" effect is significant in BBO and can lead to elliptical or distorted beam profiles.[11][12] While inherent to the crystal, using a shorter crystal can reduce the total walk-off distance. For some applications, a pair of BBO crystals in a walk-off compensating arrangement can be used.[16] |
| Poor Input Beam Quality | A non-ideal fundamental beam profile will result in a distorted UV beam. Ensure the input beam has a clean, Gaussian profile. Spatial filtering of the fundamental beam may be necessary. |
| Crystal Imperfections | Inhomogeneities within the BBO crystal can distort the wavefront of the beam.[2] Ensure you are using a high-quality, optically homogeneous BBO crystal. |
Quantitative Data Summary
Table 1: General Properties of BBO
| Property | Value |
| Transparency Range | 190 nm - 3500 nm[2][4] |
| SHG Phase-Matching Range (Type I) | 409.6 nm - 3500 nm[4] |
| SHG Phase-Matching Range (Type II) | 525 nm - 3500 nm[4] |
| Damage Threshold (@1064 nm, 1.3 ns) | 12.9 J/cm²[9] |
| Damage Threshold (@1064 nm, 100 ps) | 10 GW/cm²[1] |
| Thermal Acceptance Bandwidth | ~55 °C·cm[1][4] |
| Mohs Hardness | 4[4] |
Table 2: Harmonic Generation Examples in BBO
| Process | Fundamental Wavelength(s) | Generated UV Wavelength | Reported Conversion Efficiency |
| SHG (Nd:YAG) | 532 nm | 266 nm | Up to 50% (FHG from 1064 nm)[1] |
| THG (Nd:YAG) | 1064 nm + 532 nm | 355 nm | Up to 60%[1] |
| 5HG (Nd:YAG) | 1064 nm + 266 nm | 213 nm | ~200 mW output achieved[1] |
| SHG (Copper-Vapor Laser) | 510.6 nm | 255.3 nm | Up to 8.9%[4] |
| THG (Dye Laser) | 630 nm | 210 nm | Up to 36% (with walk-off compensation)[16] |
Experimental Protocols
Protocol 1: Aligning the BBO Crystal for Optimal UV Generation
-
Initial Setup:
-
Mount the BBO crystal in a high-precision rotation mount (with both tilt and rotation adjustments) on a stable post.
-
Place the mounted crystal in the path of the fundamental laser beam. Ensure the beam passes through the center of the crystal aperture.
-
Place a power meter or a UV-sensitive card after the crystal to monitor the generated UV light. Use appropriate filters to block the residual fundamental light before the detector.
-
-
Polarization Alignment:
-
Insert a half-wave plate and a polarizer in the beam path before the BBO crystal.
-
For Type I phase-matching, rotate the half-wave plate to align the polarization of the fundamental beam with the ordinary (o) axis of the crystal. This can be initially set based on the markings on the crystal housing.
-
For Type II, the input beam needs both ordinary (o) and extraordinary (e) components, typically at a 45° angle to the crystal's principal plane.
-
-
Angle Tuning for Phase-Matching:
-
Start with the crystal surface approximately perpendicular to the incident beam.
-
Slowly and carefully adjust the angle of the crystal (both tilt and rotation) using the micrometers on the mount.
-
Observe the power meter or UV card for the appearance of the UV signal.
-
Once a signal is found, make very fine adjustments to the crystal's angle to maximize the UV power. This process is highly sensitive, and the optimal position is within a very narrow angular range.[17]
-
-
Optimization:
-
Once the peak power is found, you can slightly adjust the input polarization with the half-wave plate to ensure it is perfectly aligned for maximum conversion.
-
Iterate between fine-tuning the crystal angle and the input polarization to find the global maximum for UV output.
-
Protocol 2: Cleaning BBO Crystals
BBO is slightly hygroscopic and relatively soft, so it must be handled with care.[10][18][19]
-
Inspection: Hold the crystal up to a bright light source to inspect for dust and stains.
-
Removing Dust: Use a gentle puff of clean, dry air or nitrogen to blow off any loose dust particles.
-
Solvent Cleaning (if necessary):
-
Moisten a fresh, lint-free lens tissue with a small amount of spectroscopic-grade solvent (e.g., acetone or methanol).
-
Gently wipe the crystal surface in a single, smooth motion. Do not scrub.
-
Use a new tissue for each wipe to avoid re-contaminating the surface.
-
Allow the solvent to evaporate completely.
-
Visualizations
Caption: Experimental workflow for optimizing UV generation in a BBO crystal.
Caption: Troubleshooting flowchart for low UV conversion efficiency in BBO.
References
- 1. Custom High Optical Damage Threshold UV Laser Compatible Beta-Barium Borate (BBO) Crystal Manufacturer | Mt-optics.net [mt-optics.net]
- 2. BBO Crystals|Nonlinear Crystals| Shalom EO [shalomeo.com]
- 3. Direct third-harmonic generation of β-BBO crystal to generate a tunable ultraviolet laser [opg.optica.org]
- 4. lasercomponents.com [lasercomponents.com]
- 5. Efficient UV Generation: Nonlinear Crystals for Frequency Tripling in UV Lasers - Laser Crylink [laser-crylink.com]
- 6. Mastering BBO SHG Efficiency: Tips And Tricks For Optimal Performance (1) _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]
- 7. Understanding and Choosing the Right BBO Crystal Cut Type: An In-depth Guide to Type I and Type II Cuts for Optimal Photonics Performance - Laser Crylink [laser-crylink.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. altechna.com [altechna.com]
- 10. newlightphotonics.com [newlightphotonics.com]
- 11. NONLINEAR CRYSTALS FOR GENERATING UV LIGHT — Gamdan Optics [gamdan.com]
- 12. researchgate.net [researchgate.net]
- 13. Understanding BBO Crystals: Key Properties, Applications, And Care Guide For Laser Technology _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]
- 14. content.redpitaya.com [content.redpitaya.com]
- 15. researchgate.net [researchgate.net]
- 16. ias.ac.in [ias.ac.in]
- 17. researching.cn [researching.cn]
- 18. optoscience.com [optoscience.com]
- 19. BBO Crystals for Second Harmonic Generation [thorlabs.com]
Technical Support Center: Managing Thermal Effects in High-Power BBO Applications
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on managing thermal effects in high-power Beta-Barium Borate (BBO) applications. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal effects observed in high-power BBO applications?
A1: In high-power laser applications, BBO crystals can exhibit several detrimental thermal effects due to residual absorption of the laser energy. The primary effects include:
-
Thermal Lensing: The absorption of laser power creates a temperature gradient within the crystal. This gradient, in turn, induces a spatially varying refractive index, causing the crystal to act as a lens.[1][2] This "thermal lens" can alter the laser beam's divergence, spot size, and focus, leading to reduced conversion efficiency and beam quality degradation.[3][4]
-
Thermal Dephasing: The phase-matching condition in a nonlinear crystal is highly dependent on the refractive indices of the interacting waves. Temperature changes alter these refractive indices (thermo-optic effect), which can lead to a phase mismatch and a significant drop in conversion efficiency.[5][6]
-
Crystal Damage: Excessive heat can lead to the formation of color centers, which increase absorption and can ultimately result in catastrophic optical damage to the crystal.[7][8] The damage threshold is a critical parameter that dictates the maximum laser intensity a crystal can withstand.[9]
Q2: My conversion efficiency is lower than expected or has decreased over time. What are the likely thermal-related causes?
A2: A drop in conversion efficiency is a common symptom of thermal issues. The most probable causes are:
-
Thermal Dephasing: Even a small temperature change can shift the optimal phase-matching angle.[5] If the crystal's temperature has risen due to laser absorption, the initial phase-matching condition may no longer be optimal.
-
Thermal Lensing: The induced thermal lens can alter the beam's focusing conditions within the crystal, leading to a non-optimal intensity for the nonlinear process and a mismatch of the interacting beam wave-fronts.[4]
-
Beam Pointing Instability: If the laser beam's pointing is unstable, it can lead to localized heating in different parts of the crystal, causing fluctuating thermal lensing and dephasing, which results in unstable conversion efficiency.
Q3: How can I actively manage the temperature of my BBO crystal?
A3: Active temperature management is crucial for stable high-power operation. Common techniques include:
-
Temperature-Controlled Mount: Using a crystal mount with an integrated thermoelectric cooler (TEC) or a resistive heater allows for precise temperature control.[7] This enables you to maintain the optimal phase-matching temperature and compensate for ambient temperature fluctuations.
-
Heat Sinking: Ensuring good thermal contact between the BBO crystal and its mount is essential for dissipating heat. Indium foil is often used to improve this contact. For very high-power applications, more advanced cooling solutions like water-cooled mounts may be necessary.
-
BBO-Sapphire Sandwich Structure: A novel approach involves bonding sapphire heat spreaders to the BBO crystal. Due to the high thermal conductivity of sapphire, this structure significantly improves heat dissipation and reduces thermal gradients.[10]
Q4: What are the best practices for handling and cleaning BBO crystals to minimize thermal issues?
A4: Proper handling and cleaning are essential to prevent surface contamination, which can increase absorption and lead to localized heating and damage.
-
Handling: Always wear clean, powder-free gloves when handling BBO crystals to avoid leaving fingerprints or other residues on the optical surfaces.[11]
-
Cleaning: For cleaning, use a soft, lint-free cloth or lens tissue moistened with a mild solvent like isopropyl alcohol.[12] Gently wipe the crystal surface. Avoid abrasive materials or harsh chemicals that could damage the delicate crystal surface.
-
Storage: Store BBO crystals in a clean, dry environment to prevent surface contamination and degradation due to humidity.[13]
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Reduced Conversion Efficiency
This guide provides a step-by-step process to identify and address the root cause of decreased conversion efficiency in your BBO application.
Symptoms:
-
Gradual or sudden drop in output power of the generated wavelength.
-
Instability in the output power.
-
The output beam profile appears distorted.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reduced conversion efficiency.
Experimental Protocols:
-
Protocol 1.1: Monitoring Crystal Temperature
-
Objective: To determine if the BBO crystal temperature is stable during operation.
-
Methodology:
-
If using a temperature-controlled mount, monitor the temperature reading from the controller's sensor.
-
If a sensor is not integrated, a non-contact infrared thermometer can be used to measure the temperature of the crystal mount near the crystal.
-
For more precise measurements, a small thermocouple can be carefully attached to the crystal housing (not the optical surface).
-
-
Analysis: Record the temperature at low and high input powers. A significant temperature increase at high power indicates insufficient heat sinking.
-
-
Protocol 1.2: Re-optimizing Phase Matching
-
Objective: To compensate for any thermal dephasing by adjusting the crystal's angle or temperature.
-
Methodology:
-
Angle Tuning: While monitoring the output power, make very fine adjustments to the crystal's angle (typically the theta angle for Type I phase matching).[14] Use a high-resolution rotation mount for precise control.
-
Temperature Tuning: If you have a temperature-controlled mount, incrementally adjust the setpoint temperature and observe the effect on the output power.[5]
-
-
Analysis: If a small adjustment in angle or temperature restores the conversion efficiency, thermal dephasing was the likely cause.
-
Guide 2: Identifying and Characterizing Thermal Lensing
This guide outlines the steps to determine if thermal lensing is adversely affecting your experiment.
Symptoms:
-
The output beam profile changes with increasing input power (e.g., becomes more divergent or develops rings).
-
Difficulty in maintaining good mode quality at high power.
-
The optimal focus position of subsequent optics changes with power.
Troubleshooting Workflow:
Caption: Workflow for identifying and addressing thermal lensing.
Experimental Protocols:
-
Protocol 2.1: Measuring Beam Profile as a Function of Power
-
Objective: To observe changes in the output beam's spatial profile with varying input laser power.
-
Methodology:
-
Place a beam profiling camera at a fixed distance after the BBO crystal.
-
Start with low input power and record the beam profile (e.g., M², beam waist, divergence).
-
Incrementally increase the input power, allowing the system to reach thermal equilibrium at each step, and record the beam profile.
-
-
Analysis: A significant increase in beam divergence or distortion of the beam shape with increasing power is a strong indicator of thermal lensing.
-
-
Protocol 2.2: Measuring Focal Shift
-
Objective: To quantify the change in the focal position of the output beam caused by the thermal lens.
-
Methodology:
-
Use a lens to focus the output beam onto a beam profiler.
-
At low input power, find the position of the beam waist (focus).
-
Increase the input power to the operational level and find the new position of the beam waist. The difference in these positions is the focal shift.
-
-
Analysis: This measurement provides a direct quantification of the thermal lensing effect. The focal length of the thermal lens can be calculated from this shift.
-
Quantitative Data Summary
For ease of reference, the following tables summarize key thermal and optical properties of BBO.
Table 1: Thermal and Mechanical Properties of BBO
| Property | Value | Units |
| Thermal Conductivity (⊥ to c-axis) | 1.2 | W/(m·K) |
| Thermal Conductivity (‖ to c-axis) | 1.6 | W/(m·K) |
| Thermo-optic Coefficient (dn_o/dT) | -9.3 x 10⁻⁶ | /°C |
| Thermo-optic Coefficient (dn_e/dT) | -16.6 x 10⁻⁶ | /°C |
| Specific Heat | 0.49 | cal/(g·°C) |
| Density | 3.85 | g/cm³ |
| Mohs Hardness | 4.5 | - |
Data sourced from multiple references.[1][15]
Table 2: Optical Properties and Damage Thresholds of BBO
| Property | Value | Wavelength/Conditions |
| Transparency Range | 190 - 3500 | nm |
| Absorption Coefficient | < 0.1% | @ 1064 nm (/cm) |
| Damage Threshold | 5 | GW/cm² (@ 1064 nm, 10 ns) |
| Damage Threshold | 10 | GW/cm² (@ 1064 nm, 1.3 ns) |
| Damage Threshold | 1 | GW/cm² (@ 532 nm, 10 ns) |
| Damage Threshold | 7 | GW/cm² (@ 532 nm, 250 ps) |
Data sourced from multiple references.[1][15]
References
- 1. Beta-Barium Borate (β-BaB2O4,BBO) [sintecoptronics.com]
- 2. Understanding and Choosing the Right BBO Crystal Cut Type: An In-depth Guide to Type I and Type II Cuts for Optimal Photonics Performance - Laser Crylink [laser-crylink.com]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mastering BBO SHG Efficiency: Tips And Tricks For Optimal Performance (1) _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]
- 6. researchgate.net [researchgate.net]
- 7. Mastering BBO SHG Efficiency: Tips And Tricks For Optimal Performance (2) _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. OPG [opg.optica.org]
- 11. lasercomponents.com [lasercomponents.com]
- 12. newlightphotonics.com [newlightphotonics.com]
- 13. Understanding BBO Crystals: Key Properties, Applications, And Care Guide For Laser Technology _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]
- 14. BBO Crystals for Second Harmonic Generation [thorlabs.com]
- 15. unitedcrystals.com [unitedcrystals.com]
troubleshooting low conversion efficiency in BBO frequency doubling
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low conversion efficiency during Beta-Barium Borate (BBO) frequency doubling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of frequency doubling in a BBO crystal?
A1: Frequency doubling, or second harmonic generation (SHG), is a nonlinear optical process where two photons of the same frequency interact within the BBO crystal to generate a single photon with twice the frequency (and half the wavelength).[1][2][3] This phenomenon arises from the nonlinear interaction between an intense laser beam and the crystal's unique atomic structure.[2] The efficiency of this process is proportional to the square of the input laser intensity.[1][3]
Q2: What is "phase matching" and why is it critical for high conversion efficiency?
A2: Phase matching is the condition where the fundamental and the second harmonic waves travel through the BBO crystal with the same phase velocity.[2][4] This ensures that the second harmonic waves generated at different points along the crystal interfere constructively, leading to a significant increase in conversion efficiency.[2] Without proper phase matching, the generated second harmonic waves would interfere destructively, resulting in very low output power.
Q3: What are the main factors that can lead to low conversion efficiency in my BBO frequency doubling experiment?
A3: Several factors can contribute to low conversion efficiency. These primarily include:
-
Improper Phase Matching: Incorrect alignment of the crystal angle or deviations in temperature can disrupt the phase-matching condition.[4]
-
Poor Laser Beam Quality: A laser beam with high divergence or poor mode quality will not interact efficiently with the BBO crystal due to its small acceptance angle.[5][6]
-
Incorrect Input Polarization: The polarization of the fundamental beam must be precisely aligned with the crystal's optical axis for optimal nonlinear interaction.[1][3]
-
Suboptimal Input Intensity: The conversion efficiency is highly dependent on the input laser intensity. Intensities that are too low will result in poor efficiency, while excessively high intensities can lead to crystal damage.[1][7]
-
Crystal Properties and Quality: The length, cut, and overall quality of the BBO crystal play a crucial role.[5][8]
-
Environmental Factors: BBO crystals can be sensitive to temperature and humidity, which can affect their performance.[7]
Troubleshooting Guide
This guide addresses common issues encountered during BBO frequency doubling experiments and provides step-by-step solutions.
Issue 1: Very low or no second harmonic signal.
This is often the starting point for troubleshooting and usually points to a fundamental issue with the experimental setup.
Troubleshooting Workflow:
Caption: Initial troubleshooting steps for no or low SHG signal.
Issue 2: Conversion efficiency is lower than expected.
Once a second harmonic signal is present but the efficiency is suboptimal, a more detailed optimization is required.
Troubleshooting Workflow for Efficiency Optimization:
Caption: Systematic workflow for optimizing SHG conversion efficiency.
Quantitative Data Summary
The following tables provide key parameters for BBO crystals and their impact on frequency doubling performance.
Table 1: Key Properties of BBO Crystals
| Property | Value/Range | Significance for Frequency Doubling |
| Transparency Range | 190 nm - 3500 nm[5][9] | Allows for frequency doubling of a wide range of laser sources. |
| Phase Matching Range (SHG) | 409.6 nm - 3500 nm (Type I)[5][10] | Determines the tunable range for second harmonic generation. |
| SHG Coefficient (d_eff) | ~6 times greater than KDP[5][10] | A higher coefficient leads to more efficient conversion. |
| Damage Threshold | >10 GW/cm² for 100 ps pulses at 1064 nm[9] | Determines the maximum input intensity the crystal can withstand. |
| Thermal Acceptance Bandwidth | ~55 °C[5][9] | Indicates the temperature range over which phase matching can be maintained. |
| Angular Acceptance Angle | Small[5] | Requires a well-collimated, high-quality laser beam for efficient conversion. |
Table 2: Typical Conversion Efficiencies for Nd:YAG Lasers
| Harmonic Generation | Conversion Efficiency | Reference |
| SHG (532 nm) | > 70% | [5] |
| THG (355 nm) | > 60% | [5] |
| 4HG (266 nm) | > 50% | [5] |
| 5HG (213 nm) | ~200 mW output | [5] |
Experimental Protocols
Protocol 1: BBO Crystal Alignment and Phase-Matching Optimization
Objective: To align the BBO crystal for optimal second harmonic generation.
Methodology:
-
Initial Alignment:
-
Position the BBO crystal in a rotational mount within the path of the fundamental laser beam.
-
Ensure the laser beam passes through the center of the crystal's clear aperture.
-
Place a power meter or a spectrometer at the output to measure the second harmonic signal. Use appropriate filters to block the fundamental wavelength.
-
-
Coarse Angle Tuning:
-
With the fundamental beam incident on the crystal, slowly rotate the crystal's angle while monitoring the power meter.
-
There will be a specific angle at which the second harmonic signal appears and its intensity is maximized. This is the phase-matching angle.
-
-
Fine Angle Tuning (Angle Dithering):
-
Once the peak is found, make very small adjustments to the angle to precisely locate the point of maximum conversion efficiency.
-
-
Polarization Alignment:
-
Place a half-wave plate in the beam path before the BBO crystal.
-
Rotate the half-wave plate while observing the second harmonic power.
-
Adjust the rotation for the maximum output signal, which corresponds to the correct input polarization for Type I or Type II phase matching.[11]
-
Protocol 2: Measurement of Laser Beam Quality (M²)
Objective: To determine the beam quality of the fundamental laser, as it significantly impacts conversion efficiency.[5]
Methodology:
-
Setup:
-
Use a beam profiler and a focusing lens of known focal length.
-
Position the beam profiler on a translation stage to measure the beam waist at multiple positions along the beam path, both before and after the focus.
-
-
Measurement:
-
Measure the beam diameter at various points through the focused waist.
-
Fit the measured beam diameters to a hyperbolic function to determine the beam waist size (w₀) and the divergence angle (θ).
-
-
Calculation:
-
The M² value is calculated using the formula: M² = (π * w₀ * θ) / (4 * λ), where λ is the laser wavelength.
-
A value of M² close to 1 indicates a high-quality, near-diffraction-limited beam.
-
Signaling Pathway and Logical Relationship Diagrams
Relationship Between Key Parameters and SHG Efficiency
The following diagram illustrates the interconnectedness of various experimental parameters and their ultimate effect on the second harmonic generation efficiency.
Caption: Interdependencies of parameters affecting SHG efficiency.
References
- 1. BBO Crystals for Second Harmonic Generation [thorlabs.com]
- 2. astarphotonics.com [astarphotonics.com]
- 3. Mastering BBO SHG Efficiency: Tips And Tricks For Optimal Performance (1) _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]
- 4. The Power Of BBO Crystal Frequency Doubling Quality _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]
- 5. lasercomponents.com [lasercomponents.com]
- 6. photonchinaa.com [photonchinaa.com]
- 7. Mastering BBO SHG Efficiency: Tips And Tricks For Optimal Performance (2) _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]
- 8. researchgate.net [researchgate.net]
- 9. bblaser.com [bblaser.com]
- 10. altechna.com [altechna.com]
- 11. Understanding and Choosing the Right BBO Crystal Cut Type: An In-depth Guide to Type I and Type II Cuts for Optimal Photonics Performance - Laser Crylink [laser-crylink.com]
BBO Crystal Laser Damage Threshold Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maximizing the laser damage threshold of Beta-Barium Borate (BBO) crystals. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the longevity and performance of your BBO crystals in high-power laser applications.
Troubleshooting Guide: Common Issues with BBO Crystal Damage
Q1: My BBO crystal has damaged at a laser fluence significantly lower than the manufacturer's specified damage threshold. What are the potential causes and how can I troubleshoot this?
A1: Premature crystal damage can stem from several factors, ranging from environmental conditions to the specifics of your experimental setup. Here’s a step-by-step guide to diagnose the issue:
-
Verify Laser Beam Quality: Poor beam quality is a common culprit. A non-uniform beam profile with "hot spots" can create localized energy densities that exceed the damage threshold.
-
Action: Characterize your laser's spatial beam profile. Ensure it is as close to a Gaussian distribution as possible and free of high-frequency spatial noise.
-
-
Inspect Crystal Surface Quality: Surface defects, contamination, or degradation can act as initiation sites for laser-induced damage.
-
Action:
-
Carefully inspect the crystal surfaces under magnification for any signs of scratches, digs, or contamination.
-
Review your handling and cleaning procedures. BBO is hygroscopic and can absorb moisture, which may degrade the surface.[1] Ensure it is stored in a dry environment.
-
Consider having the crystal surfaces re-polished if they are degraded.
-
-
-
Evaluate Operating Parameters: Tightly focused beams and high repetition rates can increase the likelihood of damage.
-
Action:
-
Avoid tight focusing of the laser beam if possible.[2] A larger beam diameter will reduce the power density on the crystal surfaces.
-
If using a high-repetition-rate laser, consider the potential for thermal accumulation. Ensure the crystal mount allows for adequate heat dissipation.
-
-
-
Check for Contamination: Dust, oils from handling, or other particulates on the crystal surface can absorb laser energy and lead to damage.
-
Action: Follow a strict cleaning protocol using appropriate solvents and techniques for delicate optics.
-
-
Consider the Crystal's Origin: The growth method of the BBO crystal can influence its internal quality and damage threshold.
-
Action: If you are consistently experiencing issues, and you are using flux-grown BBO, you might consider sourcing Czochralski (CZ)-grown BBO, which can be annealed to improve its damage threshold.
-
Frequently Asked Questions (FAQs)
Q2: What is the single most effective technique to increase the laser damage threshold of a BBO crystal?
A2: For Czochralski-grown (CZ) BBO crystals, thermal annealing is a highly effective method. Annealing at 920°C can reduce scattering centers caused by structural defects by up to 95%, significantly increasing the bulk laser damage threshold.[3] It is important to note that this process is not suitable for flux-grown BBO crystals, as it can cause microcracks and increase scattering centers.[3]
Q3: How do anti-reflection (AR) coatings affect the damage threshold of BBO crystals?
A3: High-quality AR coatings are crucial for maximizing the damage threshold. They serve two primary purposes:
-
Minimizing Energy Loss and Back-Reflections: By reducing reflections, more laser energy is transmitted through the crystal for the desired nonlinear process, and potentially damaging back-reflections are minimized.
-
Protecting the Surface: A durable AR coating can protect the crystal's surface from environmental factors. Multi-layered coatings can be specifically designed to distribute laser energy, further enhancing the damage threshold.[4] A good dual-band AR coating can have a damage threshold greater than 300 MW/cm².[2]
Q4: Can the way I handle and store my BBO crystals impact their damage threshold?
A4: Absolutely. BBO is known to be hygroscopic, meaning it can absorb moisture from the air.[1] Improper handling and storage can lead to surface degradation, which can lower the damage threshold.
-
Handling: Always wear powder-free gloves when handling BBO crystals to avoid transferring oils and contaminants to the optical surfaces.
-
Storage: Store BBO crystals in a desiccator or a dry, temperature-controlled environment to prevent moisture absorption.[5] Protective coatings can also help prevent polished surfaces from fogging.[6]
Q5: Does the laser pulse duration influence the damage threshold of BBO crystals?
A5: Yes, the laser-induced damage threshold is highly dependent on the pulse duration. BBO crystals generally exhibit a very high damage threshold for ultrashort pulses. For instance, the damage threshold can be on the order of hundreds of gigawatts per square centimeter for femtosecond pulses.[7] For longer pulses, such as those in the nanosecond regime, the damage threshold is typically lower. For a 10 ns pulse at 1064 nm, a typical damage threshold is greater than 0.5 GW/cm², while for a 100 ps pulse at the same wavelength, it can be as high as 10 GW/cm².[8][9]
Quantitative Data Summary
| Technique/Parameter | Wavelength (nm) | Pulse Duration | Initial Damage Threshold (GW/cm²) | Improved Damage Threshold (GW/cm²) | Improvement Factor | Reference |
| Annealing of CZ-BBO | 266 | Repetitive Pulses | 0.30 | 0.51 | 1.70 | [3] |
| Annealing of CZ-BBO | 266 | Not Specified | As-grown CZ-BBO | 3.4 (1.13x higher than as-grown Flux-BBO) | 1.70 (vs. as-grown CZ) | [10] |
| Typical Bulk LIDT | 532 | 10 ns | > 1-2 | Not Applicable | Not Applicable | [7] |
| Standard Specification | 1064 | 10 ns | > 0.5 | Not Applicable | Not Applicable | [8] |
| Standard Specification | 1064 | 100 ps | 10 | Not Applicable | Not Applicable | [9] |
| Standard Specification | 800 | 100 fs | > 200 | Not Applicable | Not Applicable | [8] |
Experimental Protocols
Protocol 1: Thermal Annealing of Czochralski-Grown BBO Crystals
This protocol describes a method for increasing the bulk laser-induced damage threshold of Czochralski-grown (CZ) BBO crystals by reducing scattering centers.
Objective: To improve the laser damage threshold of CZ-BBO crystals through thermal annealing.
Materials:
-
Czochralski-grown BBO crystal
-
High-temperature furnace with programmable controller (capable of reaching at least 950°C)
-
Clean ceramic or quartz crystal holder
-
Appropriate personal protective equipment (goggles, heat-resistant gloves)
Methodology:
-
Preparation:
-
Ensure the BBO crystal is clean and free from any surface contaminants.
-
Place the CZ-BBO crystal in the furnace on a clean ceramic or quartz holder.
-
-
Heating Cycle:
-
Program the furnace to ramp up the temperature slowly to 920°C. A slow ramp rate is crucial to avoid thermal shock to the crystal.
-
Hold the temperature at 920°C for a specified duration. The original research suggests this is the optimal temperature for reducing structural defects.[3] A hold time of 24-48 hours is a reasonable starting point, though this may require optimization.
-
-
Cooling Cycle:
-
Program the furnace to cool down slowly to room temperature. Again, a slow cooling rate is critical to prevent the formation of new stresses or cracks in the crystal.
-
-
Post-Annealing Inspection:
-
Once at room temperature, carefully remove the crystal from the furnace.
-
Inspect the crystal for any visible changes, such as cloudiness or fractures. For CZ-BBO, a dramatic reduction in scattered light should be observed.[3]
-
Expected Outcome: A significant reduction in internal scattering centers and an increased laser damage threshold. The damage threshold of annealed CZ-BBO has been shown to be approximately 1.7 times higher than that of as-grown CZ-BBO.[10]
Visualizations
References
- 1. Mastering BBO SHG Efficiency: Tips And Tricks For Optimal Performance (1) _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]
- 2. lasercomponents.com [lasercomponents.com]
- 3. OPG [opg.optica.org]
- 4. blueridgeoptics.com [blueridgeoptics.com]
- 5. Understanding BBO Crystals: Key Properties, Applications, And Care Guide For Laser Technology _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]
- 6. Custom High Optical Damage Threshold UV Laser Compatible Beta-Barium Borate (BBO) Crystal Manufacturer | Mt-optics.net [mt-optics.net]
- 7. researchgate.net [researchgate.net]
- 8. eksmaoptics.com [eksmaoptics.com]
- 9. bblaser.com [bblaser.com]
- 10. Improvement of laser-induced damage threshold in CZ-BBO by reducing the light scattering center with annealing [opg.optica.org]
Technical Support Center: Purification of Synthesized Barium Metaborate Powder
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthesized barium metaborate powder.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized this compound powder?
Common impurities depend on the synthesis method. For precipitation methods using precursors like barium chloride and sodium borate, impurities can include unreacted starting materials (e.g., excess barium or borate ions) and byproducts such as sodium chloride.[1] If barium hydroxide is used as a precursor, insoluble barium carbonate can be a significant impurity.[2] Other trace metal impurities like iron, magnesium, and aluminum may also be present, originating from the reactants or reaction vessel.[3]
Q2: Is simple washing with distilled water sufficient to purify my this compound powder?
Washing the precipitate with distilled water is a fundamental and often effective purification step, particularly for removing water-soluble byproducts like sodium chloride that may be entrapped in the powder.[1] However, its effectiveness depends on the nature of the impurities. For insoluble impurities or those strongly adsorbed to the particle surface, washing alone may not be sufficient.
Q3: Can I use acid washing to purify my this compound powder?
Acid washing can be employed to remove certain impurities, such as carbonates. However, caution is necessary as this compound is soluble in acids like hydrochloric acid.[4] A mild acid wash with a dilute acid, carefully monitored, could potentially remove basic impurities without significant loss of the desired product. The optimal acid concentration and washing time would need to be determined experimentally.
Q4: Is recrystallization a viable purification method for this compound?
Recrystallization is a powerful purification technique for many crystalline solids. However, finding a suitable solvent system for this compound can be challenging due to its limited solubility in common solvents. While it is soluble in acidic solutions, the recovery of pure this compound upon neutralization or cooling might be complex. Growth of high-purity beta-barium borate (BBO) crystals is often achieved from a fluxed melt, such as with sodium chloride, which is a specialized high-temperature recrystallization technique.[5]
Q5: How can I confirm the purity of my this compound powder after purification?
Several analytical techniques can be used to assess the purity of your this compound powder. Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectrometry (AAS) can be used to determine the concentration of metallic impurities after dissolving the sample in hydrochloric acid.[3] Titration methods can be employed to determine the barium content.[6] X-ray Diffraction (XRD) can identify crystalline impurities.
Troubleshooting Guides
Issue 1: Presence of Water-Soluble Impurities (e.g., NaCl)
Symptom: The synthesized powder, when dissolved in deionized water, shows a significant conductivity reading, or a qualitative test for chloride ions (e.g., with silver nitrate) is positive.
Cause: Inadequate removal of soluble byproducts from the precipitation reaction.
Solution: A thorough washing protocol is required.
Experimental Protocol: Enhanced Washing Procedure
-
Slurry Formation: Suspend the crude this compound powder in deionized water. Use a volume of water that is at least 10 times the mass of the powder (e.g., 100 mL of water for 10 g of powder).
-
Stirring: Stir the slurry vigorously for an extended period (e.g., 1-2 hours) at room temperature. This allows the soluble impurities to dissolve into the water.
-
Filtration: Separate the powder from the wash water using vacuum filtration.
-
Repetition: Repeat the washing cycle (steps 1-3) multiple times. Monitor the conductivity of the filtrate after each wash. The washing is considered complete when the conductivity of the filtrate approaches that of fresh deionized water.
-
Final Rinse: Perform a final rinse with a small amount of fresh deionized water while the powder is still in the filter funnel.
-
Drying: Dry the purified powder in an oven at a suitable temperature (e.g., 120°C) to remove residual water.[2]
Issue 2: Presence of Insoluble Carbonate Impurities (e.g., BaCO₃)
Symptom: X-ray diffraction (XRD) analysis shows characteristic peaks of barium carbonate in addition to the this compound peaks. The powder may also effervesce upon the addition of a strong acid.
Cause: Contamination of the barium precursor (e.g., barium hydroxide) with barium carbonate, or absorption of atmospheric carbon dioxide during synthesis.
Solution: A mild acid wash can be used to selectively dissolve the carbonate impurity.
Experimental Protocol: Mild Acid Wash for Carbonate Removal
-
Slurry Formation: Suspend the impure this compound powder in deionized water.
-
Acid Addition: While stirring, slowly add a dilute solution of a weak acid (e.g., 0.1 M acetic acid) or a very dilute strong acid (e.g., 0.01 M HCl) dropwise.
-
pH Monitoring: Monitor the pH of the slurry continuously. The goal is to maintain a slightly acidic pH (e.g., pH 5-6) to dissolve the barium carbonate without significantly dissolving the this compound.
-
Reaction Time: Continue stirring for a set period (e.g., 30-60 minutes) while maintaining the target pH.
-
Filtration and Washing: Filter the powder and wash it thoroughly with deionized water to remove any residual acid and dissolved salts.
-
Drying: Dry the purified powder in an oven.
Data Presentation
The following tables provide illustrative quantitative data on the effectiveness of different purification methods. The exact values will vary depending on the initial purity and the specific experimental conditions.
Table 1: Effectiveness of Enhanced Washing on the Removal of NaCl
| Washing Cycle | NaCl Concentration in Powder (wt%) | Filtrate Conductivity (µS/cm) |
| 0 (Crude) | 5.0 | 15000 |
| 1 | 1.2 | 3500 |
| 2 | 0.3 | 800 |
| 3 | < 0.1 | 50 |
| 4 | < 0.05 | < 10 |
Table 2: Effectiveness of Mild Acid Wash on the Removal of BaCO₃
| Purification Step | BaCO₃ Concentration in Powder (wt%) | Purity of BaB₂O₄ (%) |
| Crude Product | 10.0 | 90.0 |
| After Mild Acid Wash | < 0.5 | > 99.5 |
Mandatory Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Experimental workflow for the enhanced washing protocol.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. US4897249A - Barium borate preparation - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Barium borate - Wikipedia [en.wikipedia.org]
- 5. EP0573738A2 - Method for crystal growth of beta barium borate - Google Patents [patents.google.com]
- 6. datapdf.com [datapdf.com]
Technical Support Center: Overcoming Piezoelectric Ringing in BBO Electro-Optic Modulators
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with piezoelectric ringing in Beta-Barium Borate (BBO) electro-optic (EO) modulators.
Frequently Asked Questions (FAQs)
Q1: What is piezoelectric ringing in a BBO electro-optic modulator and why does it occur?
A1: Piezoelectric ringing is an undesired phenomenon in BBO electro-optic modulators where the application of a high-voltage electric field induces acoustic waves within the crystal.[1][2] This occurs because BBO, being a non-centrosymmetric crystal, exhibits the piezoelectric effect.[3] The rapid rise and fall times of high-voltage pulses used to drive the Pockels cell cause the crystal to mechanically deform, generating these acoustic waves.[4][5] These waves propagate and reflect within the crystal, leading to periodic changes in the refractive index through the elasto-optic effect.[4][6] This modulation of the refractive index can distort the polarization state of the transmitted light, significantly reducing the contrast ratio (also known as the extinction ratio) of the modulator.[2][4][7]
Q2: What are the primary symptoms of piezoelectric ringing in my experiment?
A2: The most common symptoms of piezoelectric ringing include:
-
A significant reduction in the optical contrast ratio of the Pockels cell, which can be reduced by a factor of 6 to 70 at certain resonance frequencies.[2][4][7]
-
Instability and distortion in the output pulse train.[4]
-
Observable oscillations or "ringing" on the waveform of the transmitted optical signal, especially after the rising or falling edge of the driving voltage pulse.[8]
-
Increased temperature of the BBO crystal, particularly at frequencies that excite piezoelectric resonances.[8]
Q3: How can I determine the resonance frequencies for my specific BBO crystal?
A3: The resonance frequencies are dependent on the dimensions of the BBO crystal.[9] Smaller crystals tend to have higher resonance frequencies.[9] You can identify these frequencies by performing a frequency response measurement. This involves applying a variable frequency high-voltage signal to the Pockels cell and measuring the contrast ratio at each frequency. The frequencies at which the contrast ratio significantly drops are the resonance frequencies.[4][5]
Troubleshooting Guide
This section provides practical steps to mitigate piezoelectric ringing in your experimental setup.
Issue 1: Significant drop in contrast ratio at specific operating frequencies.
This is a classic sign of hitting a piezoelectric resonance.
dot
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. » Basic crystals for Pockels Cells – KDDP, LiNbO3, BBO, RT [solarisoptics.eu]
- 4. Investigation of piezoelectric ringing effects in Pockels cells based on beta barium borate crystals [opg.optica.org]
- 5. researchgate.net [researchgate.net]
- 6. OhioLINK ETD: VanTilburg, Ethan James [etd.ohiolink.edu]
- 7. Investigation of piezoelectric ringing effects in Pockels cells based on beta barium borate crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to BBO and KDP Crystals for Second-Harmonic Generation Efficiency
For researchers, scientists, and professionals in drug development leveraging nonlinear optics, the choice of crystal is paramount for efficient second-harmonic generation (SHG). This guide provides a detailed comparison of two of the most common nonlinear optical crystals: Beta-Barium Borate (BBO) and Potassium Dihydrogen Phosphate (KDP), with a focus on their SHG efficiency and supporting experimental data.
This objective comparison delves into the key performance metrics of BBO and KDP, offering a clear overview of their respective strengths and weaknesses. By presenting quantitative data in a structured format and detailing experimental protocols, this guide aims to equip researchers with the necessary information to make an informed decision for their specific applications.
Quantitative Performance Comparison
The selection of a nonlinear crystal for SHG is a trade-off between several key parameters. While a high effective nonlinear coefficient is desirable for high conversion efficiency, other factors such as damage threshold, acceptance angle, and transparency range play a crucial role in the overall performance and suitability for a given laser system. The following table summarizes the key quantitative data for BBO and KDP crystals.
| Property | Beta-Barium Borate (BBO) | Potassium Dihydrogen Phosphate (KDP) | Significance in SHG |
| Effective Nonlinear Coefficient (d_eff) | ~2.0 pm/V (for SHG of 1064 nm, Type I)[1] | ~0.39 pm/V (for SHG of 1064 nm, Type I) | A higher d_eff leads to a higher SHG conversion efficiency for a given input intensity and crystal length. |
| SHG Conversion Efficiency | >70% reported for Nd:YAG lasers[1][2] | Up to 50% reported for Nd:YAG lasers[3] | The primary measure of the crystal's performance in converting the fundamental frequency to the second harmonic. |
| Damage Threshold | High (e.g., 10 GW/cm² for 10 ns pulse at 1064 nm)[1][4] | Moderate (Lower than BBO)[4] | Determines the maximum laser intensity the crystal can withstand without being damaged. |
| Transparency Range | 190 nm - 3500 nm[1][4] | 200 nm - 1500 nm | Defines the range of wavelengths over which the crystal can be used for SHG. |
| Acceptance Angle | Small (e.g., ~1.0 mrad-cm for SHG of 1064 nm)[1] | Larger than BBO | A larger acceptance angle makes the phase-matching condition less sensitive to beam divergence. |
| Walk-off Angle | Large (e.g., ~3.2 degrees for SHG of 1064 nm)[1] | Smaller than BBO | A smaller walk-off angle results in better spatial overlap between the fundamental and second-harmonic beams. |
| Hygroscopic Susceptibility | Low[1] | High | Hygroscopic crystals absorb moisture from the air and require protective housing or a controlled environment. |
Experimental Protocol for SHG Efficiency Measurement
To accurately compare the SHG efficiency of BBO and KDP crystals, a standardized experimental setup is crucial. The following protocol outlines a typical methodology for such a measurement.
Objective: To measure and compare the second-harmonic generation (SHG) conversion efficiency of a BBO and a KDP crystal under identical experimental conditions.
Materials:
-
Pulsed laser source (e.g., Q-switched Nd:YAG laser, 1064 nm)
-
BBO crystal cut for Type I phase-matching at the fundamental wavelength
-
KDP crystal cut for Type I phase-matching at the fundamental wavelength
-
Crystal mounts with rotational and tilting capabilities
-
Focusing lens
-
Collimating lens
-
Dichroic mirror to separate the fundamental and second-harmonic beams
-
Two power meters
-
Neutral density filters
-
Beam dump
Procedure:
-
Laser Setup: The laser beam is directed through a neutral density filter to control the input power.
-
Focusing: A lens is used to focus the laser beam into the center of the nonlinear crystal. The beam waist should be carefully positioned within the crystal.
-
Crystal Mounting: The BBO crystal is mounted on a stage that allows for precise angular tuning to achieve phase-matching.
-
Phase-Matching Optimization: The crystal is rotated to the calculated phase-matching angle. Fine adjustments are made to maximize the second-harmonic output power, which is monitored by a power meter.
-
Power Measurement: The power of the fundamental beam is measured before the crystal (P_in). The second-harmonic beam is separated from the fundamental using a dichroic mirror, and its power is measured (P_out). The remaining fundamental beam is directed into a beam dump.
-
Efficiency Calculation: The SHG conversion efficiency (η) is calculated using the formula: η = (P_out / P_in) * 100%.
-
Crystal Replacement: The BBO crystal is carefully replaced with the KDP crystal, ensuring the beam passes through the same path and is focused at the same point within the crystal.
-
Repeat Measurement: Steps 4-6 are repeated for the KDP crystal.
-
Data Analysis: The SHG efficiencies of the BBO and KDP crystals are compared. The measurement should be repeated for various input powers to analyze the efficiency dependence on the input intensity.
Caption: Experimental workflow for comparing SHG efficiency.
Comparative Analysis
BBO crystals generally exhibit a significantly higher SHG conversion efficiency compared to KDP for the same input power and crystal length.[1][2] This is primarily due to BBO's larger effective nonlinear coefficient.[1] For applications requiring high conversion efficiency, especially with lower power lasers, BBO is often the superior choice.[5]
However, KDP possesses several advantages that make it a suitable option in specific scenarios. Its larger acceptance angle simplifies the alignment process and makes it more tolerant to divergent laser beams. The smaller walk-off angle of KDP ensures better spatial overlap between the fundamental and second-harmonic beams, which can be crucial for maintaining good beam quality.[6] Furthermore, KDP is significantly less expensive and can be grown to much larger sizes than BBO, making it the only viable option for very large aperture applications.[6]
A critical consideration is the damage threshold. BBO's high damage threshold makes it well-suited for high-power laser applications.[1][4] Conversely, the lower damage threshold of KDP may limit its use with high-intensity laser pulses. Another practical difference is hygroscopy; KDP is highly hygroscopic and requires protection from ambient moisture, whereas BBO is not.[6]
Caption: Decision logic for selecting between BBO and KDP.
Conclusion
KDP, on the other hand, remains a relevant and cost-effective solution for applications with less stringent efficiency requirements, large beam diameters, or where ease of alignment is a priority. Its availability in large sizes and lower cost make it indispensable for certain high-energy laser systems and specific research setups. The final selection will invariably depend on a careful evaluation of the specific experimental conditions and performance requirements of the intended application.
References
- 1. bblaser.com [bblaser.com]
- 2. unitedcrystals.com [unitedcrystals.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Unlock the Astounding Power of Top 3 Optical Crystals: A Comprehensive Guide to BBO, LBO, and KDP - Laser Crylink [laser-crylink.com]
- 5. Comparing Different Nonlinear Optical Crystals For Frequency Conversion: BBO, LBO, And KTP - metalaser [meta-laser.com]
- 6. unitedcrystals.com [unitedcrystals.com]
A Comparative Guide to the Nonlinear Optical Properties of β-BaB2O4 and Other Key Crystals
For researchers, scientists, and professionals in drug development, the selection of appropriate nonlinear optical (NLO) crystals is paramount for a wide range of applications, from advanced imaging techniques to laser-based analytical methods. This guide provides a detailed comparison of the key nonlinear optical properties of beta-barium borate (β-BaB2O4 or BBO), a widely used NLO crystal, with other common alternatives such as Lithium Triborate (LBO), Potassium Dihydrogen Phosphate (KDP), and Potassium Titanyl Phosphate (KTP). The information presented herein is supported by experimental data to facilitate informed decisions in material selection for specific optical setups.
Comparative Analysis of Nonlinear Optical Crystals
The efficacy of a nonlinear optical crystal is determined by a combination of its nonlinear coefficients, transparency range, damage threshold, and phase-matching capabilities. The following table summarizes these critical parameters for BBO and its alternatives, providing a quantitative basis for comparison.
| Property | β-BaB2O4 (BBO) | Lithium Triborate (LBO) | Potassium Dihydrogen Phosphate (KDP) | Potassium Titanyl Phosphate (KTP) |
| Nonlinear Optical Coefficients (pm/V) | d₂₂ = 2.2, d₃₁ = 0.16[1] | d₃₁ = -0.68, d₃₂ = 0.84, d₃₃ = -0.05 | d₃₆ = 0.38[1] | d₃₁ = 1.95, d₃₂ = 3.9, d₃₃ = 15.3, d₂₄ = 3.9, d₁₅ = 1.95[2] |
| Effective Nonlinear Coefficient | ~6 times that of KDP[3] | ~3 times that of KDP[4][5] | Standard reference | High nonlinearity[6] |
| Transparency Range (nm) | 189 - 3500[3][7] | 160 - 2600[5] | 200 - 1500 | 350 - 4500[6] |
| Damage Threshold (GW/cm²) | >10 (1064 nm, 10 ns pulse)[8] | 18.9 (1064 nm, 1.3 ns pulse)[9] | High[3] | Relatively low, susceptible to gray-tracking[6] |
| Refractive Indices (at 1064 nm) | nₒ = 1.6551, nₑ = 1.5425[4] | nₓ = 1.5656, nᵧ = 1.5905, n₂ = 1.6055 | nₒ = 1.494, nₑ = 1.458 | nₓ = 1.7377, nᵧ = 1.7453, n₂ = 1.8297[2] |
| Hygroscopic Susceptibility | Slightly hygroscopic[7] | No[2] | Highly hygroscopic[3] | Non-hygroscopic[7] |
Experimental Validation of Nonlinear Optical Coefficients
The accurate determination of nonlinear optical coefficients is crucial for predicting the performance of these crystals in various applications. Two primary experimental techniques are widely employed for this purpose: the Maker fringe technique and the phase-matching method (often utilizing second-harmonic generation).
Experimental Workflow for Nonlinear Coefficient Measurement
The following diagram illustrates a generalized experimental workflow for the characterization of nonlinear optical coefficients using the second-harmonic generation (SHG) phase-matching technique.
Detailed Experimental Protocols
1. Maker Fringe Technique
The Maker fringe technique is a powerful method for determining the second-order nonlinear susceptibility of a material. It involves measuring the second-harmonic power as a function of the angle of incidence of the fundamental beam on a plane-parallel sample.
-
Sample Preparation: The nonlinear crystal is cut and polished to have two parallel surfaces. The thickness of the crystal should be accurately measured.
-
Experimental Setup:
-
A high-intensity, pulsed laser (e.g., a Q-switched Nd:YAG laser) is used as the fundamental source.
-
The laser beam is passed through a polarizer to ensure a known polarization state.
-
The beam is then focused onto the NLO crystal, which is mounted on a precision rotation stage.
-
After the crystal, a filter is used to block the fundamental wavelength and transmit only the second-harmonic signal.
-
A sensitive photodetector, such as a photomultiplier tube (PMT), measures the power of the second-harmonic light.
-
-
Procedure:
-
The NLO crystal is placed at the center of the rotation stage.
-
The laser is activated, and the fundamental beam is incident on the crystal.
-
The crystal is rotated through a range of angles, and the second-harmonic power is recorded at each angular position.
-
The resulting data of second-harmonic power versus angle will show a series of oscillations, known as Maker fringes.
-
-
Data Analysis: The envelope and spacing of the Maker fringes are dependent on the coherence length and the nonlinear coefficient of the material. By fitting the experimental data to the theoretical Maker fringe equation, the effective nonlinear coefficient (d_eff) can be determined relative to a standard reference material with a known nonlinearity.
2. Phase-Matching Method (Second-Harmonic Generation)
This method relies on achieving the phase-matching condition, where the fundamental and second-harmonic waves propagate with the same phase velocity, leading to efficient energy transfer to the second harmonic.
-
Sample Preparation: The NLO crystal is cut at a specific angle relative to its optical axes to achieve phase matching for a particular wavelength.
-
Experimental Setup: The setup is similar to that of the Maker fringe technique, with the key difference being the orientation of the crystal.
-
Procedure:
-
The laser beam is directed onto the crystal, which is mounted on a rotation stage that allows for fine adjustment of the angle of incidence.
-
The crystal is rotated to the angle that satisfies the phase-matching condition, which is observed as a peak in the second-harmonic power.
-
The power of the fundamental beam incident on the crystal and the power of the generated second-harmonic beam are measured accurately.
-
-
Data Analysis: The effective nonlinear coefficient (d_eff) can be calculated from the measured powers, the beam parameters (such as beam waist), and the crystal length using the appropriate theoretical formula for SHG conversion efficiency. This method provides a direct measurement of the nonlinear coefficient under phase-matched conditions.
Conclusion
The choice of a nonlinear optical crystal is a critical decision in the design of optical systems for research and development. β-BaB2O4 offers a compelling combination of a large nonlinear coefficient, a wide transparency range extending into the deep UV, and a high damage threshold. However, for applications requiring non-hygroscopic materials or specific phase-matching conditions, alternatives like LBO and KTP present viable options. KDP, while having a lower nonlinear coefficient, remains a cost-effective choice for large-aperture applications. A thorough understanding of the trade-offs between the properties summarized in this guide, in conjunction with the experimental validation methods described, will enable the selection of the optimal NLO crystal for any given application.
References
- 1. OPG [opg.optica.org]
- 2. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 3. optogama.com [optogama.com]
- 4. unitedcrystals.com [unitedcrystals.com]
- 5. LBO - Lithium Triborate-CASTECH INC. _A Leading Photonics Solutions Partner [castech.com]
- 6. OPG [opg.optica.org]
- 7. unitedcrystals.com [unitedcrystals.com]
- 8. Unlock the Astounding Power of Top 3 Optical Crystals: A Comprehensive Guide to BBO, LBO, and KDP - Laser Crylink [laser-crylink.com]
- 9. newlightphotonics.com [newlightphotonics.com]
A Comparative Guide to α-BBO and β-BBO Crystals for High-Power Laser Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate optical materials is a critical determinant of experimental success, particularly in the demanding environment of high-power laser systems. Barium Borate (BaB₂O₄), a versatile crystal existing in two phases, alpha (α-BBO) and beta (β-BBO), presents distinct properties that cater to different applications. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection process for your specific needs.
At the heart of their divergent functionalities lies a fundamental structural difference. α-BBO, the high-temperature phase, possesses a centrosymmetric crystal structure, which precludes the second-order nonlinear effects essential for frequency conversion.[1][2] In contrast, the low-temperature phase, β-BBO, has a non-centrosymmetric structure, making it an exceptional material for a wide range of nonlinear optical applications.[2][3]
Core Properties at a Glance
The choice between α-BBO and β-BBO hinges on the intended application. For tasks requiring manipulation of the polarization state of high-power or UV laser beams, α-BBO is the superior choice due to its large birefringence and high damage threshold.[4] Conversely, for applications demanding frequency conversion, such as harmonic generation or optical parametric amplification, the strong nonlinear coefficients of β-BBO are indispensable.[5]
Quantitative Performance Comparison
To facilitate a clear comparison, the key optical and physical properties of α-BBO and β-BBO are summarized in the tables below.
Table 1: General and Optical Properties
| Property | α-BBO | β-BBO |
| Crystal Structure | Trigonal, centrosymmetric[6] | Trigonal, non-centrosymmetric[5][7] |
| Transparency Range | 189 nm - 3500 nm[4] | 190 nm - 3500 nm[8] |
| Nonlinear Optical Coefficients (pm/V) | d₁₁ = 0[1] | d₁₁ = 2.6 (@ 1064 nm → 532 nm)[9] |
| Refractive Indices (nₒ, nₑ) | @ 1064 nm: 1.6579, 1.5379@ 532 nm: 1.6776, 1.5534[6] | @ 1064 nm: 1.6551, 1.5425@ 532 nm: 1.6749, 1.5555[5] |
| Phase Matchable Range | Not Applicable | 409.6 nm - 3500 nm[3] |
| Primary Applications | Polarizers, Phase Retarders, Beam Displacers[4] | Harmonic Generation (SHG, THG, etc.), OPO, OPA[5] |
Table 2: Thermal and Mechanical Properties
| Property | α-BBO | β-BBO |
| Thermal Stability | High, stable high-temperature phase[7][10] | Transitions to α-phase at ~925 °C[7][10] |
| Thermal Conductivity (W/m·K) | ~1.65 (along c-axis) | 1.2 (⊥ to c-axis), 1.6 (∥ to c-axis)[5][11] |
| Thermo-Optic Coefficients (10⁻⁶/°C) | dnₒ/dT = -9.3, dnₑ/dT = -16.6 | dnₒ/dT = -9.3, dnₑ/dT = -16.6[5] |
| Laser Damage Threshold (GW/cm²) | 1 (@ 1064 nm, 10 ns) | >10 (@ 1064 nm, ns pulses)[8], 10 (@ 1064 nm, 100 ps)[9] |
| Mohs Hardness | 4.5[6] | ~4.5[5] |
| Hygroscopic Susceptibility | Low[12] | Low[1] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate characterization of optical crystals. Below are representative methodologies for key performance assessments.
Laser-Induced Damage Threshold (LIDT) Measurement
The LIDT is a critical parameter for high-power laser applications. A common method for its determination is the "1-on-1" or "S-on-1" test.
-
Laser Source: A Q-switched Nd:YAG laser is typically used, providing pulses at 1064 nm with a defined pulse duration (e.g., 10 ns).[4]
-
Experimental Setup: The laser beam is focused onto the crystal surface using a lens of a specific focal length. The energy of each pulse is precisely controlled using a combination of a half-wave plate and a polarizer and monitored with a calibrated energy meter.[4]
-
Procedure: The crystal is mounted on a precision translation stage. For a 1-on-1 test, a single pulse is fired at each test site. For an S-on-1 test, a specified number of pulses are fired. The energy is incrementally increased for subsequent sites.
-
Damage Detection: The onset of damage is typically identified by observing a change in the surface morphology with a high-resolution microscope or by detecting scattered light from the test site.
-
Data Analysis: The damage threshold is defined as the laser fluence (energy per unit area) at which the probability of damage is 50%. This is determined by plotting the damage probability versus the laser fluence and fitting the data.
Second Harmonic Generation (SHG) Efficiency Measurement (for β-BBO)
The conversion efficiency of β-BBO is a key measure of its nonlinear performance.
-
Laser Source: A laser with high peak power, such as a Q-switched Nd:YAG or a femtosecond Ti:Sapphire laser, is used as the fundamental source.
-
Crystal Preparation and Mounting: A β-BBO crystal is cut at the appropriate phase-matching angle for the desired wavelength conversion (e.g., for 1064 nm to 532 nm). The crystal is mounted on a rotational stage for precise angle tuning.
-
Experimental Setup: The fundamental laser beam is focused into the β-BBO crystal. A set of dichroic mirrors is used to separate the generated second harmonic beam from the residual fundamental beam. Calibrated power meters are used to measure the power of both the input fundamental and the output second harmonic beams.
-
Optimization: The conversion efficiency is optimized by finely adjusting the crystal's angle to achieve the optimal phase-matching condition. The position of the beam waist within the crystal may also be adjusted.
-
Calculation of Efficiency: The conversion efficiency is calculated as the ratio of the second harmonic power to the fundamental input power, often expressed as a percentage.
Visualizing the Application Pathways
The distinct properties of α-BBO and β-BBO lead them down different application pathways in high-power laser systems.
Experimental Workflow for Crystal Selection
The decision-making process for selecting the appropriate crystal involves a logical flow of characterization and testing.
Conclusion
The selection between α-BBO and β-BBO is a clear-cut decision based on the intended application. For high-power laser systems requiring robust polarization control, especially in the UV spectrum, α-BBO stands out due to its high damage threshold and large birefringence. For applications that necessitate the generation of new wavelengths through nonlinear frequency conversion, β-BBO is the undisputed choice, offering high conversion efficiencies over a broad spectral range. By understanding their fundamental differences and leveraging the quantitative data presented, researchers can make an informed decision to optimize the performance and reliability of their high-power laser systems.
References
- 1. bblaser.com [bblaser.com]
- 2. Beta Barium Borate [pmoptics.com]
- 3. Mastering BBO SHG Efficiency: Tips And Tricks For Optimal Performance (2) _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Experimental setup for high-resolution characterization of crystal optics for coherent X-ray beam applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the Differences: Alpha-BBO and Beta-BBO Crystals - Technical Articles - Dayoptics [en.dayoptics.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficient second harmonic generation in β-barium borate by a diffraction-limited copper vapor laser [opg.optica.org]
- 12. pubs.aip.org [pubs.aip.org]
A Comparative Study of BBO and LBO for Optical Parametric Oscillators
In the realm of nonlinear optics, the choice of crystal is paramount to the success of applications such as optical parametric oscillators (OPOs). Beta-Barium Borate (BBO) and Lithium Triborate (LBO) are two of the most prominent nonlinear crystals utilized in OPOs, each possessing a unique set of properties that make it suitable for different operational regimes. This guide provides a detailed comparison of BBO and LBO for OPO applications, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal crystal for their specific needs.
Properties and Performance Comparison
BBO is renowned for its large nonlinear coefficient and broad tuning range, making it a versatile choice for generating a wide spectrum of wavelengths.[1][2] In contrast, LBO is distinguished by its high damage threshold and small walk-off angle, rendering it ideal for high-power and high-efficiency applications.[3]
General Properties
A summary of the key optical and physical properties of BBO and LBO is presented in the table below.
| Property | BBO (Beta-Barium Borate) | LBO (Lithium Triborate) | Reference(s) |
| Transparency Range | 190 nm - 3500 nm | 160 nm - 2600 nm | [2][4] |
| Nonlinear Coefficient (d_eff) | High (~2.0 pm/V for SHG of 1064 nm) | Moderate (~0.85 pm/V for SHG of 1064 nm) | [1][4] |
| Damage Threshold | High | Very High | [3] |
| Walk-off Angle | Large | Small | [1][3] |
| Hygroscopic Nature | Slightly hygroscopic | Non-hygroscopic | [1] |
| Thermal Acceptance | Wide | Narrow | [2] |
Optical Parametric Oscillator Performance
The performance of BBO and LBO in OPOs is highly dependent on the pump conditions and cavity design. The following tables summarize experimental data from various studies.
BBO OPO Performance Data
| Pump Wavelength (nm) | Pulse Duration | Tuning Range (nm) | Max. Conversion Efficiency | Max. Output Power/Energy | Reference(s) |
| 355 | nanosecond | 409.81 - 581.87 (signal) | - | 2.17 W | [5] |
| 355 | nanosecond | 410 - 2500 | >25% | - | [6] |
| 532 | 75 ps | 680 - 2400 | up to 30% | 1.6 MW (peak power) | [7] |
| 355 | nanosecond | 430 - 2000 | >18% | >100 mJ | [7] |
LBO OPO Performance Data
| Pump Wavelength (nm) | Pulse Duration | Tuning Range (nm) | Max. Conversion Efficiency | Max. Output Power/Energy | Reference(s) |
| 532 | nanosecond | 778 - 1036 (signal) | 52% (signal only) | 9.4 W (signal) | [8] |
| 355 | 30 ps | 415.9 - 482.6 | 32.7% (pump-to-signal) | 4.8 mJ (pump energy) | [9][10] |
| 530 | 4.4 ps | 651 - 1040 (signal) | - | 3.7 W (signal), 1.8 W (idler) | [11] |
| 355 | nanosecond | 540 - 1030 | >30% | - | [9] |
Experimental Protocols
The characterization of BBO and LBO in an OPO typically involves a setup consisting of a pump laser, the OPO cavity containing the nonlinear crystal, and diagnostic equipment.
A representative experimental setup includes:
-
Pump Laser: A Q-switched Nd:YAG laser is frequently used, often with second (532 nm) or third (355 nm) harmonic generation to pump the OPO.[5][7][8] The pump beam is shaped and focused into the nonlinear crystal.
-
OPO Cavity: A resonant cavity is formed by two or more mirrors. The cavity can be linear or a ring configuration.[11] The mirrors are coated to be highly reflective at either the signal or idler wavelength (singly resonant) or both (doubly resonant). The nonlinear crystal (BBO or LBO) is placed at the focal point of the pump beam within the cavity. The crystal is often mounted on a rotation stage for angle tuning or in an oven for temperature tuning.[5][11]
-
Output Coupling: One of the cavity mirrors is partially transmissive at the resonated wavelength to act as an output coupler.
-
Diagnostics: The output signal and idler beams are separated using dichroic mirrors or prisms. Their power/energy is measured with power/energy meters, the wavelength is analyzed with a spectrometer, and the pulse duration can be measured with an autocorrelator.
For a specific example, in a high-power nanosecond LBO OPO, a 50-mm-long LBO crystal was used in a non-critically phase-matched configuration.[8] The OPO was pumped by a 532 nm laser, and the output wavelength was tuned by changing the temperature of the LBO crystal.[8] In a high-power BBO OPO experiment, a BBO crystal was pumped by a 355 nm laser, and the crystal was heated to mitigate color center formation at high pump powers.[5] Wavelength tuning was achieved by rotating the crystal.[5]
Visualizations
Optical Parametric Oscillation Process
Caption: The process of optical parametric oscillation.
Decision Guide: BBO vs. LBO for OPOs
Caption: Decision flowchart for selecting between BBO and LBO.
Conclusion
The selection between BBO and LBO for an optical parametric oscillator is a trade-off between several key performance parameters. BBO is the preferred crystal when a broad tuning range and high nonlinear conversion are the primary requirements, particularly with moderate pump powers. Its larger nonlinear coefficient allows for efficient operation even with shorter crystal lengths.[12] However, its relatively lower damage threshold and larger walk-off angle must be considered.
LBO, with its superior damage threshold and minimal walk-off, is the crystal of choice for high-power, high-repetition-rate OPOs where long-term stability and excellent beam quality are critical.[3][8] While its nonlinear coefficient is smaller than that of BBO, this can be compensated for by using longer crystals, which is feasible due to the small walk-off.[8] The choice is also influenced by the pump laser characteristics; LBO's larger angular acceptance makes it more forgiving to pump lasers with less than perfect beam quality.[3] Ultimately, a careful consideration of the specific application requirements will guide the optimal selection between these two versatile nonlinear crystals.
References
- 1. Different Crystals for Different OPOs — Gamdan Optics [gamdan.com]
- 2. optoscience.com [optoscience.com]
- 3. Comparing Different Nonlinear Optical Crystals For Frequency Conversion: BBO, LBO, And KTP - metalaser [meta-laser.com]
- 4. researchgate.net [researchgate.net]
- 5. OPG [opg.optica.org]
- 6. researchgate.net [researchgate.net]
- 7. gwu-lasertechnik.de [gwu-lasertechnik.de]
- 8. researchgate.net [researchgate.net]
- 9. unitedcrystals.com [unitedcrystals.com]
- 10. bblaser.com [bblaser.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. epj-conferences.org [epj-conferences.org]
A Comparative Analysis of the Fungicidal Efficacy of Barium Metaborate and Zinc Borate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fungicidal properties of barium metaborate and zinc borate, two inorganic borate compounds utilized for their biocidal activities. While both compounds are recognized for their fungicidal capabilities, this document synthesizes available experimental data to offer a comparative overview of their efficacy, mechanisms of action, and the methodologies used to evaluate them.
Executive Summary
Both this compound and zinc borate derive their fungicidal activity primarily from the borate component, which acts as a general biocide. Zinc borate is more extensively studied and utilized as a wood preservative due to its low water solubility, which imparts greater resistance to leaching. Quantitative data on the fungicidal efficacy of zinc borate against various wood-decay fungi is available. In contrast, specific data on the fungicidal efficacy of this compound is sparse in publicly available literature, where it is more frequently cited for its anti-corrosive and flame-retardant properties, often in conjunction with zinc borate. The primary mechanism of action for borates involves the inhibition of key metabolic enzymes in fungi.
Data on Fungicidal Efficacy
Quantitative data for a direct, side-by-side comparison of this compound and zinc borate is limited. However, data on the efficacy of zinc borate against several fungal species has been documented.
Table 1: Fungicidal Efficacy of Zinc Borate against Wood-Decay Fungi
| Fungal Species | Test Method | Efficacy Metric | Result |
| Gloeophyllum trabeum | Agar-block test | Weight loss (%) | ZB-treated oriented structural straw board showed significantly reduced weight loss compared to untreated controls[1]. |
| Trametes versicolor | Agar-block test | Weight loss (%) | ZB-treated oriented structural straw board showed significantly reduced weight loss compared to untreated controls[1]. |
| Poria atropurpurascens | Culture medium | MIC (w/w) | 1.25%[2]. |
| Gloeophyllum trabeum | Culture medium | MIC (w/w) | 1.25%[2]. |
| Trametes versicolor | Culture medium | MIC (w/w) | 2.5%[2]. |
| Phanerochaete chrysosporium | Culture medium | MIC (w/w) | 2.5%[2]. |
MIC: Minimum Inhibitory Concentration
Note: No directly comparable quantitative data for the fungicidal efficacy of this compound was identified in the reviewed literature. One study compared a modified this compound to zinc borate for tannin stain blocking in wood primers but did not evaluate fungicidal properties[3].
Mechanisms of Antifungal Action
The fungicidal activity of both this compound and zinc borate is attributed to the borate ion. While the precise mechanisms are multifaceted and not fully elucidated, several key pathways have been proposed. Zinc borate also benefits from the biocidal activity of the zinc ion.
The generalized mechanism of action for borate-based fungicides is believed to involve:
-
Enzyme Inhibition: Borates are known to be toxic to cells and act as enzyme inhibitors, disrupting the metabolic activity and growth of fungi[4][5]. They can form stable complexes with vitamins and coenzymes that have polyol groups, thereby inhibiting their function[1].
-
Disruption of Oxidative Metabolism: Boric acid, the active form of borates, appears to inhibit oxidative metabolism in fungi[6].
-
Inhibition of Virulence Factors: Boric acid has been shown to interfere with the development of biofilms and the transformation to hyphal forms in Candida albicans, which are crucial for its virulence[6].
-
Mitochondrial Degradation: Some research suggests that borate treatment can induce the generation of reactive oxygen species (ROS) in fungal spores, leading to mitochondrial degradation[7].
The following diagram illustrates the proposed general mechanism of action for borate fungicides.
Caption: Proposed fungicidal mechanism of borates.
Experimental Protocols
The evaluation of fungicidal efficacy typically involves standardized laboratory tests to determine the concentration of the compound required to inhibit or kill fungal growth. Below are generalized protocols based on standard methods.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of a fungicide that prevents visible growth of a fungus in a liquid medium.
Protocol:
-
Preparation of Fungicide Stock Solutions: Prepare stock solutions of this compound and zinc borate in a suitable solvent.
-
Serial Dilutions: Perform serial two-fold dilutions of the fungicide stock solutions in 96-well microtiter plates containing a fungal growth medium (e.g., Sabouraud Dextrose Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test fungus (e.g., Candida albicans, Aspergillus niger) with a specific cell density (e.g., 1-5 x 10^5 CFU/mL).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plates. Include positive (fungus without fungicide) and negative (medium only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the fungicide at which no visible growth of the fungus is observed.
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration.
References
- 1. Performance of zinc borate-treated oriented structural straw board against mold fungi, decay fungi, and termites – A preliminary trial :: BioResources [bioresources.cnr.ncsu.edu]
- 2. Effectiveness of micronizing zinc borate to improve its fungicidal properties :: BioResources [bioresources.cnr.ncsu.edu]
- 3. borax.com [borax.com]
- 4. Page loading... [guidechem.com]
- 5. sips.premierbuildingsystems.com [sips.premierbuildingsystems.com]
- 6. Antifungal mechanisms supporting boric acid therapy of Candida vaginitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Czochralski and Top-Seeded Solution Growth Methods for Beta-Barium Borate (BBO) Crystals
For Researchers, Scientists, and Drug Development Professionals
Beta-Barium Borate (BBO) is a versatile nonlinear optical crystal with wide-ranging applications in laser technology, photonics, and telecommunications.[1] The performance of BBO crystals is significantly influenced by the growth method employed. This guide provides an objective comparison of two prominent crystal growth techniques: the Czochralski (Cz) method and the Top-Seeded Solution Growth (TSSG) method, supported by experimental data to aid in the selection of the most suitable crystals for specific research and development needs.
At a Glance: Czochralski vs. Top-Seeded Solution Growth for BBO
| Feature | Czochralski (Cz) Method | Top-Seeded Solution Growth (TSSG) |
| Growth Principle | Pulling a crystal from a congruent melt. | Crystallization from a supersaturated solution (flux).[1] |
| Operating Temperature | High (around the melting point of BBO, 1095°C) | Lower than Cz (typically 750-925°C)[2] |
| Crystal Quality | Can yield large, high-quality crystals with low defect density.[3] | Capable of producing large, high-quality crystals.[4] |
| Growth Rate | Generally faster than TSSG.[5] | Slower than Cz. |
| Control | Precise control over growth rate and crystal orientation.[1] | Can be challenging to control; requires careful temperature regulation.[3] |
| Inclusions | Risk of crucible material contamination. | Risk of flux inclusions affecting optical quality.[1] |
| Thermal Stress | Higher due to large thermal gradients.[6] | Lower due to lower operating temperatures.[1] |
| Optical Performance | Can exhibit lower linear absorption and higher conversion efficiency at high power.[7] | Performance can be comparable to Cz-grown crystals at low power.[7] |
Quantitative Performance Comparison
The choice between Czochralski and TSSG methods for BBO crystal growth often depends on the specific application and the desired optical characteristics. Below is a summary of key performance parameters based on available experimental data.
| Parameter | Czochralski (Cz) BBO | Top-Seeded Solution Growth (TSSG) BBO |
| Crystal Size | Can produce large boules. | Can produce large crystals up to 20x20x25 mm³.[4] |
| Optical Homogeneity (δn) | High, on the order of 10⁻⁶/cm.[8] | High, on the order of 10⁻⁶/cm.[4][8] |
| Damage Threshold (@1064nm, 10ns) | High.[1] | ~5 GW/cm².[9] |
| Damage Threshold (@532nm, 10ns) | High.[1] | ~1 GW/cm².[9] |
| Absorption Coefficient (@1064nm) | Low. | <0.1%/cm. |
| Absorption Coefficient (@532nm) | Low. | <1%/cm. |
| Second Harmonic Generation (SHG) Efficiency | Can be higher than TSSG at high power, with reports of a 40% increase in average output power at 257 nm in one study.[7] | High, with a large effective SHG coefficient (about 6 times that of KDP).[4][8] |
Experimental Protocols
Czochralski Method for BBO Growth
The direct Czochralski growth of β-BBO is challenging due to a destructive solid-state phase transition that occurs around 925°C.[6] However, a metastable melt growth technique has been developed. The following is a generalized protocol based on the principles of the Czochralski method for optical crystals.
-
Melt Preparation: High-purity BBO powder is placed in a platinum or iridium crucible. The crucible is heated in a Czochralski furnace to a temperature above the melting point of BBO (1095°C) under a controlled atmosphere (e.g., air or a specific gas mixture).
-
Seeding: A seed crystal of BBO with a specific orientation is lowered to touch the surface of the molten BBO.
-
Crystal Pulling: The seed crystal is slowly pulled upwards while being rotated. The temperature of the melt and the pulling and rotation rates are precisely controlled to promote the growth of a single, cylindrical crystal (boule). Typical pulling rates for oxide crystals are in the range of 1-10 mm/hour, with rotation rates of 10-50 rpm.[5]
-
Cooling: After the crystal has reached the desired length, it is slowly withdrawn from the melt and cooled to room temperature over an extended period to minimize thermal stress and prevent cracking.
Top-Seeded Solution Growth (TSSG) of BBO
The TSSG method is the more common technique for growing BBO crystals and involves the use of a flux to dissolve the BBO material at a temperature below its phase transition point.
-
Solution Preparation: A mixture of BBO powder and a suitable flux (e.g., Na₂O, NaCl, or a combination) is placed in a platinum crucible.[2][6] The ratio of flux to BBO is a critical parameter that determines the saturation temperature.
-
Homogenization: The crucible is heated to a temperature above the saturation point to ensure the BBO completely dissolves in the flux, forming a homogeneous solution.
-
Seeding: A BBO seed crystal is introduced to the surface of the solution.
-
Crystal Growth: The temperature of the solution is slowly lowered, causing the BBO to crystallize onto the seed. The cooling rate is typically very slow, on the order of 0.5-3.0°C per day, to maintain stable growth and prevent the formation of defects.[6] The crystal may also be rotated to ensure uniform growth.
-
Harvesting and Cooling: Once the crystal reaches the desired size, it is lifted from the solution and slowly cooled to room temperature.
Visualization of Experimental Workflows
References
- 1. Comprehensive Guide To Growth Method An Of BBO Crystals _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]
- 2. researchgate.net [researchgate.net]
- 3. Fabrication Techniques For High-Quality BBO Crystals _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]
- 4. lasercomponents.com [lasercomponents.com]
- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 6. EP0573738A2 - Method for crystal growth of beta barium borate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. BBO Crystals and Its Applications [shalomeo.com]
- 9. raicol.com [raicol.com]
BBO Crystals: A Comparative Guide for Femtosecond and Nanosecond Pulse Regimes
For researchers, scientists, and drug development professionals utilizing nonlinear optical phenomena, the choice of the right crystal is paramount for experimental success. Beta-Barium Borate (BBO) stands out as a versatile and widely used nonlinear crystal. However, its performance is critically dependent on the temporal characteristics of the laser pulses employed. This guide provides an objective comparison of BBO crystal performance in femtosecond versus nanosecond pulse regimes, supported by experimental data and detailed methodologies.
Key Performance Parameters: A Head-to-Head Comparison
The interaction of laser pulses with BBO crystals is governed by a set of key performance parameters that differ significantly between the femtosecond and nanosecond regimes. Understanding these differences is crucial for optimizing applications such as second harmonic generation (SHG), optical parametric amplification (OPA), and optical parametric oscillation (OPO).
| Performance Parameter | Femtosecond Pulse Regime | Nanosecond Pulse Regime | Significance |
| Damage Threshold | Higher (e.g., >200 GW/cm² @ 800 nm, 100 fs)[1] | Lower (e.g., 0.5 GW/cm² @ 1064 nm, 10 ns)[1] | The much higher peak intensity of femtosecond pulses necessitates a higher damage threshold. BBO's high damage threshold makes it suitable for high-power applications in both regimes.[2][3][4][5] |
| Temporal Dispersion (Group Velocity Mismatch - GVM) | Critical consideration. Significant GVM leads to temporal walk-off between fundamental and harmonic pulses, broadening the output pulse.[3] | Generally negligible due to the longer pulse duration. | GVM is a major limiting factor for conversion efficiency and pulse duration in the femtosecond regime, often requiring the use of very thin crystals.[6][7] |
| Phase-Matching Bandwidth | Broader spectral bandwidth of femtosecond pulses requires a larger phase-matching bandwidth to efficiently convert the entire spectrum.[8] | The narrow spectrum of nanosecond pulses requires a less stringent phase-matching bandwidth. | A wider phase-matching bandwidth allows for the efficient frequency conversion of broadband femtosecond pulses.[8] |
| Nonlinear Conversion Efficiency | Can be very high due to high peak intensities, but limited by GVM and the need for thin crystals. | High conversion efficiencies are readily achievable with longer interaction lengths in thicker crystals.[5][9][10] | The choice of crystal length is a trade-off between conversion efficiency and preserving the short pulse duration in the femtosecond regime. |
| Crystal Thickness | Typically very thin (microns to a few millimeters) to minimize temporal walk-off due to GVM.[6][7][11][12] | Thicker crystals (several millimeters to centimeters) are commonly used to maximize the interaction length and conversion efficiency.[6][13] | The optimal crystal thickness is a critical design parameter that differs significantly between the two regimes. |
Experimental Protocols: Methodologies for Characterization
The performance of BBO crystals is evaluated through various experimental setups. Below are summarized methodologies for key experiments in both femtosecond and nanosecond regimes.
Second Harmonic Generation (SHG)
Objective: To efficiently convert a fundamental laser frequency to its second harmonic.
-
Femtosecond SHG:
-
Laser Source: A mode-locked Ti:sapphire laser system providing femtosecond pulses (e.g., <100 fs) at a high repetition rate.
-
Crystal: A thin BBO crystal (typically <1 mm) cut for the appropriate phase-matching angle. The crystal is often mounted on a rotation stage for fine-tuning the phase-matching.
-
Focusing: The fundamental beam is focused into the BBO crystal using a lens to achieve the necessary peak intensity for efficient nonlinear conversion.
-
Detection: A spectrometer is used to analyze the spectrum of the generated second harmonic light, and a power meter measures the conversion efficiency. A key consideration is the management of group velocity mismatch to avoid significant pulse broadening.[14]
-
-
Nanosecond SHG:
-
Laser Source: A Q-switched Nd:YAG laser providing nanosecond pulses (e.g., 5-10 ns).
-
Crystal: A thicker BBO crystal (typically several millimeters) to maximize the interaction length.
-
Beam Conditioning: The laser beam may be conditioned to ensure good beam quality, which is important for achieving high conversion efficiency.
-
Separation and Measurement: Dichroic mirrors are used to separate the second harmonic from the fundamental beam. Power meters are used to measure the output power of both beams to determine the conversion efficiency.
-
Optical Parametric Amplification (OPA) and Oscillation (OPO)
Objective: To generate tunable wavelength light.
-
Femtosecond OPA/OPO:
-
Pumping: A portion of the output from a high-power femtosecond laser system is used to pump the BBO crystal.
-
Seed (for OPA): A white-light continuum generated from a small fraction of the laser output can be used as a seed for the amplification of a broad range of wavelengths.
-
Crystal and Tuning: A BBO crystal is used as the nonlinear medium. Wavelength tuning is achieved by rotating the crystal to change the phase-matching angle.
-
Output: The amplified signal and idler beams are separated from the pump beam using dichroic mirrors. The pulse duration of the output is a critical parameter to measure, often using an autocorrelator.
-
-
Nanosecond OPO:
-
Pumping: The output of a Q-switched laser (e.g., the third harmonic of a Nd:YAG laser at 355 nm) is used to pump the BBO crystal.
-
Cavity: The BBO crystal is placed within an optical cavity formed by two mirrors, one of which is partially reflective at the signal or idler wavelength to provide feedback for oscillation.
-
Tuning: Wavelength tuning is achieved by rotating the BBO crystal.
-
Output: The generated signal and idler beams are coupled out of the cavity. The output power and wavelength are measured as a function of the crystal angle.
-
Logical Workflow for Pulse Regime Selection
The choice between femtosecond and nanosecond pulses for an application involving BBO crystals depends on the specific experimental goals. The following diagram illustrates a logical workflow for this selection process.
References
- 1. eksmaoptics.com [eksmaoptics.com]
- 2. raicol.com [raicol.com]
- 3. High-Quality BBO Crystals Production _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]
- 4. Unveiling The Power Of Nonlinear Optics And BBO Crystals In Light Manipulation And Technological Advancements _BBO Crystal_Nd YAG Crystal_Nd YVO4 Crystal_Faraday Isolators-Crylink [crylink.com]
- 5. BBO Crystals and Its Applications [shalomeo.com]
- 6. opt-ron.com [opt-ron.com]
- 7. newlightphotonics.com [newlightphotonics.com]
- 8. OPG [opg.optica.org]
- 9. unitedcrystals.com [unitedcrystals.com]
- 10. lasercomponents.com [lasercomponents.com]
- 11. oplanchina.com [oplanchina.com]
- 12. eksmaoptics.com [eksmaoptics.com]
- 13. inradoptics.com [inradoptics.com]
- 14. BBO Crystals for Second Harmonic Generation [thorlabs.com]
analysis of Type I vs Type II phase matching in BBO for SPDC
An Analysis of Type I vs. Type II Phase Matching in BBO for Spontaneous Parametric Down-Conversion
Spontaneous Parametric Down-Conversion (SPDC) is a cornerstone of modern quantum optics, enabling the generation of entangled photon pairs essential for quantum computing, cryptography, and fundamental tests of quantum mechanics.[1] The efficiency and properties of the generated photons are critically dependent on the phase-matching conditions within the nonlinear crystal. Beta-Barium Borate (BBO) is a widely used crystal for SPDC due to its high nonlinear coefficient, broad transparency range, and high damage threshold.[2][3]
This guide provides an objective comparison of Type I and Type II phase matching in BBO crystals for SPDC, offering researchers and scientists the detailed information needed to select the appropriate configuration for their experimental goals.
The Fundamentals of Phase Matching in SPDC
SPDC is a second-order nonlinear process where a high-energy pump photon splits into two lower-energy photons, conventionally named the signal and the idler.[1][2] For this process to occur efficiently, both energy and momentum must be conserved.[2] The momentum conservation condition, known as phase matching, is expressed as:
k p = k s + k i
where k p, k s, and k i are the wavevectors of the pump, signal, and idler photons, respectively. In birefringent crystals like BBO, the refractive index depends on the polarization and propagation direction of light. By carefully choosing the crystal orientation and the polarization of the interacting photons, the phase-matching condition can be satisfied.
The classification of phase matching into Type I and Type II is determined by the polarization of the signal and idler photons.[2][4]
-
Type I Phase Matching: The signal and idler photons have the same (parallel) polarization, which is orthogonal to the pump photon's polarization.[4][5]
-
Type II Phase Matching: The signal and idler photons have orthogonal polarizations.[4][5]
Comparative Analysis: Type I vs. Type II
The choice between Type I and Type II phase matching involves trade-offs in entanglement generation, conversion efficiency, spectral and spatial properties, and experimental complexity.
| Feature | Type I Phase Matching | Type II Phase Matching |
| Photon Polarization | Signal and idler have parallel polarizations (e.g., both horizontal or both vertical).[5] | Signal and idler have orthogonal polarizations (one horizontal, one vertical).[5] |
| Entanglement Source | A single crystal does not produce polarization-entangled pairs. However, a common setup with two thin, orthogonally oriented BBO crystals is a robust source of high-fidelity polarization entanglement.[6][7] | A single crystal can directly produce polarization-entangled photon pairs.[8] |
| Emission Pattern | Photons are emitted on the surface of a single cone centered around the pump beam.[5][9] | Photons are emitted on the surfaces of two intersecting cones. Polarization-entangled pairs are found at the intersections.[5] |
| Temporal Walk-off | Minimal temporal walk-off between signal and idler photons as they share the same polarization and thus experience the same group velocity. | Significant temporal walk-off occurs as the orthogonally polarized signal and idler photons travel at different group velocities due to birefringence.[5] This can reduce photon indistinguishability. |
| Conversion Efficiency | Can achieve higher conversion efficiency due to a potentially larger effective nonlinear coefficient (deff), depending on the specific phase-matching angle. | Generally has a lower deff compared to the optimal Type I configuration. |
| Spectral Bandwidth | Typically results in a broader spectral bandwidth for the down-converted photons. | Generally produces a narrower spectral bandwidth, which can be advantageous for experiments requiring higher spectral purity.[10] |
| Entanglement Fidelity | With proper spatial and temporal compensation, two-crystal sources can achieve exceptionally high fidelity (>99%).[7] | Fidelity can be limited by the temporal walk-off, which introduces distinguishing information. Compensation schemes are often required to achieve high fidelity.[11] |
Visualization of Phase-Matching Schemes
The fundamental difference in polarization handling between Type I and Type II phase matching is visualized below.
Experimental Protocols
Detailed methodologies for generating entangled photons using both configurations are presented below.
Key Experimental Workflow
A typical SPDC experiment follows a general workflow, from photon generation to analysis.
Protocol 1: Type I Two-Crystal Source for Polarization Entanglement
This method is renowned for producing high-fidelity entangled states.[7]
-
Pump Preparation: A continuous-wave diode laser or a frequency-doubled pulsed laser (e.g., 405 nm) is used as the pump source. A half-wave plate (HWP) is used to set the pump polarization to 45° (diagonal).
-
Crystal Arrangement: The pump beam is directed through two identical, thin (e.g., 0.5 mm) BBO crystals cut for Type I phase matching. The crystals are placed adjacent to each other with their optic axes oriented orthogonally—one horizontal and one vertical.
-
SPDC Generation: The horizontally polarized component of the pump generates a pair of vertically polarized photons (|VV⟩) in the first crystal. The vertically polarized component generates a pair of horizontally polarized photons (|HH⟩) in the second. The final state is a coherent superposition: |Ψ⟩ = (|HH⟩ + eiφ|VV⟩)/√2.
-
Compensation: To erase distinguishing temporal and spatial information between the HH and VV pairs, compensation crystals are often used. A HWP placed after the first crystal can compensate for spatial walk-off, and a birefringent crystal (e.g., YVO₄ or another BBO crystal) in the pump path can pre-compensate for temporal walk-off.
-
Photon Collection and Analysis: The down-converted photons are collected into single-mode fibers. Long-pass filters are used to remove any residual pump light. The entanglement is verified by performing quantum state tomography, which involves measuring coincidence counts for various polarization settings using HWPs, quarter-wave plates (QWPs), and polarizing beam splitters (PBS) before the single-photon detectors.
Protocol 2: Type II Single-Crystal Source for Polarization Entanglement
This method offers a simpler setup but requires careful management of temporal walk-off.[11][12][13]
-
Pump Preparation: A pump laser (e.g., 351.1 nm or 405 nm) is prepared with a well-defined linear polarization.
-
Crystal Arrangement: The pump beam is focused onto a single BBO crystal (e.g., 1-2 mm thick) cut for Type II phase matching at the desired wavelength.[11][13] The crystal is mounted on a precision rotation stage to fine-tune the phase-matching angle.
-
SPDC Generation: Inside the crystal, a pump photon generates an ordinarily polarized signal photon and an extraordinarily polarized idler photon. For specific emission directions (the intersections of the two emission cones), the state is polarization-entangled.
-
Walk-Off Compensation: The primary challenge in Type II SPDC is the temporal delay between the ordinary and extraordinary photons caused by the crystal's birefringence.[5] This "walk-off" can be compensated for by placing a second BBO crystal of half the original's length, rotated by 90°, in the path of the photon pairs.[13] This effectively swaps the ordinary and extraordinary paths, canceling the initial delay.
-
Photon Collection and Analysis: Irises or single-mode fibers are used to select the photon pairs from the intersecting emission cones. As with the Type I source, pump-blocking filters are essential. The quality of entanglement is then characterized using polarization analyzers and coincidence detection.
Conclusion
The choice between Type I and Type II phase matching in BBO for SPDC depends heavily on the specific requirements of the experiment.
-
For applications demanding the highest possible entanglement fidelity and brightness, a Type I two-crystal source with proper compensation is often the preferred method, despite its slightly higher complexity.[7]
-
For setups where simplicity is a priority or where the specific spectral and spatial properties of Type II emission are beneficial, a Type II single-crystal source is a viable option. However, careful attention must be paid to compensating for temporal walk-off to maintain high entanglement quality.[5][11]
Both configurations are powerful tools for generating entangled photons. By understanding their respective advantages and challenges, researchers can optimize their sources to push the boundaries of quantum information science.
References
- 1. researchgate.net [researchgate.net]
- 2. iitrpr.ac.in [iitrpr.ac.in]
- 3. photonicsolutions.eu [photonicsolutions.eu]
- 4. mdpi.com [mdpi.com]
- 5. BBO結晶、自発的パラメトリック下方変換(SPDC)用 [thorlabs.com]
- 6. physics.stackexchange.com [physics.stackexchange.com]
- 7. OPG [opg.optica.org]
- 8. people.bu.edu [people.bu.edu]
- 9. arxiv.org [arxiv.org]
- 10. Measurement of the spectral properties of the two-photon state generated via type II spontaneous parametric downconversion [opg.optica.org]
- 11. researchgate.net [researchgate.net]
- 12. Experimental evaluation of a two-photon wave packet in type-II parametric downconversion [opg.optica.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Flame Retardant Properties of Barium Metaborate and Antimony Oxide
In the realm of materials science, enhancing the fire safety of polymers is a critical endeavor. Among the arsenal of flame retardants, barium metaborate and antimony oxide are two prominent additives, each with distinct mechanisms and performance characteristics. This guide provides an objective comparison of their flame retardant properties, supported by experimental data and detailed methodologies, to assist researchers and professionals in selecting the appropriate material for their applications.
Mechanism of Action: A Tale of Two Phases
The fundamental difference between this compound and antimony oxide lies in their primary modes of action. Antimony oxide operates as a synergist, primarily in the gas phase, while this compound exerts its influence in the condensed, solid phase.
Antimony Oxide (Sb₂O₃): The Gas Phase Radical Scavenger
Antimony trioxide itself possesses no inherent flame retardant properties.[1][2] Its efficacy is unlocked when used in conjunction with halogenated compounds (e.g., chlorinated or brominated flame retardants).[1][2][3][4] This synergistic relationship is the cornerstone of its powerful flame-inhibiting capabilities.
The process unfolds in two main stages:
-
Gas Phase Inhibition: During combustion, the halogenated compound releases hydrogen halides (HCl or HBr). These react with antimony trioxide to form antimony trihalides (e.g., SbCl₃) or antimony oxyhalides.[1][5] These volatile antimony species interfere with the combustion cycle in the gas phase by scavenging highly reactive H• and OH• free radicals, which are essential for flame propagation.[1][4] This "free radical trap" effect quenches the flame.
-
Condensed Phase Charring: In the solid phase, antimony oxide promotes the formation of a carbonaceous char layer on the polymer's surface.[1][4] This char acts as an insulating barrier, limiting the release of flammable volatile gases from the polymer and shielding it from the heat source.[1][6]
This compound: The Condensed Phase Char Promoter and Coolant
This compound functions primarily in the solid phase through a multi-faceted mechanism, making it an effective flame retardant and smoke suppressant.[7]
The key actions include:
-
Char Promotion: A primary function of this compound is to facilitate the creation of a stable, insulating char layer on the material's surface during thermal degradation.[6] The boron content contributes to the formation of a protective vitreous layer that shields the underlying polymer from heat and limits the escape of flammable gases.[6]
-
Release of Water: this compound monohydrate contains water of crystallization.[6] Upon heating, this water is released as vapor. This endothermic process absorbs heat, cooling the material's surface.[7] The released water vapor also dilutes the concentration of flammable gases and oxygen in the vicinity of the flame.[6][7]
-
Synergistic Effects: this compound can also exhibit synergistic effects when combined with other flame retardants, such as halogen donors.[6]
Performance Comparison
The choice between this compound and antimony oxide often depends on the specific polymer system, required performance standards, and growing environmental and health considerations.
| Feature | Antimony Oxide (typically with Halogens) | This compound |
| Primary Mechanism | Gas phase (free radical trapping) & Condensed phase (charring)[1][2] | Condensed phase (char promotion, cooling via water release)[6][7] |
| Synergy | Highly synergistic with halogenated compounds.[1][3][4] | Can be used as a partial or full replacement for Sb₂O₃ and shows synergy with other FRs.[8][9] |
| Smoke Suppression | Tends to increase smoke production.[10] | Effective smoke suppressant.[7][10] |
| Toxicity | Considered a suspected human carcinogen, leading to regulatory scrutiny.[10] | Generally considered a lower toxicity, more environmentally friendly alternative.[7][8] |
| Afterglow Suppression | Less effective. | Effective at suppressing afterglow.[11] |
| Cost | Subject to price volatility and supply restrictions.[12] | Often a more cost-effective alternative.[12] |
Historically, antimony trioxide has been a go-to flame retardant due to its high efficiency with halogens.[12] However, significant toxicity concerns have spurred a shift towards safer alternatives like borates (including this compound and zinc borate).[8][10][12] Studies on zinc borate, a similar borate flame retardant, have shown it can replace up to 75% of antimony oxide in some formulations while maintaining excellent fire resistance and significantly reducing smoke.[10][12] this compound can often replace up to 50% of antimony trioxide without compromising flame retardancy.[8]
Experimental Data Summary
Quantitative evaluation of flame retardants is crucial for formulation development. The following tables summarize typical performance data based on standard fire tests. While direct head-to-head data for this compound is not always available in the literature, data for zinc borate serves as a strong proxy for borate performance in partial or full replacement of antimony oxide.
Table 1: Limiting Oxygen Index (LOI) Data
The LOI indicates the minimum oxygen concentration required to support flaming combustion.[13][14] A higher LOI value signifies better flame retardancy.[14][15]
| Polymer System | Flame Retardant System | LOI (%) | Observations |
| Flexible PVC | Aromatic Bromine FR + Antimony Oxide (ATO) | ~28-30 | Effective flame retardancy but with high smoke generation. |
| Flexible PVC | Aromatic Bromine FR + 50% ATO / 50% Zinc Borate | >30 | Higher LOI and significant smoke reduction compared to ATO alone.[10] |
| Polypropylene (PP) | Intumescent FR (APP/PER) | 27.8 | Baseline for intumescent system. |
| Polypropylene (PP) | Intumescent FR (APP/PER) + 2% Sb₂O₃ | 36.6 | Significant synergistic improvement in LOI.[16] |
Table 2: UL 94 Vertical Burn Test Data
The UL 94 test classifies a material's ability to self-extinguish after ignition.[17][18] The V-0 rating is the most stringent classification for self-extinguishing plastics.[17]
| Polymer System | Flame Retardant System | UL 94 Rating | Observations |
| ABS | Aromatic Bromine FR + Antimony Oxide (ATO) | V-0 | Achieves the highest rating, but with smoke and potential dripping. |
| ABS | Aromatic Bromine FR + 25% ATO / 75% Zinc Borate | V-0 | Maintains V-0 rating with improved smoke suppression.[12] |
| Halogenated PE | Antimony Oxide (ATO) | V-0 | Effective in achieving V-0 classification. |
| Halogenated PE | Partial replacement of ATO with Zinc Borate | V-0 | Maintains excellent fire retardancy with a V-0 rating.[12] |
Table 3: Cone Calorimeter Data
The cone calorimeter is a bench-scale test that measures key fire behavior parameters like Heat Release Rate (HRR) and smoke production.[19][20] Lower HRR values indicate better fire safety.
| Polymer System | Flame Retardant System | Peak Heat Release Rate (pHRR) | Smoke Reduction |
| Flexible PVC | Antimony Oxide (ATO) | Baseline High | - |
| Flexible PVC | 50% ATO / 50% Zinc Borate | Drastic Reduction | Significant |
| Epoxy | Alicyclic Halogen FR + Antimony Oxide (ATO) | Baseline | - |
| Epoxy | Alicyclic Halogen FR + Zinc Borate | Lower than ATO | ~40% decrease in smoke.[10] |
Experimental Protocols
1. Limiting Oxygen Index (LOI) - ASTM D2863 / ISO 4589
-
Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.[13]
-
Methodology: A small, vertically oriented specimen is ignited from the top. The oxygen/nitrogen mixture is flowed upwards around the sample. The oxygen concentration is adjusted until the flame is just extinguished. The LOI is the oxygen concentration at which the sample self-extinguishes within 3 minutes of ignition and has a flame travel of less than 50 mm.
2. UL 94 Vertical Flammability Test
-
Objective: To classify the flammability of plastic materials in response to a small open flame.[17]
-
Methodology: A rectangular bar specimen is held vertically. A calibrated flame is applied to the bottom edge for 10 seconds and then removed. The duration of flaming is recorded. The flame is reapplied for another 10 seconds. The duration of flaming and glowing after the second flame application is recorded. Dripping particles are observed to see if they ignite a cotton patch placed below the specimen.
-
Classifications:
-
V-0: Flaming combustion ceases within 10 seconds after each flame application; no dripping of flaming particles.[17]
-
V-1: Flaming combustion ceases within 30 seconds after each flame application; no dripping of flaming particles.
-
V-2: Flaming combustion ceases within 30 seconds after each flame application; dripping of flaming particles that ignite the cotton is allowed.
-
3. Cone Calorimetry - ASTM E1354 / ISO 5660
-
Objective: To measure the heat release rate, smoke production, mass loss rate, and other parameters of materials exposed to a controlled radiant heat flux.[19]
-
Methodology: A 100mm x 100mm flat specimen is exposed to a specific level of radiant heat (e.g., 35 or 50 kW/m²) from a conical heater. The sample is ignited by a spark igniter. The combustion gases are collected by a hood, and the oxygen concentration is continuously measured. The heat release rate is calculated based on the principle of oxygen consumption (the amount of heat released is proportional to the amount of oxygen consumed). Smoke density is measured using a laser system.
Visualizing the Mechanisms and Workflow
References
- 1. hmroyal.com [hmroyal.com]
- 2. nihonseiko.co.jp [nihonseiko.co.jp]
- 3. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 4. What is antimony trioxide flame retardant used for? - Liaoning Victory Fire-retardant Material Technology Co., Ltd. [vtalc.com]
- 5. valtris.com [valtris.com]
- 6. This compound Monohydrate|Research Chemical [benchchem.com]
- 7. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. borax.com [borax.com]
- 11. akrochem.com [akrochem.com]
- 12. Firebrake ZB: A proven solution for reducing antimony oxide in polymers | U.S. Borax [borax.com]
- 13. Limiting oxygen index - Wikipedia [en.wikipedia.org]
- 14. specialchem.com [specialchem.com]
- 15. One moment, please... [spethermosets.org]
- 16. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 17. specialchem.com [specialchem.com]
- 18. A Guide To UL 94 Flammability Standards Rating - News [mwflameretardant.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Barium Metaborate: A Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of barium metaborate in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
This compound, a compound utilized in various research and development applications, is classified as harmful if swallowed or inhaled.[1][2] Proper management of its waste is not only a matter of good laboratory practice but also a legal requirement under federal and state regulations. This document outlines the necessary steps for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be familiar with the required personal protective equipment (PPE).
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Safety glasses with side shields or goggles (conforming to EN 166 or OSHA 29 CFR 1910.133).[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated.[3] |
| Protective Clothing | Lab coat, long-sleeved clothing, and closed-toe shoes. |
In the event of a spill, avoid generating dust.[3] The area should be evacuated and ventilated. Spilled material should be carefully swept up or vacuumed and placed into a suitable, labeled container for disposal.[3] All materials used for spill cleanup must also be treated as hazardous waste.[3][4]
Waste Characterization and Regulatory Overview
This compound waste is subject to regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] Barium is one of the eight metals regulated by the RCRA, and waste containing soluble barium compounds may be classified as hazardous.[7]
The EPA hazardous waste code for toxicity associated with barium is D005 .[8][9] A waste is characterized as D005 if a representative sample, subjected to the Toxicity Characteristic Leaching Procedure (TCLP), contains barium at a concentration of 100.0 mg/L or greater.[8] Some guidelines also suggest that waste containing more than 0.2% soluble barium is considered hazardous.[10]
Due to its solubility, it is prudent to manage all this compound waste as hazardous unless determined otherwise by analytical testing.
Step-by-Step Disposal Procedures
The following steps provide a clear protocol for the disposal of this compound waste in a laboratory environment.
Step 1: Waste Segregation
Proper segregation is the first and most critical step in hazardous waste management.
-
Solid Waste: Collect all solid this compound waste, including unused product, contaminated labware (e.g., weigh boats, filter paper), and spill cleanup materials, in a designated, compatible container.
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a separate, compatible liquid waste container.
-
Incompatible Materials: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.[3]
Step 2: Containerization
All waste must be collected in appropriate containers.
-
Use containers that are in good condition, free of leaks, and compatible with this compound. Plastic containers are often preferred for chemical waste.[11]
-
Keep containers closed at all times, except when adding waste.[9][12]
-
Ensure the container is stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][9]
Step 3: Labeling
Accurate labeling is a legal requirement and essential for safety.
-
Label the waste container with a "Hazardous Waste" tag as soon as the first particle of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The hazard characteristics (e.g., "Toxic")
-
The accumulation start date
-
The name and contact information of the generating researcher or lab
-
Step 4: Storage
Waste must be stored safely pending pickup by your institution's Environmental Health and Safety (EHS) department.
-
Store waste containers in the SAA, which should be at or near the point of generation.[5][9]
-
Provide secondary containment for liquid waste containers to capture any potential leaks.[4]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[4][9]
Step 5: Disposal Request
-
Once the waste container is full or has reached the accumulation time limit set by your institution (typically 9-12 months), submit a request for waste pickup to your EHS department.[9][12]
-
Do not dispose of solid this compound waste in the regular trash.
Experimental Protocol: Precipitation of Barium as Barium Sulfate
For aqueous solutions of barium compounds, a common laboratory procedure to render the waste non-hazardous involves the precipitation of barium as insoluble barium sulfate. This procedure should only be carried out by trained personnel and in accordance with your institution's policies.
Objective: To convert soluble barium ions into insoluble barium sulfate, which is not considered a hazardous waste.
Materials:
-
Aqueous this compound waste solution
-
3M Sulfuric Acid (H₂SO₄) or a saturated solution of sodium sulfate (Na₂SO₄)
-
pH paper or a pH meter
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Appropriate waste containers
Procedure:
-
Place the aqueous this compound waste in a suitable container within a fume hood.
-
Slowly add an excess of 3M sulfuric acid or sodium sulfate solution while stirring. The formation of a white precipitate (barium sulfate) will be observed.
-
Allow the mixture to stand overnight to ensure complete precipitation.
-
Check the supernatant liquid for any remaining soluble barium by adding a few more drops of the sulfate solution. If more precipitate forms, add more sulfate solution and repeat the settling process.
-
Once precipitation is complete, neutralize the filtrate with sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to a pH between 6 and 8.[13]
-
Separate the barium sulfate precipitate from the liquid by filtration.
-
Dry the barium sulfate precipitate.
-
The dried, non-hazardous barium sulfate can typically be disposed of in the regular trash, often mixed with an equal amount of sand, but always confirm this with your institution's EHS department.[13]
-
The neutralized liquid filtrate can usually be discharged to the sanitary sewer, but again, confirm this with your EHS department.[13]
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.
References
- 1. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. odu.edu [odu.edu]
- 6. nswai.org [nswai.org]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. Waste Code [rcrainfo.epa.gov]
- 10. cpc-us.com [cpc-us.com]
- 11. fishersci.com [fishersci.com]
- 12. actenviro.com [actenviro.com]
- 13. umkc.edu [umkc.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Barium Metaborate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Barium Metaborate, a compound requiring careful management. Adherence to these protocols is critical for minimizing risks and ensuring operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed or inhaled.[1][2] It may cause irritation to the skin, eyes, and respiratory tract.[3][4] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for this compound
| Protection Type | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields. | EN 166 (EU) or NIOSH (US) approved.[5][6] |
| Skin Protection | Chemical-impermeable gloves (inspect before use) and fire/flame-resistant, impervious clothing or long-sleeved clothing. | EU Directive 89/686/EEC and the standard EN 374.[5][6] |
| Respiratory Protection | A full-face respirator or a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if irritation occurs. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[2][3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is crucial for safety and compliance.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, well-ventilated place in a tightly closed container.[2][3]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
-
Store locked up and apart from foodstuff containers.[5]
Step 2: Handling and Use
-
Always handle this compound in a well-ventilated area or in a chemical fume hood.[4][6]
-
Avoid breathing dust, vapor, mist, or gas.[3] Measures should be taken to avoid dust formation.[5][6]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[5][6]
Step 3: Spill Management
-
In case of a spill, evacuate personnel to a safe area.
-
Avoid generating dust.[3]
-
For containment, use spark-proof tools and explosion-proof equipment.[5][6]
-
Vacuum or sweep up the material and place it into a suitable, closed container for disposal.[1][2][3]
-
Prevent the chemical from entering drains or the environment.[6]
Step 4: Disposal
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[5]
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[5] Do not discharge into sewer systems.[5]
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure to this compound.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][5][6] |
| Skin Contact | Take off contaminated clothing immediately. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[3][5][6] |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5][6] |
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to post-handling procedures.
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
